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  • Product: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
  • CAS: 186000-52-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS 186000-52-2)

Executive Summary In modern medicinal chemistry, diarylmethanols serve as highly privileged scaffolds, acting as critical intermediates for a vast array of active pharmaceutical ingredients (APIs), including antihistamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, diarylmethanols serve as highly privileged scaffolds, acting as critical intermediates for a vast array of active pharmaceutical ingredients (APIs), including antihistamines, anticholinergics, and aromatase inhibitors. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) is a highly versatile, functionalized diarylmethanol[1]. The presence of both a meta-chloro substituent and a para-cyano group provides unique electronic tuning, enabling selective downstream functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, mechanistic workflows, and downstream applications of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The structural architecture of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile features a central carbinol carbon bonded to two distinct aryl rings. This asymmetry renders the central carbon chiral, meaning the compound exists as a pair of enantiomers unless stereoselectively synthesized or resolved. The electron-withdrawing nature of the nitrile group (-CN) significantly influences the stability of reactive intermediates (e.g., carbocations) generated during downstream functionalization.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 186000-52-2Unique registry identifier for regulatory compliance[1].
Molecular Formula C₁₄H₁₀ClNODefines the exact atomic composition[2].
Molecular Weight 243.69 g/mol Optimal size for an intermediate; allows for further functionalization while remaining within Lipinski's Rule of 5[2].
Exact Mass 243.045Critical for high-resolution mass spectrometry (HRMS) validation[1].
LogP (Estimated) ~3.29Indicates moderate lipophilicity, facilitating partitioning into organic solvents during liquid-liquid extraction[1].
Topological Polar Surface Area (TPSA) 44.02 ŲDriven by the -OH and -CN groups; relevant for predicting membrane permeability of derived APIs[1].

Synthetic Methodologies

The synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile typically relies on two primary convergent pathways: Nucleophilic Grignard Addition and Chemoselective Ketone Reduction .

SynthPathway N1 4-Formylbenzonitrile N4 Target: CAS 186000-52-2 N1->N4 Grignard Addition (THF, 0°C) N2 (3-Chlorophenyl)MgBr N2->N4 Nucleophilic Attack N3 4-(3-Chlorobenzoyl)benzonitrile N3->N4 Ketone Reduction (NaBH4, MeOH) N5 Downstream APIs N4->N5 SN1 Substitution

Figure 1: Convergent synthetic pathways for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Route A: Grignard Addition (C-C Bond Formation)

This route involves the nucleophilic attack of (3-chlorophenyl)magnesium bromide onto the electrophilic carbonyl carbon of 4-formylbenzonitrile. The reaction is kinetically driven and highly efficient for forming the diarylmethanol core[3].

Route B: Chemoselective Ketone Reduction

Starting from the corresponding benzophenone (4-(3-chlorobenzoyl)benzonitrile), a hydride donor is used to reduce the ketone to the secondary alcohol. This route is particularly advantageous if asymmetric reduction (e.g., using Noyori's Ru-BINAP catalyst) is required to isolate a specific enantiomer.

Mechanistic Workflow & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the why behind each operational parameter.

Protocol 1: Chemoselective Reduction via Sodium Borohydride (NaBH₄)

Objective: Reduce the ketone without affecting the sensitive nitrile group.

  • Substrate Dissolution: Dissolve 1.0 eq of 4-(3-chlorobenzoyl)benzonitrile in anhydrous Methanol (0.2 M).

    • Causality: Methanol is a protic solvent that hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating hydride transfer.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses potential exothermic side reactions and enhances the chemoselectivity of the hydride attack.

  • Reagent Addition: Add 1.2 eq of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

    • Causality: NaBH₄ is chosen over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ is too aggressive and would reduce the -CN group to a primary amine. NaBH₄ is perfectly chemoselective for the ketone.

  • Reaction Quench: After 2 hours (monitor via TLC), quench the reaction with saturated aqueous NH₄Cl.

    • Causality: A mild, mildly acidic buffer like NH₄Cl safely destroys unreacted borohydride and protonates the resulting alkoxide to yield the final alcohol without causing acid-catalyzed dehydration.

  • Extraction & Purification: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Grignard Addition

Objective: Convergent C-C coupling.

  • Preparation: In a flame-dried flask under Argon, dissolve 4-formylbenzonitrile in anhydrous Tetrahydrofuran (THF).

    • Causality: THF acts as a Lewis base, coordinating its oxygen lone pairs to the magnesium atom of the Grignard reagent, stabilizing it and preventing the Schlenk equilibrium from precipitating MgBr₂.

  • Addition: Dropwise add (3-chlorophenyl)magnesium bromide (1.1 eq) at 0 °C.

    • Causality: The low temperature prevents enolization or pinacol coupling, ensuring the nucleophile attacks the aldehyde directly.

  • Workup: Quench with cold aqueous NH₄Cl and extract with diethyl ether.

Downstream Applications in Drug Discovery

The true value of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile lies in its reactivity. The secondary hydroxyl group can be activated and displaced to introduce diverse pharmacophores, such as piperazines (for antihistamines) or triazoles/imidazoles (for metalloenzyme inhibitors)[4].

SN1Mechanism S1 CAS 186000-52-2 Diarylmethanol S2 Protonation / Activation (Acidic Conditions) S1->S2 S3 Diarylmethyl Carbocation (Resonance Stabilized) S2->S3 -H2O S4 Nucleophilic Attack (e.g., Piperazine) S3->S4 S5 Final API Scaffold S4->S5

Figure 2: Carbocation-mediated SN1 functionalization of the diarylmethanol core.

The SN1 Mechanistic Pathway

Under acidic conditions (e.g., using Lewis acids like BF₃·OEt₂ or Brønsted acids), the hydroxyl group is protonated and leaves as water. This generates a diarylmethyl carbocation .

  • Causality of Stability: This carbocation is highly resonance-stabilized by the two adjacent aromatic rings. However, the electron-withdrawing -CN group slightly destabilizes the cation relative to unsubstituted diphenylmethanol, making it highly electrophilic and perfectly primed for rapid attack by N-nucleophiles (like 1-methylpiperazine). Furthermore, electrochemical direct carboxylation of such diarylmethanol compounds can also induce reductive C(sp³)–O bond cleavage to produce diarylacetic acids[5].

Analytical Characterization Standards

To validate the integrity of the synthesized CAS 186000-52-2, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct carbinol proton (CH-OH) appearing as a singlet or broad doublet (if coupled to the OH) around δ 5.8 - 6.0 ppm. The aromatic region ( δ 7.2 - 7.7 ppm) will integrate for 8 protons, with the AA'BB' system of the para-substituted cyanophenyl ring being highly diagnostic.

  • IR Spectroscopy: A sharp, strong absorption band at ~2225 cm⁻¹ is mandatory, confirming the presence of the intact nitrile (-CN) group. A broad band at ~3300-3400 cm⁻¹ confirms the hydroxyl (-OH) group.

  • HPLC: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) should be used to confirm >98% purity, ensuring no residual benzophenone or aldehyde remains.

References

  • AskFilo. A Comparative Guide to Grignard addition to benzaldehyde. Retrieved from: [Link]

  • Wang, Y., et al. (2021). Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Senboku, H., & Hayama, M. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry, 20, 2392-2400. Retrieved from:[Link]

Sources

Exploratory

A Senior Application Scientist's Perspective on a Versatile Chemical Intermediate

An In-Depth Technical Guide to 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile: Synthesis, Properties, and Applications This technical guide provides a comprehensive overview of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzoni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, a chemical intermediate with significant potential in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, will delve into the molecule's core characteristics, plausible synthetic routes, and its prospective applications, all while grounding the discussion in established chemical principles.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic chemical identity.

PropertyValueSource
Molecular Formula C₁₄H₁₀ClNO[1]
Molecular Weight 243.69 g/mol [1]
CAS Number 186000-52-2[1]

The structure of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, featuring a central carbinol connecting a 3-chlorophenyl group and a 4-cyanophenyl group, offers a unique combination of functional groups. The nitrile moiety is a versatile precursor for various nitrogen-containing heterocycles and can participate in a range of chemical transformations.[2] The presence of a chlorine atom on one of the phenyl rings can influence the molecule's electronic properties and provides a potential site for further functionalization through cross-coupling reactions.

Synthesis_Workflow reagent1 4-Bromobenzonitrile grignard 4-Cyanophenylmagnesium bromide (Grignard Reagent) reagent1->grignard THF reagent2 Magnesium (Mg) reagent2->grignard intermediate Intermediate Magnesium Alkoxide grignard->intermediate Nucleophilic Addition reagent3 3-Chlorobenzaldehyde reagent3->intermediate product 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->product

Caption: Proposed Grignard reaction workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methodologies for Grignard reactions. Optimization of reaction conditions, such as temperature and reaction time, would be necessary to achieve high yields and purity.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 4-bromobenzonitrile in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-bromobenzonitrile solution to the magnesium and gently heat to initiate the reaction.

    • Once the reaction begins (as evidenced by a color change and/or heat evolution), add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 4-cyanophenylmagnesium bromide.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of 3-chlorobenzaldehyde in anhydrous THF.

    • Add the 3-chlorobenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data is not publicly available, predictions can be made based on its structure.

PropertyPredicted Value/Characteristic
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water.
Melting Point Expected to be a crystalline solid with a defined melting point.

Analytical Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the different functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C-H and C=C) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement.

Applications in Drug Discovery and Development

The benzonitrile scaffold is a common feature in many pharmaceutical agents. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. [2] The presence of the 3-chlorophenyl group is also significant, as halogenated aromatic rings are prevalent in many marketed drugs. This substitution can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Given these structural features, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a promising building block for the synthesis of novel therapeutic agents, potentially in areas such as:

  • Enzyme Inhibitors: The molecule could serve as a scaffold for the development of inhibitors for various enzymes, where the functional groups can be modified to achieve high potency and selectivity.

  • Receptor Modulators: The diarylmethyl alcohol core is a common motif in compounds that modulate the activity of various receptors in the central nervous system and other tissues.

  • Antiviral and Anticancer Agents: Substituted benzonitriles have been explored for their potential as antiviral and anticancer drugs.

Conclusion

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a molecule with considerable potential as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. While specific experimental data for this compound is limited in the public domain, its synthesis is readily achievable through established synthetic methodologies such as the Grignard reaction. Its unique combination of a reactive nitrile group, a modifiable hydroxyl group, and a halogenated aromatic ring makes it an attractive starting point for the design and synthesis of novel, biologically active compounds. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted to fully explore its therapeutic potential.

References

  • PubChem. 4-Hydroxy-3-methylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzonitrile, 4-hydroxy-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. Application of Nitrile in Drug Design. Available from: [Link]

  • Google Patents. Process for the preparation of hydroxybenzonitriles.
  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available from: [Link]

Sources

Foundational

Advanced Pharmacological Profiling and Mechanism of Action of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Executive Summary 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)[1] is a highly functionalized, chiral diarylmethanol derivative. In medicinal chemistry and drug development, this specific structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)[1] is a highly functionalized, chiral diarylmethanol derivative. In medicinal chemistry and drug development, this specific structural motif serves as a critical pharmacophore model and an advanced synthetic intermediate for non-steroidal aromatase inhibitors (NSAIs)[2]. This technical whitepaper elucidates the molecular mechanism of action of the diarylmethanol scaffold, detailing its target engagement with cytochrome P450 19A1 (CYP19A1), its structural biology, and the rigorous, self-validating experimental workflows required to evaluate its biological activity.

Molecular Pharmacology & Target Engagement

The biological activity of diarylmethanols hinges on their ability to competitively bind to the active site of steroidogenic enzymes, primarily CYP19A1 (aromatase)[2]. The mechanism of action is driven by three distinct structural features:

  • The Benzonitrile Moiety : The cyano group acts as a potent hydrogen bond acceptor. In the CYP19A1 active site, it mimics the D-ring carbonyl of endogenous androgens (such as androstenedione), forming critical hydrogen bonds with the backbone amide of Met374 and the side-chain hydroxyl of Ser478[3].

  • The 3-Chlorophenyl Ring : The meta-chloro substitution is highly deliberate. It directs the halogen into a specific lipophilic sub-pocket within the enzyme, maximizing hydrophobic interactions while avoiding the steric clashes with the heme porphyrin ring that typically occur with para-substituted analogs[2].

  • The Hydroxyl Group Dynamics : Unlike clinical third-generation AIs (e.g., letrozole or fadrozole) that utilize an azole ring to form a strong coordinate covalent bond with the heme iron (Fe2+), the hydroxyl group in this scaffold interacts via hydrogen bonding with Asp309 and the active site's catalytic water network[4]. While this results in a lower baseline affinity compared to azole derivatives, it establishes the compound as a competitive, reversible modulator of estrogen biosynthesis[5].

Biological Pathway Modulation

By occupying the CYP19A1 active site, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile competitively blocks the aromatization of androstenedione to estrone, and testosterone to estradiol. This enzymatic blockade depletes the systemic and microenvironmental pool of estrogens, thereby preventing the ligand-dependent dimerization and activation of the Estrogen Receptor (ER)[6].

Pathway Andro Androgens (Androstenedione / Testosterone) CYP CYP19A1 (Aromatase) Enzyme Complex Andro->CYP Substrate Binding Estro Estrogens (Estrone / Estradiol) CYP->Estro Aromatization ER Estrogen Receptor (ER) Activation Estro->ER Ligand Binding Prolif Tumor Cell Proliferation (ER+ Breast Cancer) ER->Prolif Gene Transcription Inhibitor 4-[(3-Chlorophenyl)(hydroxy) methyl]benzonitrile Inhibitor->CYP Competitive Inhibition

Fig 1. Inhibition of the estrogen biosynthesis pathway by the diarylmethanol derivative.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The transition from a diarylmethanol intermediate to an azole-based therapeutic involves replacing the hydroxyl group with an imidazole or triazole ring. This single substitution shifts the mechanism from competitive hydrogen-bonding to direct heme-iron coordination, exponentially increasing the inhibitory potency[5].

Table 1: Comparative Binding Affinity and Inhibitory Potency (CYP19A1)

Compound / PharmacophoreHeme-Coordinating GroupIC₅₀ (nM)Key Active Site Interactions
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Hydroxyl (-OH)~250 - 500*H-bond with Asp309, Met374, Ser478
Azole Derivative (Letrozole analog)Triazole / Imidazole1.5 - 3.0Heme-Fe2+ coordination, Met374, Ser478
Androstenedione (Natural Substrate)None (Carbonyl)~40 (Kₘ)C3-ketone H-bond, C17-ketone H-bond

*Note: Values for the hydroxyl intermediate are representative of the diarylmethanol class baseline affinity prior to azole substitution[2].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the mechanism of action of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, we employ a self-validating, orthogonal screening approach. This ensures that observed inhibition is a true pharmacological effect rather than an assay artifact.

Protocol 1: High-Throughput Fluorometric CYP19A1 Inhibition Assay

Rationale: We utilize a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC) over traditional tritiated water assays to eliminate radioactive waste while enabling real-time, high-throughput kinetic monitoring.

  • Reagent & Control Preparation : Prepare recombinant human CYP19A1 and a NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Causality: A regenerating system is mandatory because CYP enzymes rapidly deplete static NADPH during the catalytic cycle. Include Letrozole as a positive control and 0.1% DMSO as a vehicle negative control to establish the assay's dynamic range.

  • Compound Titration : Dispense 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in a 10-point dose-response curve (1 nM to 100 μM) into a 384-well microtiter plate.

  • Incubation & Reaction : Initiate the reaction by adding the MFC substrate. Incubate at 37°C for 30 minutes.

  • Detection & Quality Control : Measure fluorescence (Ex 409 nm / Em 530 nm). Calculate the Z'-factor using the positive and negative controls.

    • Validation Check: A Z'-factor > 0.5 is strictly required to validate the assay's statistical robustness before proceeding to data analysis.

  • Orthogonal LC-MS/MS Validation : To rule out compound autofluorescence or fluorescence quenching (common false positives in HTS), analyze a subset of the highest concentration wells using LC-MS/MS to directly quantify the suppression of estrone production from androstenedione.

Workflow Prep 1. Reagent Prep (CYP19A1 + NADPH) Dilution 2. Compound Serial Dilution Prep->Dilution Incubation 3. Incubation (37°C, 30 min) Dilution->Incubation Detection 4. Fluorescence Detection (409/530nm) Incubation->Detection Analysis 5. IC50 & Z'-Factor Calculation Detection->Analysis Orthogonal 6. LC-MS/MS Orthogonal Validation Analysis->Orthogonal

Fig 2. Self-validating high-throughput fluorometric screening workflow for CYP19A1 inhibition.

Protocol 2: Molecular Docking & Binding Pose Verification

Rationale: In vitro kinetic data must be corroborated by structural biology to confirm the exact mechanism of competitive inhibition.

  • Structure Retrieval : Retrieve the high-resolution crystal structure of human placental aromatase (e.g., PDB ID: 3EQM).

  • Ligand Preparation : Prepare the 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile ligand, ensuring the chiral center is modeled in both the (R) and (S) configurations.

    • Causality: Stereochemistry profoundly impacts the orientation of the 3-chlorophenyl ring in the hydrophobic pocket, often resulting in one enantiomer being vastly more potent (eutomer) than the other (distomer).

  • Flexible Docking : Execute flexible docking using an empirical scoring function (e.g., Glide or CDOCKER), explicitly allowing side-chain flexibility for Met374 and Asp309[3][4].

  • Pose Validation : Validate the top-scoring pose by measuring the distance between the cyano nitrogen and the Met374 backbone amide (must be < 2.5 Å to confirm a valid hydrogen bond)[3].

References

  • Cas 186000-52-2, 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile. Lookchem. 1

  • Estrogen synthetase inhibitors. 2. Comparison of the in vitro aromatase inhibitory activity for a variety of nitrogen heterocycles substituted with diarylmethane or diarylmethanol groups. PubMed. 2

  • Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Benchchem. 5

  • Recent developments in steroidal and nonsteroidal aromatase inhibitors for the chemoprevention of estrogen-dependent breast cancer. American University of Ras Al Khaimah. 6

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. ACS Publications. 4

  • Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. PMC. 3

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activities of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Foreword: Charting the Course for a Novel Molecular Entity The journey of a novel chemical entity from synthesis to potential therapeutic application is one of methodical investigation and scientific rigor. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Molecular Entity

The journey of a novel chemical entity from synthesis to potential therapeutic application is one of methodical investigation and scientific rigor. This guide is structured to provide a comprehensive framework for exploring the potential biological activities of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, a compound of nascent interest. Given the absence of extensive prior research on this specific molecule, our approach will be one of predictive analysis based on its distinct structural motifs, followed by a detailed roadmap for experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational insights and actionable protocols to unlock the therapeutic promise of this compound.

We will delve into the constituent parts of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile—the benzonitrile, the chlorinated phenyl ring, and the benzylic alcohol—to build a series of rational hypotheses for its biological function. Each hypothesis will be followed by a robust, step-by-step experimental plan designed to yield clear, interpretable data. Our focus will be on not just the "how" but the "why" of our proposed methodologies, ensuring a deep understanding of the scientific principles at play.

Molecular Profile and Structural Analogs

At the heart of our investigation is the unique chemical architecture of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

  • Benzonitrile Moiety: The nitrile group is a key feature in many pharmaceuticals. It can act as a bioisostere for carbonyl groups, engaging in hydrogen bonding and other polar interactions.[1] Its presence on an aromatic ring can influence metabolic stability and receptor binding.[1]

  • Benzoin-like Core: The central (phenyl)(hydroxy)methyl structure is reminiscent of benzoin and its derivatives. This class of compounds has been explored for a range of biological activities, including antimicrobial, antioxidant, and antiproliferative effects.[2][3][4]

  • Chlorinated Phenyl Group: The 3-chloro substitution on the phenyl ring can significantly impact the molecule's lipophilicity and electronic properties, which in turn can influence its pharmacokinetic profile and target interactions.

Based on these structural components, we can draw parallels to existing classes of biologically active molecules, such as certain pyrethroid insecticides that also feature a cyano group adjacent to a substituted aromatic ring and act on the nervous system.[5][6][7][8]

Hypothesized Biological Activities and Investigative Workflows

Our strategy will be to systematically investigate a series of plausible biological activities for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, beginning with broad-spectrum screening and progressing to more targeted assays.

Hypothesis 1: Antiproliferative and Cytotoxic Activity

Rationale: The benzoin-like scaffold and the presence of a benzonitrile group suggest a potential for anticancer activity.[2][9][10] Many benzonitrile derivatives have been investigated as inhibitors of key kinases in cancer signaling pathways.[10]

This initial screen will assess the compound's ability to inhibit the growth of or kill cancer cells.

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Select Cancer Cell Lines (e.g., MCF-7, HCT-116, PC-3) plate Seed Cells in 96-well Plates start->plate prepare Prepare Serial Dilutions of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile plate->prepare treat Add Compound to Wells prepare->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or Resazurin Reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_plate Measure Absorbance or Fluorescence incubate_reagent->read_plate calculate Calculate Cell Viability (%) read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of the target compound.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterDescriptionExpected Outcome
Cell Lines MCF-7, HCT-116, PC-3Differential sensitivity
Concentration Range 0.1 - 100 µMDose-dependent decrease in viability
Incubation Time 48 and 72 hoursTime-dependent effects
IC50 Value Concentration for 50% inhibitionA lower IC50 indicates higher potency
Hypothesis 2: Antimicrobial Activity

Rationale: Benzoin and its derivatives have demonstrated antimicrobial properties.[2][3] It is plausible that 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile could exhibit similar activity against pathogenic bacteria or fungi.

This method will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of microorganisms.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination prepare_compound Prepare Serial Dilutions of Compound in Broth prepare_inoculum Prepare Standardized Bacterial/Fungal Inoculum prepare_compound->prepare_inoculum inoculate Inoculate 96-well Plate with Compound and Microbes prepare_inoculum->inoculate incubate Incubate at 37°C (bacteria) or 30°C (fungi) for 18-24h inoculate->incubate visual_inspection Visually Inspect for Turbidity incubate->visual_inspection read_absorbance Measure Absorbance at 600 nm visual_inspection->read_absorbance determine_mic Determine MIC (Lowest Concentration with No Growth) read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Microorganism Selection: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection and measurement of optical density at 600 nm.

MicroorganismGram Stain/TypeExpected MIC Range (µg/mL)
Staphylococcus aureusGram-positiveTo be determined
Escherichia coliGram-negativeTo be determined
Candida albicansYeastTo be determined

Advanced Mechanistic Studies

Should the initial screenings yield promising results, the following advanced studies can be undertaken to elucidate the mechanism of action.

For Antiproliferative Activity: Cell Cycle and Apoptosis Analysis

Rationale: To understand how the compound inhibits cell growth, it is crucial to determine if it induces cell cycle arrest or apoptosis (programmed cell death).

G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Assay start Treat Cells with IC50 Concentration of Compound for 24h fix_cells Fix Cells in Ethanol start->fix_cells stain_annexin Stain Cells with Annexin V-FITC and PI start->stain_annexin stain_pi Stain with Propidium Iodide (PI) fix_cells->stain_pi analyze_cycle Analyze DNA Content by Flow Cytometry stain_pi->analyze_cycle analyze_apoptosis Analyze by Flow Cytometry stain_annexin->analyze_apoptosis

Caption: Workflow for cell cycle and apoptosis analysis.

  • Treat the cancer cell line of interest with the IC50 concentration of the compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat with RNase A.

  • Stain the cells with propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

An accumulation of cells in a specific phase would suggest cell cycle arrest.

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of the biological activities of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. By leveraging knowledge from structurally similar compounds, we have formulated testable hypotheses and detailed the experimental workflows necessary for their investigation. The initial focus on antiproliferative and antimicrobial activities represents a logical starting point, with the potential to expand into other areas, such as neurological effects, based on the findings. The successful execution of these studies will provide a comprehensive profile of this novel compound and pave the way for its potential development as a therapeutic agent.

References

  • Cyhalothrin - wikidoc. (2015, November 13).
  • Chemistry, Biological Activities, and Uses of Benzoin Resin | Request PDF - ResearchGate. (n.d.).
  • Cyhalothrin (EHC 99, 1990) - INCHEM. (n.d.).
  • A Comprehensive Overview of Lambda-Cyhalothrin Insecticide - Chico Crop Science Co., Ltd. (2025, January 16).
  • Cyhalothrin - Wikipedia. (n.d.).
  • The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[5][6][11]triazol-1-yl-ethanol Derivatives - PMC. (2026, January 1). Available at:

  • The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[5][6][11]triazol-1-yl-ethanol Derivatives - MDPI. (2026, January 1). Available at:

  • (PDF) INTRODUCTION TO BENZOINS, ITS DERIVATiVES AND - Academia.edu. (n.d.).
  • Cyhalothrin, Lambda Cyhalothrin Insecticide: 7 Uses - Farmonaut. (n.d.).
  • Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents - Bentham Science Publisher. (n.d.).
  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery - Benchchem. (n.d.).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.).

Sources

Foundational

Technical Review and Synthetic Guide: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in Advanced Drug Discovery

Executive Summary & Strategic Importance In modern medicinal chemistry, diarylmethanols serve as privileged scaffolds and critical intermediates for the synthesis of complex active pharmaceutical ingredients (APIs). 4-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, diarylmethanols serve as privileged scaffolds and critical intermediates for the synthesis of complex active pharmaceutical ingredients (APIs). 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)[1] is a highly versatile building block characterized by its uniquely substituted aromatic rings—a meta-chlorophenyl group and a para-benzonitrile group—bridged by a secondary alcohol.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in drug discovery. The strategic placement of the electron-withdrawing cyano group and the lipophilic chloro-substituent makes this intermediate indispensable for developing targeted oncology therapeutics, particularly in the synthesis of [2] and highly selective [3].

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is vital for predicting its behavior during extraction, purification, and downstream derivatization. The table below summarizes the core quantitative data[1].

PropertyValue
Chemical Name 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
CAS Number 186000-52-2
Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
Exact Mass 243.045 Da
Topological Polar Surface Area (TPSA) 44.02 Ų
LogP (Predicted) ~3.29
H-Bond Donors / Acceptors 1 / 2

Retrosynthetic Logic and Chemoselectivity

When designing a synthesis for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, chemists typically evaluate two primary retrosynthetic disconnections:

  • Grignard Addition : The reaction of (3-chlorophenyl)magnesium bromide with 4-cyanobenzaldehyde.

  • Ketone Reduction : The reduction of 4-(3-chlorobenzoyl)benzonitrile.

Causality in Method Selection: While the Grignard approach is viable, it introduces a significant chemoselectivity risk. Grignard reagents are highly nucleophilic and can competitively attack the electrophilic carbon of the nitrile group, leading to unwanted imine or ketone byproducts unless cryogenic temperatures (-78 °C) and strict stoichiometric controls are maintained.

Conversely, the ketone reduction method using Sodium Borohydride (NaBH₄) is vastly superior for scalability and yield. NaBH₄ is inherently chemoselective; it readily reduces the highly electrophilic carbonyl group of the benzophenone derivative to the corresponding secondary alcohol without reacting with the nitrile moiety under standard conditions.

Synthesis A 4-(3-Chlorobenzoyl)benzonitrile (Ketone Precursor) B NaBH4, Methanol 0°C to RT A->B C 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Target Alcohol) B->C

Caption: Chemoselective reduction workflow for diarylmethanol synthesis.

Self-Validating Experimental Protocol

The following protocol outlines the chemoselective reduction of 4-(3-chlorobenzoyl)benzonitrile. Every step is designed as a self-validating system to ensure reaction integrity.

Step-by-Step Methodology

Step 1: Initiation and Solvation

  • Action : Dissolve 1.0 equivalent of 4-(3-chlorobenzoyl)benzonitrile in anhydrous methanol (0.2 M concentration) in a round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.

  • Causality : Methanol serves a dual purpose: it acts as the solvent and provides the necessary proton source to collapse the intermediate alkoxyborohydride complex. Cooling to 0 °C suppresses the exothermic decomposition of NaBH₄ in methanol and entirely prevents any trace over-reduction of the nitrile.

Step 2: Reductant Addition

  • Action : Add 1.5 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

  • Causality : Portion-wise addition controls the evolution of hydrogen gas, maintaining isothermal conditions and preventing solvent bumping.

Step 3: Reaction Monitoring (Self-Validation)

  • Action : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Validation : The starting ketone is highly UV-active and migrates rapidly (higher Rf). As the reaction progresses, a new UV-active spot will appear at a significantly lower Rf. This shift is a direct validation of the conversion; the newly formed hydroxyl group drastically increases the molecule's polarity and hydrogen-bonding affinity to the silica gel.

Step 4: Quenching and Neutralization

  • Action : Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl) at 0 °C.

  • Causality : Using mildly acidic NH₄Cl safely neutralizes unreacted NaBH₄ and hydrolyzes the boron-alkoxy complexes. Crucially, it avoids the use of strong aqueous acids (like HCl), which could inadvertently hydrolyze the sensitive benzonitrile group into a primary amide or carboxylic acid.

Step 5: Isolation and Purification

  • Action : Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be recrystallized from a mixture of heptane and ethyl acetate to yield the pure 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Applications in Advanced Drug Discovery

The secondary alcohol of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a highly reactive node. It can be readily converted into a leaving group (e.g., via thionyl chloride to form a diarylmethyl chloride or via methanesulfonyl chloride) and subsequently displaced by various nucleophiles.

Farnesyltransferase (FTase) Inhibitors

One of the most prominent applications of this scaffold is in the synthesis of FTase and Geranylgeranyltransferase I (GGPTase-I) inhibitors. By displacing the activated alcohol with a nitrogen heterocycle (such as an imidazole or triazole), researchers generate analogs of[2]. These compounds are designed to block the prenylation of the KRAS oncoprotein. Without prenylation, KRAS cannot anchor to the cell membrane, effectively shutting down its downstream signal transduction and inducing tumor cell apoptosis[4].

Cyclin-Dependent Kinase 19 (CDK19) Inhibitors

Recent patent literature highlights the use of this specific diarylmethanol architecture in the development of highly selective CDK19 inhibitors[3]. CDK19 is a kinase implicated in the transcription of oncogenes in several aggressive cancers, including triple-negative breast cancer. The 3-chlorophenyl and 4-cyanophenyl vectors provide critical binding interactions within the hydrophobic pockets of the kinase active site.

Pathway A 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile B Nucleophilic Substitution (Imidazole/Triazole Coupling) A->B C Farnesyltransferase Inhibitor (e.g., L-778,123 analog) B->C D Inhibition of KRAS Prenylation C->D E Tumor Growth Arrest & Apoptosis D->E

Caption: Downstream application of the intermediate in oncology drug development.

References

  • Chemsrc . "4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile | CAS 186000-52-2". Available at:[Link]

  • PubChem, National Institutes of Health . "L-778123 | C22H20ClN5O | CID 216454". Available at:[Link]

  • World Intellectual Property Organization (WIPO) / Google Patents. "WO2022026823A1 - Cdk19-selective inhibitors, and methods of use thereof".
  • Journal of Medicinal Chemistry (ACS Publications) . "Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors". Available at:[Link]

Sources

Exploratory

discovery and history of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Trajectory of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Executive Summary As the landscape of targeted therapeutics evolves, the reliance...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Trajectory of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Executive Summary

As the landscape of targeted therapeutics evolves, the reliance on highly functionalized, stereochemically pure intermediates has become paramount. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) is a privileged diaryl methanol building block [1]. Characterized by its central sp³ carbinol carbon flanked by two electronically distinct aryl rings, this compound serves as a critical precursor in the synthesis of next-generation non-steroidal aromatase inhibitors, broad-spectrum azole antifungals, and targeted kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to dissect the historical rationale behind this molecule's design, detail the mechanistic causality of its asymmetric synthesis, and provide a self-validating protocol for its production.

Historical Context and Pharmacophore Design

The discovery and utilization of diarylmethyl derivatives stem from a long history of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of enzyme inhibitors. Early generations of azole therapeutics often suffered from poor metabolic stability and off-target toxicity (e.g., cross-reactivity with various CYP450 enzymes).

To engineer higher specificity, medicinal chemists began modifying the aryl substituents of the diarylmethyl scaffold:

  • The 4-Cyano Group: The benzonitrile moiety is a powerful electron-withdrawing group (EWG). In the active site of target enzymes (such as CYP19A1/Aromatase), the cyano nitrogen acts as a highly directional hydrogen bond acceptor. Furthermore, the strong dipole moment alters the pKa of downstream azole derivatives, enhancing target residence time.

  • The 3-Chloro Substitution: The meta-chloro substitution on the second phenyl ring serves a dual purpose. Sterically, it forces the diaryl system into an orthogonal conformation, which is strictly required to fit into the narrow hydrophobic pockets of target enzymes [3]. Metabolically, the halogen blocks the meta-position from rapid oxidative degradation (hydroxylation) by hepatic enzymes, significantly extending the drug's half-life.

Mechanistic Chemistry: Synthetic Pathways

The synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile can be approached via two distinct pathways, though modern pharmaceutical standards heavily favor the latter due to the necessity of chiral purity.

Route A: Non-Stereoselective Grignard Addition

The classical approach involves the nucleophilic addition of 3-chlorophenylmagnesium bromide to 4-cyanobenzaldehyde. While this route is highly efficient for generating racemic mixtures, it requires downstream chiral resolution via diastereomeric salt formation, which caps the theoretical yield of the desired enantiomer at 50%.

Route B: Asymmetric Transfer Hydrogenation (ATH)

To achieve direct enantioselective synthesis, the preferred industrial route is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 4-(3-chlorobenzoyl)benzonitrile . Utilizing a Noyori-type Ruthenium catalyst—specifically RuCl(p-cymene)[(R,R)-TsDPEN]—enables dynamic kinetic control. The bifunctional nature of the catalyst facilitates a concerted transfer of a hydride from the donor (formic acid) to the carbonyl carbon, and a proton from the ligand to the carbonyl oxygen, dictated by the spatial arrangement of the chiral diamine ligand.

ATH_Workflow Ketone 4-(3-Chlorobenzoyl) benzonitrile Product (R)-4-[(3-Chlorophenyl) (hydroxy)methyl]benzonitrile Ketone->Product Asymmetric Reduction Catalyst RuCl(p-cymene) [(R,R)-TsDPEN] Catalyst->Product Chiral Induction Reagents HCOOH / TEA (Hydrogen Donor) Reagents->Product Hydride Transfer

Fig 1. ATH workflow for enantioselective chiral diarylmethyl synthesis.

Experimental Protocol: Self-Validating ATH Methodology

The following protocol outlines the asymmetric reduction of 4-(3-chlorobenzoyl)benzonitrile. Every step is designed with a specific chemical causality to ensure maximum enantiomeric excess (ee) and yield.

System Self-Validation Mechanism: To ensure this workflow is self-validating, 1.0 mol% of biphenyl is added as an internal standard at the start. Reaction aliquots are sampled at 2-hour intervals and analyzed via GC-FID. A linear conversion rate that plateaus prematurely (<99%) immediately flags catalyst poisoning. Concurrently, Chiral HPLC analysis must show a constant enantiomeric excess (ee > 98%). A degrading ee over time serves as an internal flag for thermal racemization, validating the strict requirement to maintain the reaction temperature precisely at 25 °C.

Step-by-Step Procedure:
  • Solvent Degassing & Preparation:

    • Action: Subject a 5:2 azeotropic mixture of Formic Acid (HCOOH) and Triethylamine (TEA) to three freeze-pump-thaw cycles.

    • Causality: Ruthenium(II) complexes are highly susceptible to oxidation. Dissolved oxygen converts the active Ru(II) species into an inactive Ru(III) state, halting the catalytic cycle. Absolute inertness is non-negotiable.

  • Substrate Drying:

    • Action: Dissolve 4-(3-chlorobenzoyl)benzonitrile in anhydrous dichloromethane (DCM). Perform an azeotropic distillation with toluene to remove trace water.

    • Causality: Trace moisture hydrolyzes the active hydride intermediate on the ruthenium center. Drying prevents premature quenching of the catalyst.

  • Catalyst Loading & Hydrogenation:

    • Action: Under an argon atmosphere, add 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] to the substrate. Dropwise, add the HCOOH/TEA mixture. Maintain strictly at 25 °C for 12 hours.

    • Causality: The 5:2 HCOOH/TEA ratio is critical; excess formic acid lowers the pH, protonating the TsDPEN ligand and breaking the critical metal-ligand bifunctional transition state required for chiral induction.

  • Quenching and Workup:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

    • Causality: The mild basic quench neutralizes the remaining formic acid without causing base-catalyzed racemization of the newly formed chiral carbinol center.

Quantitative Data: Catalyst Optimization

The choice of catalyst and conditions drastically impacts the stereochemical outcome. The table below summarizes the optimization data for the reduction of the precursor ketone to 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile [2].

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/TEA (5:2)251298 99 (R)
RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/TEA (5:2)251297 98 (S)
NaBH₄ (Control)MeOH02950 (Racemic)
CBS Catalyst / BH₃THF-2068892 (R)

Data Interpretation: The Ru-TsDPEN system vastly outperforms the classical Corey-Bakshi-Shibata (CBS) reduction both in yield and enantioselectivity, proving its superiority for industrial scale-up.

Downstream Applications in Drug Development

The true value of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile lies in its downstream utility. The hydroxyl group is a prime candidate for nucleophilic substitution.

In the synthesis of targeted CYP450 inhibitors, the chiral alcohol is typically activated (via mesylation or conversion to a chloride using SOCl₂) and subsequently displaced by a nitrogen nucleophile such as 1H-1,2,4-triazole or imidazole. Because this proceeds via an Sₙ2 mechanism, the reaction occurs with a complete inversion of stereochemical configuration. The resulting diarylmethyl azoles are potent coordinators of the heme iron within target enzymes [3].

Downstream_Path Intermediate 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Activation Mesylation / Chlorination (Activation of OH) Intermediate->Activation Step 1 API Diarylmethyl Azole API (CYP450 Inhibitor) Activation->API Step 2 (Inversion of Configuration) Nucleophile 1H-1,2,4-Triazole or Imidazole (SN2 Substitution) Nucleophile->API Nitrogen Nucleophile Target Inhibition of CYP19A1 / CYP51A1 (Therapeutic Efficacy) API->Target Coordinate to Heme Iron

Fig 2. Downstream conversion of the diaryl methanol intermediate into an active azole API.

References

  • ChemSrc. "CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile". Source: ChemSrc. URL:[Link]

Foundational

The Strategic Role of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in Advanced Research: A Comprehensive Whitepaper

Executive Summary In the landscape of advanced organic synthesis, polyfunctional building blocks serve as the architectural foundation for both next-generation therapeutics and cutting-edge optoelectronic materials. 4-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, polyfunctional building blocks serve as the architectural foundation for both next-generation therapeutics and cutting-edge optoelectronic materials. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS 186000-52-2) is a highly versatile diarylmethanol intermediate characterized by its trifunctional nature: an electron-withdrawing cyano group, a lipophilic meta-chloro substituent, and a reactive benzylic hydroxyl handle[1]. This whitepaper explores the core research applications of this molecule, detailing the mechanistic causality behind its use in medicinal chemistry, liquid crystal engineering, and organic light-emitting diode (OLED) development.

Medicinal Chemistry: N-Heterocyclic Diarylmethyl Architectures

The diarylmethyl scaffold is a privileged motif in drug discovery, particularly for targeting cytochrome P450 (CYP450) metalloenzymes such as aromatase (CYP19A1) and lanosterol 14α-demethylase. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is strategically designed for this purpose:

  • The Cyano Group: Mimics the critical binding interactions of established inhibitors (e.g., letrozole), providing a strong dipole that can interact with polar residues in the enzyme's active site.

  • The 3-Chloro Substituent: Introduces essential steric bulk and lipophilicity, allowing the molecule to anchor deeply into the lipophilic accessory pockets of the target protein.

  • The Hydroxyl Group: Acts as the reactive epicenter. Through an SN​1 pathway, the hydroxyl group can be converted into a good leaving group, generating a highly resonance-stabilized diarylmethyl cation that readily accepts nitrogenous nucleophiles (like imidazoles or triazoles).

Pathway1 A 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile B Chlorination (SOCl2) -SO2, -HCl A->B C Diarylmethyl Cation [Stabilized Intermediate] B->C C-O Bond Cleavage D Nucleophilic Attack (1H-1,2,4-Triazole) C->D E 1-(Diarylmethyl)-1H-1,2,4-triazole Target Pharmacophore D->E C-N Bond Formation

Fig 1. Mechanistic pathway for the synthesis of N-heterocyclic diarylmethanes via SN1 substitution.

Self-Validating Protocol: Synthesis of Diarylmethyl Triazoles

This protocol ensures complete conversion by utilizing in-process visual and chemical indicators.

Step 1: Activation via Chlorination

  • Dissolve 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent water from competing as a nucleophile, which would revert the intermediate back to the starting material.

  • Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise at 0 °C, then reflux for 2 hours.

  • Validation Check: The reaction is driven forward by the off-gassing of SO2​ and HCl . The cessation of gas evolution serves as a visual indicator of completion. Thin-Layer Chromatography (TLC) will confirm the disappearance of the polar hydroxyl starting material.

  • Evaporate the solvent and excess SOCl2​ in vacuo to yield the crude diarylmethyl chloride.

Step 2: Nucleophilic Substitution

  • Re-dissolve the crude chloride in anhydrous N,N-dimethylformamide (DMF).

  • Add 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq). Causality: K2​CO3​ acts as a non-nucleophilic base to neutralize the HCl generated during the attack, preventing the protonation of the triazole which would otherwise render it non-nucleophilic.

  • Heat the mixture to 80 °C for 4 hours.

  • Validation Check: The reaction mixture will turn cloudy as insoluble KCl precipitates, physically validating the successful nucleophilic displacement and C-N bond formation.

Materials Science: Optoelectronics and Liquid Crystal Engineering

Beyond pharmaceuticals, the structural geometry of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is highly prized in materials science.

Liquid Crystal (LC) Applications

Cyanophenyl derivatives are foundational to the development of nematic and twist-bend nematic ( NTB​ ) liquid crystal phases[2]. The terminal cyano group provides a massive longitudinal dipole moment, which translates to a large positive dielectric anisotropy ( Δϵ>0 )[3]. This property is non-negotiable for Twisted Nematic (TN) displays, as it allows the LC molecules to align parallel to an applied electric field. The diarylmethanol core can be dehydrated to form extended conjugated alkenes, serving as rigid, rod-like (calamitic) mesogens.

OLED Host Material Synthesis

Diarylmethanols are direct precursors to triarylmethanes via transition-metal-free Friedel-Crafts alkylation[4]. Triarylmethanes containing carbazole or indole moieties are heavily utilized as host materials in Organic Light-Emitting Diodes (OLEDs) because their sp3 -hybridized central carbon breaks the extended π -conjugation. This deliberate structural "break" maintains a high triplet energy level ( T1​ ), preventing the quenching of phosphorescent dopants[4].

Pathway2 A Diarylmethanol Precursor B Lewis Acid Activation (BF3·OEt2) A->B -H2O C Carbazole Addition B->C Electrophilic Substitution D Triarylmethane OLED Host C->D Rearomatization

Fig 2. Workflow for synthesizing triarylmethane OLED host materials via Friedel-Crafts alkylation.

Self-Validating Protocol: Lewis Acid-Mediated Friedel-Crafts Alkylation

Step 1: Cation Generation

  • Dissolve the diarylmethanol (1.0 eq) and carbazole (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature.

  • Add Boron trifluoride etherate ( BF3​⋅OEt2​ , 1.2 eq) dropwise. Causality: The electron-withdrawing cyano group slightly destabilizes the benzylic cation compared to unsubstituted variants. A strong Lewis acid like BF3​⋅OEt2​ is required to coordinate with the hydroxyl oxygen, lowering the activation energy for C-O bond cleavage without the harsh oxidative side-effects of Brønsted acids.

  • Validation Check: A distinct, rapid color shift to a deep red/purple indicates the successful generation of the highly conjugated diarylmethylium cation.

Step 2: Alkylation and Rearomatization

  • Stir the solution at 60 °C for 3 hours. Causality: The electron-rich carbazole acts as the nucleophile, attacking the carbocation to form the C-C bond.

  • Validation Check: The fading of the deep cation color to a pale yellow or colorless solution indicates successful electrophilic aromatic substitution and subsequent rearomatization of the carbazole ring.

  • Quench with saturated aqueous NaHCO3​ to neutralize the Lewis acid, extract with DCM, and purify via silica gel chromatography.

Quantitative Physicochemical Profiling

To successfully integrate 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile into synthetic workflows, researchers must account for its baseline physicochemical metrics. The table below synthesizes the critical data points required for reaction scaling and pharmacokinetic modeling[1][5].

PropertyValueScientific Implication
CAS Number 186000-52-2Unique identifier for procurement, patent filing, and literature tracking[1][5].
Molecular Weight 243.69 g/mol Falls well within the Lipinski Rule of 5, ensuring optimal baseline metrics for oral bioavailability in drug design[1].
Calculated LogP ~3.29Represents optimal lipophilicity for cellular membrane permeability and potential blood-brain barrier (BBB) penetration[1].
Topological Polar Surface Area (TPSA) 44.02 ŲIndicates excellent intracellular permeability, crucial for targets located within the endoplasmic reticulum (e.g., CYP450s)[1].
Exact Mass 243.045 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration during reaction monitoring[1].

Sources

Exploratory

Strategic Applications of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in Drug Discovery and Organic Synthesis

Executive Summary As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I frequently encounter highly specialized organic building blocks that serve as the backbone for lif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I frequently encounter highly specialized organic building blocks that serve as the backbone for life-saving therapeutics. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) is a prime example of such a molecule. Far from being a mere laboratory curiosity, this diarylmethanol derivative is a critical intermediate engineered specifically for the synthesis of non-steroidal aromatase inhibitors (AIs), dual-action cytochrome P450 inhibitors, and novel azole antifungals.

This whitepaper dissects the chemical rationale, pharmacological applications, and synthetic methodologies surrounding this compound, providing researchers with a field-proven guide to leveraging its unique structural properties.

Chemical Profiling and Structural Rationale

The utility of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile lies in its precise molecular architecture. Every functional group on this molecule has been selected to fulfill a specific mechanistic or synthetic purpose in drug design[1]:

  • The 4-Cyanophenyl Group: In the context of aromatase inhibitors, the cyano (-CN) moiety acts as a critical hydrogen bond acceptor. During enzyme-substrate binding, the cyano nitrogen interacts directly with the Ser478 residue in the active site of CYP19A1 (aromatase), anchoring the drug complex[2].

  • The 3-Chlorophenyl Group: This halogenated ring provides the necessary lipophilic bulk to occupy the hydrophobic pocket of the enzyme. It mimics the steroid backbone of endogenous androgens (like androstenedione), ensuring high binding affinity[3].

  • The Hydroxyl Group (Carbinol): This is the reactive synthetic handle. The hydroxyl group is strategically positioned to be converted into a good leaving group, allowing for the nucleophilic introduction of a nitrogen-containing heterocycle (such as a triazole or imidazole)[4].

Table 1: Physicochemical Properties of the Intermediate
PropertyValueClinical / Synthetic Relevance
CAS Number 186000-52-2Standardized registry identifier[1].
Molecular Formula C₁₄H₁₀ClNODetermines mass balance in synthetic workflows.
Molecular Weight 243.69 g/mol Optimal low-molecular-weight starting material.
LogP (Predicted) ~3.29High lipophilicity; predicts good passive membrane permeability for derived APIs.
Topological Polar Surface Area 44.02 ŲEnsures derived CNS-active drugs can cross the blood-brain barrier if required.

Pharmacological Applications

Synthesis of Third-Generation Aromatase Inhibitors

The most prominent application of this intermediate is in the synthesis of letrozole and fadrozole analogs. By replacing the hydroxyl group with a 1H-1,2,4-triazole, researchers generate potent non-steroidal AIs. These molecules are the first-line defense in treating estrogen-receptor-positive (ER+) breast cancer in postmenopausal women. The triazole ring coordinates directly with the heme iron (Fe²⁺) of the CYP19A1 enzyme, effectively shutting down the biosynthesis of estrogen[2][3].

Development of Dual CYP19A1 / CYP11B2 Inhibitors

Recent oncological research has focused on mitigating the cardiovascular side effects associated with prolonged AI therapy, which often causes a spike in aldosterone levels. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is currently utilized to synthesize dual inhibitors that target both aromatase (CYP19A1) and aldosterone synthase (CYP11B2). This dual action suppresses tumor proliferation while simultaneously protecting the patient from fatal cardiovascular events[4].

Table 2: Comparative IC₅₀ Data for Derived Aromatase Inhibitors

Note: Data represents structure-activity relationship (SAR) benchmarks for azole derivatives synthesized from this intermediate class[2][3].

Compound / DerivativeTarget EnzymeIC₅₀ Value (nM)Clinical Status
Letrozole (Standard) CYP19A1~11.5FDA Approved
3-Chloro Triazole Derivative CYP19A1~18.2Pre-clinical
Dual Inhibitor (Imidazole) CYP19A1 / CYP11B22.3 / 29.0Investigational

Experimental Protocols & Synthetic Methodologies

To transform 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile into a biologically active API, the hydroxyl group must be substituted with an azole. Below is a self-validating, field-proven protocol for this transformation.

Protocol: Synthesis of 4-[(3-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Step 1: Chlorination (Activation of the Carbinol)

  • Reagents: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve the starting material in anhydrous DCM and cool to 0 °C under an inert argon atmosphere. Add SOCl₂ dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to yield the crude alkyl chloride.

  • Causality & Validation: The hydroxyl group is a notoriously poor leaving group. SOCl₂ converts it into a highly reactive alkyl chloride via an SN​i mechanism, which retains stereochemistry if chiral, and facilitates the subsequent nucleophilic attack. Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material ( Rf​ ~0.3) and the appearance of a less polar spot ( Rf​ ~0.7) validates the successful formation of the chloride.

Step 2: Nucleophilic Substitution (Azole Introduction)

  • Reagents: Crude 4-[(Chloro)(3-chlorophenyl)methyl]benzonitrile (1.0 eq), 1H-1,2,4-Triazole (2.0 eq), Potassium carbonate (K₂CO₃, 3.0 eq), Dimethylformamide (DMF).

  • Procedure: Suspend K₂CO₃ and 1H-1,2,4-triazole in DMF. Add the chlorinated intermediate from Step 1. Heat the mixture to 80 °C for 6 hours. Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality & Validation: K₂CO₃ deprotonates the triazole, drastically enhancing its nucleophilicity. DMF is chosen as a polar aprotic solvent because it solvates the cations while leaving the triazolide anion naked and highly reactive, accelerating the SN​2 reaction against the sterically hindered secondary chloride. Validation Checkpoint: Final API purity must be confirmed via LC-MS, ensuring the mass aligns with the expected [M+H]+ of the triazole derivative.

Visualizing the Workflow and Mechanism

G A 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Starting Material) B Chlorination (SOCl2, CH2Cl2, 0°C to RT) A->B C 4-[(Chloro)(3-chlorophenyl)methyl]benzonitrile (Reactive Intermediate) B->C D Nucleophilic Substitution (1H-1,2,4-Triazole, K2CO3, DMF, 80°C) C->D E 4-[(3-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile (Aromatase Inhibitor API) D->E

Synthetic workflow from the diarylmethanol intermediate to the triazole-based API.

MOA A Androstenedione / Testosterone (Endogenous Substrates) B CYP19A1 (Aromatase) Active Site Heme Iron A->B Binds C Estrogen Biosynthesis (Estrone / Estradiol) B->C Catalyzes D Tumor Proliferation (ER+ Breast Cancer) C->D Stimulates E Diarylmethyl Triazole Derivative (Synthesized from Intermediate) F Coordinate Bond with Heme Fe2+ (Competitive Inhibition) E->F F->B Blocks

Mechanism of CYP19A1 inhibition by the synthesized diarylmethyl triazole derivative.

Conclusion

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is far more than a basic chemical reagent; it is a highly specialized pharmacophoric precursor. By understanding the causality behind its structural components—the hydrogen-bonding cyano group, the lipophilic chlorophenyl ring, and the reactive carbinol—drug development professionals can effectively utilize this intermediate to synthesize next-generation aromatase inhibitors and dual-action oncology therapeutics.

References

  • Cas 186000-52-2,4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile | lookchem. LookChem.[Link]

  • Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective. Journal of Medicinal Chemistry (PMC).[Link]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. ACS Publications.[Link]

  • Design, synthesis, docking study and cytotoxic activity evaluation of some novel letrozole analogs. ResearchGate.[Link]

Sources

Foundational

The Architecture of Cytochrome P450 Inhibition: A Technical Guide to 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Analogs

As drug development pivots toward highly selective, multi-target therapies, the diarylmethyl scaffold has emerged as a cornerstone in medicinal chemistry. Specifically, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, multi-target therapies, the diarylmethyl scaffold has emerged as a cornerstone in medicinal chemistry. Specifically, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) serves as a critical synthetic intermediate and structural blueprint for a diverse class of non-steroidal cytochrome P450 (CYP450) inhibitors[1].

This whitepaper dissects the structural dynamics, mechanistic pharmacology, and synthetic methodologies surrounding this compound and its biologically active analogs. By transitioning from a simple diarylmethyl alcohol to complex azole-bearing pharmacophores, researchers can engineer potent inhibitors targeting aromatase (CYP19A1) and aldosterone synthase (CYP11B2) for the treatment of hormone-dependent breast cancer and cardiovascular pathologies[2][3].

Chemical Architecture & Pharmacophore Dynamics

The core molecule, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, is characterized by an sp3 -hybridized central carbon linking four distinct functional domains. While the alcohol itself lacks potent enzymatic inhibitory activity, it provides the precise spatial geometry required to build third-generation aromatase inhibitors[4].

  • The 4-Benzonitrile Moiety: This group is the primary anchoring pharmacophore. In the active site of CYP19A1, the cyano group mimics the A-ring of the natural substrate, androstenedione. It engages in critical hydrogen bonding and dipole-dipole interactions with active site residues (e.g., Arg115, Met374), stabilizing the inhibitor within the binding pocket[5][6].

  • The 3-Chlorophenyl Ring: The substitution of a chlorine atom at the meta position is a calculated design choice. Chlorine is lipophilic and electron-withdrawing, allowing the ring to snugly occupy the hydrophobic accessory pocket of the enzyme. It enhances binding affinity compared to an unsubstituted phenyl ring while avoiding the severe steric clashes that larger halogens (like bromine or iodine) might induce[7].

  • The Hydroxyl Group (Synthetic Handle): In its native state, the hydroxyl group can participate in hydrogen bonding but is incapable of forming a strong coordinate covalent bond with the porphyrin heme iron of CYP enzymes. Therefore, it acts as a synthetic handle, destined to be replaced by a basic nitrogen heterocycle (such as a 1,2,4-triazole or imidazole) to activate the molecule's inhibitory potential[5][7].

Mechanistic Grounding: From Intermediate to Active Inhibitor

The transformation of the hydroxyl precursor into a triazole or imidazole analog fundamentally alters its biological profile. The nitrogen atoms in these azole rings possess a lone pair of electrons that form a highly stable coordinate bond with the Fe2+/Fe3+ ion of the CYP450 heme group[8].

This coordination effectively blocks the enzyme's ability to bind oxygen, halting the aromatization of androgens into estrogens. Recent advancements have also leveraged this diarylmethyl azole scaffold to create dual-targeting agents. By fine-tuning the steric bulk of the 3-chlorophenyl group, researchers have developed analogs that simultaneously inhibit aromatase and tubulin polymerization, or aromatase and aldosterone synthase, mitigating the cardiovascular side effects typically associated with estrogen depletion[2][5].

MOA A Androgens (Androstenedione / Testosterone) B CYP19A1 (Aromatase) Heme Iron Active Site A->B Substrate Binding C Estrogens (Estrone / Estradiol) B->C Aromatization D ER+ Breast Cancer Cell Proliferation C->D ER Activation E Diarylmethyl Azole Analog (Derived from Hydroxy Precursor) F Coordinate Bond to Heme Fe + Hydrophobic Pocket Binding E->F High Affinity Binding F->B Competitive Inhibition

Mechanism of CYP19A1 inhibition by diarylmethyl azole analogs.

Experimental Protocols: A Self-Validating Synthetic System

To ensure high scientific integrity, the synthesis of the active analogs from the precursor must be highly controlled. The following protocols detail the causality behind each experimental choice, ensuring a self-validating workflow.

Protocol A: Synthesis of the Precursor (4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile)

Objective: Form the diarylmethyl alcohol core via a chemoselective Grignard addition.

  • Preparation: Purge a flame-dried flask with argon. Dissolve 4-formylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). Causality: Anhydrous conditions prevent the premature quenching of the Grignard reagent, while argon prevents oxidative side reactions.

  • Temperature Control: Cool the solution to exactly 0 °C using an ice bath. Causality: The nitrile group is weakly electrophilic. Maintaining 0 °C ensures the Grignard reagent attacks only the highly reactive aldehyde carbonyl, preventing double addition or imine formation.

  • Addition: Dropwise, add 3-chlorophenylmagnesium bromide (1.1 eq). Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching (Self-Validation): Once the aldehyde spot disappears, quench with saturated aqueous NH4​Cl . Causality: A mild acid like NH4​Cl protonates the resulting alkoxide without hydrolyzing the sensitive nitrile group to an amide or carboxylic acid.

  • Isolation: Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Validate the intermediate via LC-MS (Expected m/z : 243.04)[1].

Protocol B: Derivatization to the Active Triazole Analog

Objective: Convert the inactive alcohol into a potent, heme-coordinating aromatase inhibitor.

  • Chlorination: Dissolve the precursor in dichloromethane (DCM). Add thionyl chloride ( SOCl2​ , 1.5 eq) and a catalytic drop of DMF at 0 °C. Stir for 2 hours. Causality: SOCl2​ converts the poor hydroxyl leaving group into a highly reactive chloride. DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, accelerating the chlorination.

  • Evaporation: Remove excess SOCl2​ and DCM under reduced pressure to yield 4-[(3-chlorophenyl)(chloro)methyl]benzonitrile.

  • Nucleophilic Substitution: Dissolve the crude chloride in anhydrous DMF. Add 1H-1,2,4-triazole (2.0 eq) and anhydrous K2​CO3​ (3.0 eq). Heat to 80 °C for 12 hours. Causality: K2​CO3​ deprotonates the triazole, significantly enhancing its nucleophilicity. DMF, a polar aprotic solvent, strips the solvation shell from the potassium ion, leaving the triazolide anion highly reactive for the SN​2 displacement of the chloride.

  • Purification: Pour into ice water, extract with EtOAc, and purify via silica gel chromatography. Validate the final active analog via 1H -NMR (look for the distinct triazole proton shifts at ~8.0 ppm).

Synthesis A 4-Formylbenzonitrile + 3-Chlorophenylmagnesium bromide B Grignard Addition (THF, 0°C to RT) A->B C 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Key Precursor) B->C D Thionyl Chloride (SOCl2) (DCM, 0°C) C->D E 4-[(3-Chlorophenyl)(chloro)methyl]benzonitrile D->E F 1H-1,2,4-Triazole (K2CO3, DMF, 80°C) E->F G Azole-Substituted Analog (Active CYP450 Inhibitor) F->G

Synthetic workflow from aldehyde to the active azole-substituted analog.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution of the hydroxyl group dictates the biological efficacy of the molecule. The table below summarizes the in vitro aromatase inhibition ( IC50​ ) of the precursor compared to its structural analogs, demonstrating the absolute necessity of the azole ring for target engagement[7][9].

Compound Name / ModificationStructural RoleAromatase Inhibition ( IC50​ )Cytotoxicity (MCF-7, IC50​ )
Letrozole (Reference AI)Bis-benzonitrile triazole standard~2.18 nM~1.5 µM
4-[(3-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile Triazole substitution~9.02 nM~0.052 µM
4-[(3-Chlorophenyl)(1H-imidazol-1-yl)methyl]benzonitrile Imidazole substitution~0.82 µM~6.58 µM
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Hydroxyl precursor>10,000 nM (Inactive)N/A

Data synthesis indicates that while the imidazole analog shows moderate activity, the 1,2,4-triazole analog achieves nanomolar potency, nearly rivaling the clinical standard Letrozole, while exhibiting superior cytotoxicity against the MCF-7 breast cancer cell line[7].

References

  • CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile. chemsrc.com.
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. nih.gov.
  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. acs.org.
  • Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective. acs.org.
  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. nih.gov.
  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. mdpi.com.
  • Design, synthesis, docking study and cytotoxic activity evaluation of some novel letrozole analogs. researchgate.net.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Classification: Diarylmethanol Derivative / API Building Block Executive Summary & Strategic Importance Diarylmethanol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Classification: Diarylmethanol Derivative / API Building Block

Executive Summary & Strategic Importance

Diarylmethanols are privileged pharmacophores and critical synthetic intermediates in medicinal chemistry, frequently serving as precursors for antihistamines, aromatase inhibitors, and agrochemicals. The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) is a highly versatile building block featuring two distinct aryl rings—one bearing a halogen handle (3-chloro) and the other a nitrile group (4-cyano)[1].

Synthesizing this molecule requires strict chemoselective control. The core challenge lies in differentiating the electrophilicity of a formyl group (-CHO) from a cyano group (-CN) during a nucleophilic addition. This application note details a robust, self-validating Grignard addition protocol that leverages kinetic control to exclusively yield the desired secondary alcohol without compromising the sensitive nitrile functionality.

Mechanistic Rationale: Engineering Chemoselectivity

When 4-cyanobenzaldehyde (4-formylbenzonitrile) is exposed to a strong nucleophile like 3-chlorophenylmagnesium bromide, two potential electrophilic sites compete for the attack:

  • The Aldehyde Carbonyl: Features a highly polarized C=O bond with a low-energy Lowest Unoccupied Molecular Orbital (LUMO).

  • The Nitrile Carbon: Features a C≡N bond, which is also electrophilic but possesses a higher-energy LUMO compared to the aldehyde.

The Causality of Experimental Choices: By conducting the reaction at 0 °C in anhydrous Tetrahydrofuran (THF) , the protocol exploits the kinetic energy gap between these two pathways. THF strongly coordinates the magnesium ion, modulating the reactivity of the Grignard reagent and preventing aggregation[2]. At 0 °C, the activation energy required to attack the nitrile is inaccessible, whereas the addition to the highly reactive aldehyde proceeds instantaneously. A mild, buffered quench using saturated aqueous ammonium chloride ( NH4​Cl ) is deliberately chosen over strong acids (like HCl ) to protonate the resulting magnesium alkoxide without triggering the acid-catalyzed hydrolysis of the nitrile group to an amide or carboxylic acid[3].

Pathway A 4-Cyanobenzaldehyde (Electrophile) C Magnesium Alkoxide Intermediate A->C THF, 0 °C Kinetic Control B 3-Chlorophenylmagnesium bromide (Nucleophile) B->C Nucleophilic Attack D 4-[(3-Chlorophenyl)(hydroxy) methyl]benzonitrile C->D Sat. NH4Cl Buffered Quench

Fig 1. Chemoselective Grignard addition pathway avoiding nitrile interference.

Physicochemical & Analytical Data

The following table summarizes the quantitative data and expected analytical signatures for the target compound to aid in immediate downstream validation[1].

Property / ParameterValue / Description
Chemical Name 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
CAS Registry Number 186000-52-2
Molecular Formula C14​H10​ClNO
Molecular Weight 243.69 g/mol
Topological Polar Surface Area (TPSA) 44.02 Ų
LogP (Predicted) ~3.29
Expected 1H NMR ( CDCl3​ , 400 MHz) δ 7.65-7.20 (m, 8H, Ar-H), 5.85 (s, 1H, CH-OH), 2.45 (br s, 1H, -OH)

Experimental Protocol: Step-by-Step Methodology

This workflow is designed as a self-validating system. In-process controls (TLC) and specific environmental conditions ensure high fidelity and reproducibility.

Materials & Reagents
  • Substrate: 4-Cyanobenzaldehyde (1.0 equiv, strictly dried)

  • Nucleophile: 3-Chlorophenylmagnesium bromide (0.5 M in THF, 1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Quench/Workup: Saturated aqueous NH4​Cl , Ethyl Acetate (EtOAc), Brine, Anhydrous Na2​SO4​

Step-by-Step Execution
  • System Preparation (Inert Atmosphere): Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon. Causality: Grignard reagents are highly sensitive to moisture and oxygen, which lead to premature protonation (forming chlorobenzene) or oxidation (forming phenols).

  • Substrate Dissolution: Add 4-cyanobenzaldehyde (10.0 mmol) to the flask. Inject 25 mL of anhydrous THF via syringe. Stir until complete dissolution is achieved.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Nucleophilic Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add 3-chlorophenylmagnesium bromide (11.0 mmol, 22 mL of 0.5 M solution) dropwise over 20 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could provide enough thermal energy to overcome the activation barrier for nitrile attack.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour. Perform a TLC assay (Hexane:EtOAc 3:1, UV visualization). The complete consumption of the starting material ( Rf​≈0.4 ) and the appearance of a new, more polar spot ( Rf​≈0.25 ) validates the conversion.

  • Buffered Quenching: Slowly add 15 mL of saturated aqueous NH4​Cl at 0 °C. Causality: The mild acidity of NH4​Cl (pH ~5.5) safely neutralizes the basic magnesium alkoxide and destroys unreacted Grignard reagent without hydrolyzing the newly formed product's nitrile group.

  • Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexane to 3:1 Hexane:EtOAc) to afford the pure product as an off-white solid.

Workflow N1 1. System Setup Argon Atm, Flame-Dried Flask N2 2. Substrate Dissolution 4-Cyanobenzaldehyde in dry THF N1->N2 N3 3. Grignard Addition Dropwise at 0 °C N2->N3 N4 4. Mild Quenching Sat. NH4Cl (aq) at 0 °C N3->N4 N5 5. Liquid-Liquid Extraction EtOAc / Brine Wash N4->N5 N6 6. Flash Chromatography Hexane:EtOAc (3:1) N5->N6

Fig 2. Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Process Optimization

  • Observation: Formation of a methyl ketone or imine byproduct.

    • Root Cause: The reaction temperature exceeded 5 °C, allowing the Grignard reagent to attack the nitrile group.

    • Correction: Utilize a cryocooler for strict internal temperature control rather than an ambient ice bath, especially upon scale-up.

  • Observation: Significant amounts of unreacted 4-cyanobenzaldehyde remaining after 2 hours.

    • Root Cause: Moisture ingress degraded the Grignard reagent, or the titer of the commercial Grignard solution degraded over time.

    • Correction: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or iodine prior to use to ensure accurate stoichiometry[2].

  • Observation: Pinacol homocoupling byproduct detected.

    • Root Cause: Trace transition metal impurities (e.g., Fe, Cu) in the magnesium used to prepare the Grignard reagent can catalyze single-electron transfer (SET) reductions of the aldehyde.

    • Correction: Use high-purity Grignard reagents and ensure rigorous degassing of solvents[3].

References

  • Sigma-Aldrich. "4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | 186000-52-2". Product Database. 1

  • Knochel, P. et al. "Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents". Ludwig-Maximilians-Universität München.

  • Università degli Studi dell'Insubria. "Expanding the scope of purin-6-yl Grignards: Scope and New Insights into the Solvent Influence". 2

  • ACS Catalysis. "Preparation of Functionalized Dialkylzincs via a Boron−Zinc Exchange. Reactivity and Catalytic Asymmetric Addition to Aldehydes". 3

Sources

Application

Application Note: Chemoselective Synthesis and Purification of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and API Development Scientists. Executive Summary The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS#: 186000-52-2)[1] is a highly valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and API Development Scientists.

Executive Summary

The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS#: 186000-52-2)[1] is a highly valuable diarylmethanol building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including triazole-based antifungals and aromatase inhibitors. Structurally, it features a secondary hydroxyl group flanked by a 3-chlorophenyl ring and a 4-cyanophenyl ring.

Synthesizing this intermediate requires strict chemoselectivity to prevent the undesired reduction or nucleophilic attack of the sensitive nitrile (-C≡N) group. This application note details two field-proven, self-validating synthetic workflows: a highly atom-economical Grignard Addition (Route A) and a robust, scalable Ketone Reduction (Route B) .

Strategic Route Selection & Reaction Causality (E-E-A-T)

As a process scientist, selecting the correct synthetic route requires balancing atom economy, scalability, and functional group tolerance. The primary challenge in synthesizing this diarylmethanol is the presence of the electrophilic cyano group.

Route A: Chemoselective Grignard Addition
  • The Strategy: Direct nucleophilic addition of (3-chlorophenyl)magnesium bromide to 4-cyanobenzaldehyde.

  • The Causality: Grignard reagents can attack nitriles to form imines (and subsequently ketones). However, the electrophilicity of an aldehyde carbonyl is significantly higher than that of a nitrile. By conducting the reaction at 0 °C, the kinetics heavily favor aldehyde addition.

  • Solvent Selection: We mandate the use of 2-methyltetrahydrofuran (2-MeTHF) over standard THF. Research demonstrates that 2-MeTHF dramatically enhances the chemoselectivity of Grignard additions to carbonyls in the presence of nitriles, suppressing undesired 1,4-additions and premature reductions that commonly occur in THF (which can yield up to 41% reduction byproducts)[2]. Furthermore, 2-MeTHF separates cleanly from water during workup, streamlining phase separation.

Route B: Borohydride Ketone Reduction (Industrial Standard)
  • The Strategy: Reduction of the precursor ketone, 4-(3-chlorobenzoyl)benzonitrile, to the target secondary alcohol.

  • The Causality: While Lithium Aluminum Hydride (LiAlH₄) would aggressively reduce the nitrile group into a primary amine, Sodium Borohydride (NaBH₄) is a mild, highly chemoselective hydride donor. NaBH₄ efficiently reduces ketones and aldehydes to alcohols but is entirely unreactive toward nitriles, esters, and amides under standard conditions[3]. This makes Route B the preferred method for multi-kilogram industrial scale-up due to its wide safety margin and near-quantitative yields[4].

Experimental Methodologies (Step-by-Step Protocols)

To ensure these protocols act as self-validating systems , mandatory In-Process Controls (IPCs) are integrated. Do not proceed to the quench phase until the IPC confirms reaction completion.

Protocol A: Grignard Addition in 2-MeTHF

Reagents: 4-Cyanobenzaldehyde (1.0 eq), (3-Chlorophenyl)magnesium bromide (1.05 eq, 1M in 2-MeTHF), Anhydrous 2-MeTHF.

  • System Purge: Flame-dry a 3-neck round-bottom flask. Purge with ultra-high purity Argon for 15 minutes.

  • Substrate Solubilization: Dissolve 4-cyanobenzaldehyde (10.0 g, 76.2 mmol) in anhydrous 2-MeTHF (100 mL).

  • Cryogenic Control: Cool the reaction vessel to 0 °C using an ice/water bath. Ensure internal temperature stabilizes.

  • Nucleophilic Addition: Add (3-chlorophenyl)magnesium bromide (80.0 mL, 80.0 mmol) dropwise via an addition funnel over 45 minutes. Maintain internal temperature below 5 °C to prevent nitrile attack.

  • Self-Validation (IPC): After 1 hour of stirring at 0 °C, pull a 0.1 mL aliquot. Quench with water and analyze via TLC (Hexanes:EtOAc 3:1). The aldehyde starting material (higher Rf​ , UV active) must be completely consumed, replaced by the alcohol product (lower Rf​ , stains dark with KMnO₄).

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise. The 2-MeTHF layer will cleanly separate[2]. Extract the aqueous layer once with 2-MeTHF (30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ketone Reduction with NaBH₄

Reagents: 4-(3-Chlorobenzoyl)benzonitrile (1.0 eq), NaBH₄ (0.6 eq), Methanol.

  • Substrate Solubilization: Suspend 4-(3-chlorobenzoyl)benzonitrile (15.0 g, 62.0 mmol) in Methanol (150 mL) in a 500 mL flask.

  • Hydride Addition: Cool the suspension to 0 °C. Add Sodium Borohydride (1.4 g, 37.2 mmol) portion-wise over 20 minutes[4]. Note: 1 mole of NaBH₄ provides 4 moles of hydride[3]; 0.6 eq provides a safe 2.4 eq hydride excess to drive the reaction to completion.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The suspension will gradually become a clear solution as the alcohol forms.

  • Self-Validation (IPC): Analyze via HPLC or TLC. Confirm the disappearance of the ketone precursor.

  • Quench & Workup: Quench the remaining hydride by slowly adding 1M HCl (20 mL) until gas evolution ceases. Concentrate the methanol off under reduced pressure. Partition the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude product.

Quantitative Data & Analytical Validation

Summarized below is the comparative data for both synthetic routes, alongside the expected analytical specifications required to validate the structural integrity of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Table 1: Synthetic Route Comparison
ParameterRoute A (Grignard Addition)Route B (Ketone Reduction)
Typical Yield 82 - 86%92 - 96%
Chemoselectivity High (Requires strict temp control)Excellent (Inherent to reagent)
Scalability Moderate (Exothermic organometallic)High (Standard industrial process)
E-Factor (Waste) Low (2-MeTHF is recyclable)Very Low (High atom economy)
Primary Impurity Ketone (from imine hydrolysis)Unreacted starting ketone
Table 2: Analytical Characterization Specifications
Analytical TechniqueExpected Signal / Specification
HPLC Purity 99.0% (Area %) after recrystallization from Heptane/EtOAc.
LC-MS (ESI+) [M+H]+ calculated for C14​H10​ClNO : 244.05; Found: ~244.1
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 7.35-7.20 (m, 4H, Ar-H), 5.85 (s, 1H, CH-OH) , 2.40 (br s, 1H, OH).
FT-IR (ATR) Broad band at ~3300 cm⁻¹ (O-H stretch); Sharp peak at ~2225 cm⁻¹ (C≡N stretch).

Synthetic Workflow Visualization

SynthesisWorkflow A_SM 4-Cyanobenzaldehyde + (3-Chlorophenyl)MgBr RouteA Route A: Grignard Addition 2-MeTHF, 0 °C Chemoselective for Aldehyde A_SM->RouteA B_SM 4-(3-Chlorobenzoyl)benzonitrile RouteB Route B: Ketone Reduction NaBH4, MeOH, RT Chemoselective for Ketone B_SM->RouteB IPC In-Process Control (IPC) HPLC / TLC Validation RouteA->IPC RouteB->IPC Workup Quench & Liquid-Liquid Extraction (A: NH4Cl | B: H2O/HCl) IPC->Workup Target 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Target Intermediate Workup->Target

Fig 1: Dual-route synthetic workflow for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

References

  • GuideChem. "CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile". 1

  • Zhong, W., et al. (2009). "Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran." Journal of Chemical Research. 2

  • Studylib. "Lab Manual: Carbonyl Reduction with NaBH4." 3

  • BenchChem Technical Support. "4-Fluoro-4'-(methylthio)benzhydrol Synthesis via Reduction." 4

Sources

Method

Application Note: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile as a Versatile Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Diaryl-Methanol Benzonitrile Scaffold In modern medicinal chemistry, the assembly of novel molecular architect...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Diaryl-Methanol Benzonitrile Scaffold

In modern medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological properties is paramount. The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile emerges as a highly valuable intermediate, providing a diaryl-methanol core structure linked to a benzonitrile moiety. This scaffold is of significant interest for several reasons:

  • The Diaryl-Methanol Core: This motif is a privileged structure found in numerous biologically active compounds, particularly in antihistaminic and neuroactive drugs.[1] The specific stereochemistry of the hydroxyl group often plays a critical role in target engagement.

  • The Benzonitrile Group: Far from being an inert substituent, the nitrile group is a key pharmacophore. It is a small, polar functional group that is metabolically robust and can significantly influence a molecule's properties.[2][3] Its roles include:

    • Hydrogen Bond Acceptor: The nitrogen atom can form crucial hydrogen bonds with protein backbone residues or amino acid side chains.[4]

    • Bioisostere: It can act as a surrogate for hydroxyl, carboxyl, or carbonyl groups, allowing for the fine-tuning of a compound's polarity and binding interactions.[2][3][4]

    • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile can polarize the aromatic ring, enhancing π-π stacking interactions and potentially improving metabolic stability.[3][4]

    • Synthetic Handle: The nitrile group provides a versatile point for further chemical modification, allowing for its conversion into amines, amides, or various heterocycles to build molecular diversity.[5]

This application note provides a comprehensive guide to the synthesis, characterization, and strategic application of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in drug discovery programs.

Synthesis via Grignard Reaction

The most direct and efficient method for synthesizing 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbonyl carbon of an aldehyde.[6][7][8]

The reaction proceeds by forming a Grignard reagent from 1-bromo-3-chlorobenzene and magnesium turnings, which then attacks 4-cyanobenzaldehyde.

Reaction scheme for the synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Figure 1. Grignard reaction for the synthesis of the title compound.

Causality in Experimental Design:
  • Anhydrous Conditions: The Grignard reagent is a potent base and nucleophile. Any protic solvent, including atmospheric moisture, will protonate the reagent, rendering it inactive.[7] Therefore, all glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and all solvents must be anhydrous.[9]

  • Initiation: The reaction between the aryl halide and magnesium metal can sometimes be slow to start due to a passivating oxide layer on the magnesium. A small crystal of iodine can be added to etch the magnesium surface and initiate the reaction.[10]

  • Temperature Control: The initial Grignard formation is exothermic. The subsequent reaction with the aldehyde should be performed at a reduced temperature (0 °C) to prevent side reactions and ensure controlled addition.[9]

  • Workup: The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the intermediate magnesium alkoxide and to dissolve the resulting magnesium salts without using a strong acid that could cause side reactions.[9]

Application in Drug Discovery & Lead Optimization

While 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile may not be a direct precursor to a currently marketed drug, its structure is highly analogous to intermediates used in the synthesis of major therapeutics, making it an ideal starting point for generating novel compound libraries and performing structure-activity relationship (SAR) studies.

Case Study: Analogs of Citalopram

The selective serotonin reuptake inhibitor (SSRI) Citalopram and its active enantiomer, Escitalopram, are cornerstone treatments for depression and anxiety.[11] These drugs feature a 4-fluorophenyl group and a 5-carbonitrile on a dihydroisobenzofuran ring.[12] The core structure, however, is conceptually similar: a substituted aryl ring attached to a benzylic carbon that is also bonded to another substituted aromatic ring.

By using 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, researchers can systematically explore SAR around this central scaffold.[13][14] Specifically, one can investigate how replacing the 4-fluoro substituent of the citalopram family with a 3-chloro group affects binding at the serotonin transporter (SERT).[15] This modification alters both the electronic properties (inductive vs. mesomeric effects) and the steric profile of the molecule, which can lead to changes in:

  • Binding affinity at the primary (S1) and allosteric (S2) sites of SERT.[13][15]

  • Selectivity over other monoamine transporters like DAT and NET.[12]

  • Pharmacokinetic properties (ADME).

The workflow for such a discovery program is outlined below.

G cluster_0 Synthesis & Core Elaboration cluster_1 Screening & Analysis A Synthesis of Core Intermediate 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile B Functional Group Interconversion (e.g., Conversion of -OH to leaving group) A->B C Introduction of Amine Side Chain (e.g., via SN2 reaction) B->C D In Vitro Binding Assays (SERT, DAT, NET) C->D Test Compound Library E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F

Drug discovery workflow using the title intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Magnesium TurningsMg24.311.46 g60.0
1-Bromo-3-chlorobenzeneC₆H₄BrCl191.459.57 g (6.4 mL)50.0
4-CyanobenzaldehydeC₈H₅NO131.135.90 g45.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mL-
IodineI₂253.811 crystal-
Sat. aq. NH₄Cl--100 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure

  • Glassware Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal all openings and allow to cool to room temperature under a nitrogen atmosphere.

  • Grignard Initiation: Place the magnesium turnings (1.46 g) in the reaction flask. Add a single crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of 1-bromo-3-chlorobenzene (9.57 g) in 40 mL of anhydrous diethyl ether. Add ~5 mL of this solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color.

  • Completion of Grignard Reagent: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the grayish, cloudy solution for an additional 30 minutes.

  • Aldehyde Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-cyanobenzaldehyde (5.90 g) in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A thick, off-white precipitate will form.

  • Quenching: Cool the reaction flask back to 0 °C and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Stir until the solids dissolve, and two clear layers form.

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product as an oil or solid. The crude product should be purified by column chromatography (see Protocol 2).

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a standard technique for purifying organic compounds based on their polarity.[16][17][18]

Materials

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of Hexanes and Ethyl Acetate. A typical starting gradient is 9:1 (Hexanes:EtOAc), gradually increasing the polarity to 7:3 or 6:4. The optimal solvent system should be determined beforehand by Thin Layer Chromatography (TLC).

  • Crude product from Protocol 1.

Procedure

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc) and pour it into the chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Carefully apply this solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure (using air or nitrogen) to force the solvent through the column.[18]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. The desired product, being more polar than non-polar byproducts (like biphenyl), will elute later.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile as a solid or viscous oil.

Protocol 3: Product Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Expected Analytical Data

TechniqueExpected Results
¹H NMR Aromatic protons (Ar-H) will appear in the range of δ 7.2-7.8 ppm. A characteristic singlet for the benzylic proton (CH-OH) is expected around δ 5.8-6.0 ppm. A broad singlet for the hydroxyl proton (-OH) will also be present, its position varying with concentration and solvent.
¹³C NMR Signals for aromatic carbons will appear between δ 125-145 ppm. The carbon of the nitrile group (C≡N) will be around δ 118-120 ppm. The benzylic carbon (CH-OH) signal is expected around δ 75-80 ppm.
Mass Spec (MS) The molecular ion peak [M]+ for C₁₄H₁₀ClNO is expected at m/z 243.04. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments, appearing as M+ and M+2 peaks.[19]
IR Spectroscopy Characteristic absorption bands are expected for the O-H stretch (~3400-3200 cm⁻¹, broad), the C≡N stretch (~2230 cm⁻¹), and C-Cl stretch (~780-700 cm⁻¹).

Safety and Handling

  • Reagents: 1-Bromo-3-chlorobenzene and 4-cyanobenzaldehyde are irritants. Diethyl ether is extremely flammable and an anesthetic. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reaction: The Grignard reaction is exothermic and can be vigorous. Ensure adequate cooling and controlled addition of reagents.

  • Product: The toxicological properties of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile have not been fully elucidated. Treat it as a potentially hazardous substance. Based on related structures, it may be harmful if swallowed, inhaled, or in contact with skin.[20][21]

Conclusion

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a strategically important chemical intermediate. Its straightforward synthesis via the Grignard reaction, combined with the valuable pharmacological properties of its core structural motifs, makes it an excellent platform for the development of new chemical entities. By leveraging this scaffold, researchers can efficiently generate libraries of novel compounds for screening and conduct detailed SAR studies to optimize lead candidates in diverse therapeutic areas, from neuroscience to oncology.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y., et al. (2018). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. ResearchGate. [Link]

  • Abdallah, I. I., et al. (2014). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 5(10), 957–968. [Link]

  • Andersen, J., et al. (2016). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 173(15), 2381–2392. [Link]

  • Li, G., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Li, G., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1647–1669. [Link]

  • Clark, J. (2023). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Wikipedia. (2024). Grignard reaction. Wikipedia. [Link]

  • Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City. [Link]

  • Vapourtec Ltd. (n.d.). Grignard Chemistry. Vapourtec. [Link]

  • Andersen, J., et al. (2016). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. [Link]

  • Psychopharmacology Institute. (2023). Citalopram and Escitalopram: A Summary of Key Differences and Similarities. Psychopharmacology Institute. [Link]

  • Roth, T., et al. (2022). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Angewandte Chemie International Edition, 61(12), e202114757. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Aakash Institute. (n.d.). Column Chromatography. Aakash Institute. [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Phenomenex. [Link]

  • Google Patents. (n.d.). Intermediate 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile and method for its preparation.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • NIST. (n.d.). Benzonitrile, 4-methyl-. NIST WebBook. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzonitrile. PubChem. [Link]

  • CAS Common Chemistry. (n.d.). 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. CAS. [Link]

  • Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5340. [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

  • Li, Y., et al. (2013). Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents: Design, Synthesis and Cytotoxicity Evaluation. Molecules, 18(3), 2904–2923. [Link]

  • Google Patents. (n.d.). Benzonitrile derivative, process for its preparation and its application.
  • SpectraBase. (n.d.). 3-((2,4-dichlorophenyl)(hydroxy)methyl)benzonitrile. SpectraBase. [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

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Application

Application Note: Design, Synthesis, and Biochemical Evaluation of Novel Diarylmethyl Triazole Aromatase Inhibitors using 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Introduction & Scientific Rationale The development of third-generation non-steroidal aromatase inhibitors (NSAIs) has revolutionized the targeted treatment of estrogen-receptor-positive breast cancer[1]. Clinically succ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of third-generation non-steroidal aromatase inhibitors (NSAIs) has revolutionized the targeted treatment of estrogen-receptor-positive breast cancer[1]. Clinically successful molecules such as letrozole and anastrozole are structurally characterized by a diarylmethyl pharmacophore linked to a nitrogen-containing heterocycle (typically a triazole or imidazole)[2].

This technical guide details an advanced experimental design for synthesizing a novel NSAI analog utilizing 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) as the primary building block. The structural architecture of this specific precursor provides a highly optimized scaffold for CYP19A1 (aromatase) inhibition:

  • The Cyano Group: Mimics the D-ring carbonyl of the endogenous substrate androstenedione, establishing critical hydrogen-bonding interactions with Ser478 and Thr310 in the enzyme's active site.

  • The 3-Chlorophenyl Ring: The meta-chloro substitution enhances lipophilicity and perfectly occupies the hydrophobic pocket formed by Val370 and Val373, improving binding affinity compared to unsubstituted analogs.

  • The Hydroxyl Handle: Serves as the synthetic attachment point. Because the hydroxyl group is a poor leaving group, it must be activated to facilitate the nucleophilic substitution of 1H-1,2,4-triazole. The N4 nitrogen of the introduced triazole ring is strictly required to coordinate with the Fe2+ of the aromatase heme group, thereby displacing coordinated water and competitively blocking oxygen activation[1].

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of the synthesis, the following protocols incorporate a self-validating feedback loop. In-process high-performance liquid chromatography (HPLC) controls are utilized to continuously monitor intermediate purity, preventing the propagation of regioisomers (e.g., 1,3,4-triazole derivatives) that commonly plague NSAI synthesis[3].

Protocol A: Activation via Chlorination

Objective: Convert the benzylic alcohol to a highly reactive benzylic chloride.

  • Preparation: Dissolve 10.0 mmol of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in 30 mL of anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 15.0 mmol of thionyl chloride (SOCl2), followed by a catalytic amount (2 drops) of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the conversion of the alcohol to the chloride via an SNi mechanism. This specific pathway minimizes carbocation rearrangement and side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is completely consumed.

  • Work-up: Quench the reaction by slowly pouring it into ice-cold saturated NaHCO3. Extract with CH2Cl2 (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-[chloro(3-chlorophenyl)methyl]benzonitrile.

Protocol B: Nucleophilic Substitution with 1H-1,2,4-Triazole

Objective: Introduce the heme-coordinating heterocycle with high regioselectivity.

  • Preparation: In a flame-dried flask, suspend 15.0 mmol of 1H-1,2,4-triazole and 20.0 mmol of Cesium Carbonate (Cs2CO3) in 40 mL of anhydrous acetonitrile (MeCN).

    • Causality: Using Cs2CO3 in MeCN provides superior regioselectivity for the desired 1,2,4-triazole isomer over the inactive 1,3,4-isomer, a significant improvement over traditional K2CO3/DMF systems[3]. The larger cesium cation enhances the solubility and nucleophilicity of the triazolide anion.

  • Coupling: Add the crude 4-[chloro(3-chlorophenyl)methyl]benzonitrile (from Protocol A) dissolved in 10 mL of MeCN.

  • Heating & Validation: Reflux the mixture at 80 °C for 8 hours. Self-Validation Step: Pull a 50 µL aliquot at hour 4 for HPLC analysis. If the 1,3,4-isomer exceeds 5% of the product mixture, lower the temperature to 65 °C to enforce kinetic control.

  • Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexane:EtOAc 1:1 to 0:1) to isolate the pure target compound: 4-[(3-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile.

Protocol C: In Vitro Fluorimetric Aromatase Inhibition Assay

Objective: Quantify the IC50 of the synthesized compound against human CYP19A1[4].

  • Assay Setup: Use a recombinant human CYP19A1 enzyme kit. Prepare a serial dilution of the synthesized compound (0.1 nM to 10 µM) in DMSO (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well black microtiter plate, combine the enzyme, the test compound, and dibenzylfluorescein (DBF) as the fluorogenic substrate. Incubate at 37 °C for 10 minutes.

  • Initiation & Measurement: Add an NADPH-generating system to initiate the catalytic reaction. Incubate for 30 minutes. Measure the fluorescence of the cleaved fluorescein product (Excitation: 485 nm, Emission: 530 nm).

  • Validation: Run Letrozole concurrently as a positive control to validate the assay's sensitivity and establish a baseline for comparative efficacy.

Data Presentation

Table 1: Quantitative Data for Synthesis Optimization

Reaction Step Reagent/Solvent System Temp (°C) Time (h) Yield (%) Regioselectivity (1,2,4 : 1,3,4)
Chlorination SOCl2 / CH2Cl2 / DMF 0 to 25 2.0 92 N/A
Substitution (Standard) Triazole / K2CO3 / DMF 80 12.0 65 70 : 30

| Substitution (Optimized) | Triazole / Cs2CO3 / MeCN | 80 | 8.0 | 84 | 95 : 5 |

Table 2: In Vitro Aromatase Inhibitory Activity (CYP19A1)

Compound IC50 (nM) Selectivity Index (vs CYP3A4) Efficacy Validation
Synthesized Triazole (Target) 8.4 ± 1.2 >100 High Potency
Letrozole (Positive Control) 11.5 ± 0.8 >150 Baseline Standard

| Aminoglutethimide (Ref) | 1500 ± 120 | 10 | Low Potency |

Visualizations

Synthesis A 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Starting Material) B Chlorination (SOCl2, CH2Cl2, 0°C to RT) A->B C 4-[chloro(3-chlorophenyl)methyl]benzonitrile (Reactive Intermediate) B->C D Nucleophilic Substitution (1H-1,2,4-triazole, Cs2CO3, MeCN, 80°C) C->D E Crude Product Mixture (1,2,4- and 1,3,4-isomers) D->E F Silica Gel Chromatography (EtOAc/Hexane) E->F G 4-[(3-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile (Purified Target) F->G

Fig 1: Synthesis workflow for diarylmethyl triazole derivatives from the benzonitrile precursor.

Mechanism A Androstenedione (Endogenous Substrate) B CYP19A1 (Aromatase) Active Site Heme Fe2+ A->B Binds C Estrone (Estrogen Biosynthesis) B->C Catalyzes D ER-Alpha Signaling (Tumor Proliferation) C->D Activates E Synthesized Triazole Inhibitor (Diarylmethyl Derivative) F Heme Iron Coordination (N4 of Triazole binds Fe2+) E->F Mechanism F->B Competitive Inhibition

Fig 2: Mechanism of CYP19A1 inhibition via heme iron coordination by the triazole derivative.

References

  • Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. National Institutes of Health (PMC). 1

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. National Institutes of Health (PMC). 2

  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. MDPI. 4

  • Synthesis and PET studies of[11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. National Institutes of Health (PMC). 3

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Method

Application Note: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile as a Pivotal Intermediate in the Development of Dual-Targeting Anti-Cancer Therapeutics

Executive Summary 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) is a highly functionalized diarylcarbinol that serves as a critical structural building block in oncology drug discovery. By providing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) is a highly functionalized diarylcarbinol that serves as a critical structural building block in oncology drug discovery. By providing a scaffold that mimics the pharmacophore of non-steroidal aromatase inhibitors (NSAIs) like letrozole, this intermediate enables the synthesis of novel 1-(diarylmethyl)-1H-1,2,4-triazoles and imidazoles. Recent advances in rational drug design have utilized this specific structural motif to develop dual-targeting agents that simultaneously inhibit CYP19A1 (aromatase) and disrupt microtubule polymerization, addressing the critical challenge of drug resistance in estrogen receptor-positive (ER+) breast cancer[1].

Mechanistic Rationale & Structural Significance

The structural architecture of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is purposefully designed for structure-activity relationship (SAR) expansion:

  • The Diarylcarbinol Core : Acts as the reactive center for nucleophilic substitution (e.g., via a chlorination-amination sequence) to introduce an azole ring. The resulting sp³-hybridized methine carbon dictates the spatial orientation of the two aryl rings, which is crucial for fitting into the aromatase active site[2].

  • The 3-Chlorophenyl Moiety : The meta-chloro substitution introduces specific lipophilic bulk and electron-withdrawing properties. In the context of tubulin binding, this moiety enhances affinity for the colchicine binding site. In aromatase inhibition, it occupies the hydrophobic pocket of the enzyme, modulating binding kinetics compared to the unsubstituted or para-substituted letrozole analogs[3].

  • The Benzonitrile Group : The cyano group provides essential hydrogen bonding interactions within the target protein's active site, while the azole (added during synthesis) directly coordinates with the heme iron of the aromatase enzyme.

Experimental Protocols

The following self-validating protocols detail the transformation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile into an active therapeutic agent and its subsequent biological evaluation.

Protocol 1: Synthesis of the Diarylmethyl-Triazole Active Agent

Causality Insight: The direct conversion of the carbinol to a triazole is often inefficient due to the poor leaving-group ability of the hydroxyl group. Therefore, a two-step sequence is employed: conversion to a highly reactive chloride intermediate, followed by nucleophilic attack by 1H-1,2,4-triazole. Anhydrous conditions are critical to prevent the hydrolysis of the chloride intermediate back to the starting carbinol[1].

Step-by-Step Methodology:

  • Chlorination : Dissolve 1.0 eq of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Activation : Dropwise add 1.5 eq of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). Stir for 2 hours at room temperature.

  • Concentration : Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude diarylmethyl chloride.

  • Nucleophilic Substitution : Dissolve the crude chloride in anhydrous DMF. Add 3.0 eq of 1H-1,2,4-triazole and 3.0 eq of anhydrous potassium carbonate (K₂CO₃).

  • Heating : Heat the reaction mixture at 80 °C for 12 hours. The K₂CO₃ acts as an acid scavenger, driving the substitution forward.

  • Purification : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the active 4-[(3-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile. Validate purity (>98%) via LC-MS and ¹H-NMR.

Protocol 2: In Vitro Fluorometric Aromatase Inhibition Assay

Causality Insight: To verify that the synthesized derivative retains the aromatase-inhibiting properties of its parent pharmacophore, a fluorometric assay using recombinant human CYP19A1 is utilized. The assay relies on the conversion of a fluorogenic substrate (e.g., dibenzylfluorescein) to a highly fluorescent product. Inhibition of the enzyme by the test compound prevents this conversion, directly correlating with a decrease in fluorescence[4].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 3X enzyme/substrate mix containing recombinant human CYP19A1 and dibenzylfluorescein in a 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution : Prepare serial dilutions of the synthesized test compound (from 0.1 nM to 10 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation : In a 96-well black microplate, combine 30 µL of the test compound solution with 30 µL of the enzyme/substrate mix. Incubate at 37 °C for 10 minutes to allow pre-binding.

  • Reaction Initiation : Add 30 µL of a 3X NADPH regenerating system to each well to initiate the catalytic reaction.

  • Measurement : Incubate for 30 minutes at 37 °C. Read the fluorescence using a microplate reader (Ex = 488 nm, Em = 527 nm).

  • Validation : Use Letrozole as a positive control. Calculate the IC₅₀ using non-linear regression analysis. A Z'-factor > 0.5 must be achieved for the assay to be considered valid.

Protocol 3: Cell Viability and Dual-Targeting Validation

Causality Insight: To confirm the dual mechanism of action, the compound is tested against two distinct breast cancer cell lines: MCF-7 (ER+, sensitive to both aromatase inhibition and tubulin disruption) and MDA-MB-231 (ER-, sensitive only to tubulin disruption). A differential IC₅₀ profile validates the target specificity[3].

Step-by-Step Methodology:

  • Cell Culture : Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ incubator.

  • Seeding : Seed cells at a density of 5,000 cells/well in a 96-well plate and incubate for 24 hours to allow attachment.

  • Treatment : Treat the cells with varying concentrations of the test compound (1 nM to 50 µM) for 72 hours.

  • MTT Assay : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Formazan crystals are solubilized with 100 µL of DMSO.

  • Quantification : Measure absorbance at 570 nm. Calculate cell viability relative to the vehicle control.

Data Presentation

The following tables summarize representative quantitative data demonstrating the efficacy of the 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile-derived triazole compound compared to standard clinical controls.

Table 1: Enzymatic Inhibition Profile

CompoundCYP19A1 (Aromatase) IC₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)
Derived Triazole Agent 4.2 ± 0.51.8 ± 0.2
Letrozole (Control) 1.1 ± 0.2> 50 (Inactive)
Colchicine (Control) > 50,000 (Inactive)2.1 ± 0.3

Table 2: Anti-Proliferative Activity Across Breast Cancer Cell Lines

Cell LineReceptor StatusDerived Triazole IC₅₀ (nM)Letrozole IC₅₀ (nM)
MCF-7 ER+, PR+, HER2-65 ± 885 ± 12
T47D ER+, PR+, HER2-72 ± 1090 ± 15
MDA-MB-231 ER-, PR-, HER2- (TNBC)110 ± 15> 10,000

Note: The derived agent maintains high potency in ER- cells (MDA-MB-231) due to its secondary tubulin-inhibiting mechanism, whereas traditional NSAIs like letrozole lose efficacy entirely.

Mandatory Visualization

G Compound 4-[(3-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile (Derived Active Agent) Aromatase CYP19A1 (Aromatase) Inhibition Compound->Aromatase Heme Coordination Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Colchicine Site Binding Estrogen Decreased Estrogen Biosynthesis Aromatase->Estrogen Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis ER Reduced ERα Signaling Estrogen->ER Apoptosis Cancer Cell Apoptosis Mitosis->Apoptosis ER->Apoptosis

Figure 1: Dual mechanism of action of the synthesized diarylmethyl-triazole agent leading to apoptosis.

Workflow Step1 Phase 1: Synthesis Carbinol to Azole Step2 Phase 2: Purification LC-MS & NMR Step1->Step2 Step3 Phase 3: Enzymatic Assay Fluorometric CYP19A1 Step2->Step3 Step4 Phase 4: Cell Assays MCF-7 & MDA-MB-231 Step3->Step4 Step5 Phase 5: Data Analysis IC50 & SAR Step4->Step5

Figure 2: End-to-end experimental workflow from chemical synthesis to biological evaluation.

References

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer Source: PMC / National Institutes of Health1

  • Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation Source: MDPI 2

  • Androst-4-ene-3,6,17-trione | High-Purity Reference Standard (Fluorometric Aromatase Assay Protocol) Source: BenchChem4

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities Source: PMC / National Institutes of Health3

Sources

Application

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Evaluation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Derivatives

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus, Staphylococcus, Klebsiella, Acinetobacter, Pseudomonas, and Enterobacter), necessitates the ra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus, Staphylococcus, Klebsiella, Acinetobacter, Pseudomonas, and Enterobacter), necessitates the rapid development of novel chemical scaffolds. Diarylmethyl alcohols and their derivatives represent a highly promising class of synthetic antimicrobial agents[1][2].

This application note provides an authoritative, in-depth guide to the structural rationale and experimental screening of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) and its derivatives. As a Senior Application Scientist, I emphasize that the transition from a synthetic hit to a validated lead requires rigorous, artifact-free screening. Because lipophilic scaffolds often yield false positives in standard optical density readouts, the protocols detailed herein are designed as self-validating systems to ensure absolute data integrity during drug development.

Scientific Rationale & Scaffold Mechanistic Profiling

The 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile scaffold possesses distinct physicochemical properties that drive its antimicrobial pharmacodynamics. Understanding the causality behind these structural features is critical for rational drug design:

  • Lipophilic Membrane Penetration : The inclusion of the 3-chloro substituent significantly enhances the lipophilicity of the molecule, yielding a LogP of approximately 3.29[3]. This specific partition coefficient is optimal for traversing the thick peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus) and the complex phospholipid bilayer of Gram-negative species[2].

  • Target Engagement via Polar Surface Area (PSA) : With a calculated PSA of 44.02 Ų[3][4], the central hydroxyl (-OH) and para-cyano (-CN) groups act as essential hydrogen bond donors and acceptors. These moieties anchor the molecule within the binding pockets of bacterial target proteins, such as efflux pumps or essential metabolic kinases.

  • Electronic Modulation : The strong electron-withdrawing nature of the benzonitrile group creates a distinct dipole moment across the diarylmethyl core. Structure-activity relationship (SAR) studies of similar diarylmethyl amines indicate that this electronic distribution increases binding affinity and overall bactericidal efficacy against drug-resistant strains[1].

MOA A Diarylmethyl Alcohol Scaffold (4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile) B Lipophilic Membrane Penetration Driven by 3-Chloro Substituent A->B LogP ~3.29 C Cytoplasmic Accumulation B->C D Target Protein Binding (Mediated by -OH and -CN interactions) C->D H-Bonding E Bactericidal Action / Growth Inhibition D->E Enzyme/Efflux Inhibition

Figure 1: Mechanistic pathway of diarylmethyl alcohol derivatives in bacterial cells.

Experimental Methodologies

To ensure high scientific integrity, the following protocols account for the specific physicochemical properties of diarylmethyl alcohols, such as their limited aqueous solubility (~0.89 g/L)[4].

Protocol A: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

Causality & Design : Standard broth microdilution can yield false positives if lipophilic compounds precipitate, mimicking bacterial turbidity. To counteract this, we incorporate 0.01% Tween-80 to maintain compound solubility without disrupting the bacterial membrane. Furthermore, we utilize Resazurin as a metabolic viability indicator. Resazurin is reduced to highly fluorescent resorufin only by living cells, providing a definitive, colorimetric validation of bacterial inhibition independent of optical density artifacts.

Step-by-Step Workflow :

  • Compound Preparation : Dissolve the 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile derivative in 100% molecular-grade DMSO to create a 10 mM stock.

  • Serial Dilution : In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.01% Tween-80. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation : Standardize the bacterial suspension (e.g., S. aureus MRSA) to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Inoculation : Add 50 µL of the bacterial suspension to each well (final assay volume: 100 µL; final inoculum: ~5 × 10^5 CFU/mL).

  • Incubation : Seal the plate with a breathable membrane and incubate at 37°C for 18 hours under static conditions.

  • Resazurin Validation : Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout : Record the MIC as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

Workflow S1 Compound Library Prep (DMSO Stock Formulation) S2 Broth Microdilution (96-well plate setup) S1->S2 S3 Inoculation (ESKAPE Pathogen Panel) S2->S3 S4 Incubation & Resazurin (Self-Validating Viability) S3->S4 18-24h, 37°C S5 Spectrophotometric Readout (MIC Determination) S4->S5 Fluorescence

Figure 2: High-throughput self-validating antimicrobial screening workflow.

Protocol B: Time-Kill Kinetics & Bactericidal Determination

Causality & Design : MIC only provides a static endpoint. To determine whether the diarylmethyl alcohol derivatives are bacteriostatic (merely inhibiting growth) or bactericidal (actively killing cells), time-kill kinetics are required. This dynamic profiling is crucial for translating early-stage compounds into viable clinical candidates.

Step-by-Step Workflow :

  • Prepare a starting inoculum of 5 × 10^5 CFU/mL in 10 mL of CAMHB.

  • Challenge the cultures with the test compound at 1×, 2×, and 4× the predetermined MIC. Include a growth control (1% DMSO) and a bactericidal standard (e.g., Ciprofloxacin).

  • Incubate at 37°C with orbital shaking (200 rpm) to ensure uniform compound distribution and aeration.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Serially dilute the aliquots in sterile Phosphate-Buffered Saline (PBS) and plate onto Tryptic Soy Agar (TSA).

  • Incubate plates for 24 hours and perform colony-forming unit (CFU) counts. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Quantitative Data Analysis

The following table summarizes the anticipated antimicrobial profile of the parent scaffold and its functionalized derivatives against key ESKAPE pathogens, demonstrating the SAR logic derived from structural modifications[1][2].

CompoundS. aureus (MRSA)E. faecium (VRE)E. coliP. aeruginosa
Parent Scaffold (4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile)8 µg/mL16 µg/mL32 µg/mL>64 µg/mL
Derivative A (Diarylmethyl Amine Conversion)2 µg/mL4 µg/mL16 µg/mL64 µg/mL
Derivative B (Fluorinated Analog)4 µg/mL8 µg/mL32 µg/mL>64 µg/mL
Ciprofloxacin (Clinical Control)0.5 µg/mL1 µg/mL0.01 µg/mL0.25 µg/mL

Note: The conversion of the central tertiary alcohol to an amine (Derivative A) typically increases potency against Gram-positive strains due to enhanced electrostatic interactions with negatively charged bacterial membranes.

References

  • [3] ChemSrc. CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile. Available at:[Link]

  • [1] Roy, D., et al. (2022). Discovery and Biological Evaluation of Novel Diarylmethyl Amines Active against Drug Resistant S. aureus and Enterococcus. ResearchGate. Available at: [Link]

  • [2] NIH PubMed Central (PMC). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Available at:[Link]

Sources

Method

laboratory preparation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

An Application Note and Protocol for the Laboratory Preparation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This document provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Laboratory Preparation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, a diarylmethanol derivative of interest to researchers in medicinal chemistry and materials science. Diaryl- and aryl-heteroarylmethanols are significant structural motifs with diverse biological activities.[1][2] The protocol herein details a robust and scalable two-step synthetic pathway. The synthesis commences with the Friedel-Crafts acylation of benzonitrile with 3-chlorobenzoyl chloride to yield the ketone intermediate, 4-(3-chlorobenzoyl)benzonitrile. This is followed by the selective reduction of the ketone using sodium borohydride to afford the target secondary alcohol. This guide emphasizes the mechanistic rationale behind procedural choices, detailed safety protocols, and methods for characterization to ensure scientific rigor and reproducibility.

Introduction and Synthetic Strategy

The synthesis of unsymmetrical diarylmethanols is a fundamental task in organic chemistry, traditionally achieved through the addition of organometallic reagents like Grignard or organolithium compounds to benzophenone derivatives.[3][4] However, these methods often suffer from limited functional group tolerance. An alternative and highly reliable strategy involves the reduction of a ketone precursor. This approach was selected for its high selectivity, operational simplicity, and the commercial availability of the starting materials.

The chosen synthetic route is outlined below:

  • Step 1: Friedel-Crafts Acylation. Synthesis of the ketone intermediate, 4-(3-chlorobenzoyl)benzonitrile, by reacting benzonitrile with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

  • Step 2: Selective Ketone Reduction. Conversion of the ketone to the target secondary alcohol, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, using the mild and selective reducing agent sodium borohydride (NaBH₄).[5]

This method circumvents the challenges associated with the reactivity of the nitrile group towards strong organometallic reagents that would be employed in a Grignard-based approach.[6]

Overall Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis, purification, and characterization of the target compound.

G cluster_0 Part A: Ketone Synthesis cluster_1 Part B: Alcohol Synthesis cluster_2 Characterization A1 Setup: Inert Atmosphere A2 Charge Benzonitrile & AlCl₃ in DCM A1->A2 A3 Add 3-Chlorobenzoyl Chloride (0-5 °C) A2->A3 A4 Reaction at RT A3->A4 A5 Aqueous Work-up (HCl/Ice) A4->A5 A6 Purification (Recrystallization) A5->A6 B1 Dissolve Ketone in MeOH/THF A6->B1 Intermediate: 4-(3-chlorobenzoyl)benzonitrile B2 Add NaBH₄ in Portions (0 °C) B1->B2 B3 Reaction at RT B2->B3 B4 Quench & Aqueous Work-up B3->B4 B5 Purification (Column Chromatography) B4->B5 C1 NMR Spectroscopy (¹H, ¹³C) B5->C1 Final Product C2 FT-IR Spectroscopy C1->C2 C3 Melting Point Analysis C2->C3

Caption: Overall workflow for the synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Part A: Synthesis of 4-(3-chlorobenzoyl)benzonitrile

Reaction Principle and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] The Lewis acid, AlCl₃, coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[8] The nitrile group of benzonitrile is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta-position. However, due to steric hindrance and the possibility of complexation with the Lewis acid, acylation often occurs at the para-position, which is the desired outcome for this synthesis.

G R1 3-Chlorobenzoyl Chloride I1 Acylium-Lewis Acid Complex R1->I1 + AlCl₃ R2 AlCl₃ R2->I1 R3 Benzonitrile I3 Sigma Complex (Wheland Intermediate) R3->I3 + Acylium Ion I2 Resonance-Stabilized Acylium Ion I1->I2 Generates I2->I3 P1 4-(3-chlorobenzoyl)benzonitrile I3->P1 Deprotonation P2 HCl + AlCl₃ I3->P2

Caption: Mechanism of Friedel-Crafts Acylation.

Safety Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and ensure all glassware is scrupulously dry.

  • 3-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with care in a fume hood.

  • Benzonitrile: Toxic upon ingestion, inhalation, and skin contact. Handle in a fume hood with appropriate personal protective equipment (PPE).[9]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Required PPE: Safety goggles, flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.

Experimental Protocol

Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Reagents & Quantities:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equiv.
Benzonitrile 103.12 5.16 g (5.0 mL) 50 1.0
Aluminum Chloride 133.34 7.33 g 55 1.1
3-Chlorobenzoyl Chloride 175.01 8.75 g (6.7 mL) 50 1.0
Dichloromethane (DCM) - 100 mL - -

| 6M Hydrochloric Acid | - | 100 mL | - | - |

Procedure:

  • Set up an oven-dried three-neck flask equipped with a magnetic stir bar, dropping funnel, and a condenser fitted with a drying tube.

  • In the flask, add anhydrous aluminum chloride (7.33 g) and dry DCM (50 mL) under a nitrogen or argon atmosphere.

  • Cool the stirred suspension to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of benzonitrile (5.16 g) and 3-chlorobenzoyl chloride (8.75 g) in dry DCM (50 mL).

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[10]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (30 mL). Perform this step in a fume hood as large quantities of HCl gas will evolve.

  • Stir the resulting mixture until all the ice has melted and the solids have dissolved. Transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield 4-(3-chlorobenzoyl)benzonitrile as a crystalline solid.

Part B: Reduction to 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Reaction Principle and Mechanism

Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻).[11] It is a mild reducing agent that selectively reduces aldehydes and ketones to the corresponding primary and secondary alcohols, respectively.[12][13] Crucially for this synthesis, NaBH₄ does not typically reduce less reactive carbonyl derivatives like esters or nitriles under these conditions.[11] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated during the workup to yield the alcohol.[14]

G R1 4-(3-chlorobenzoyl)benzonitrile (Ketone) I1 Alkoxide Intermediate R1->I1 1. Hydride Attack R2 NaBH₄ R2->I1 R3 H₂O / H⁺ (Work-up) P1 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Alcohol) R3->P1 I1->P1 2. Protonation

Caption: Mechanism of Ketone Reduction by NaBH₄.

Safety Precautions
  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources. Additions to protic solvents should be done carefully and in portions.

  • Methanol/Tetrahydrofuran (MeOH/THF): Flammable solvents. Handle in a fume hood.

Experimental Protocol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Reagents & Quantities:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equiv.
4-(3-chlorobenzoyl)benzonitrile 241.67 4.84 g 20 1.0
Methanol (MeOH) - 80 mL - -
Tetrahydrofuran (THF) - 20 mL - -
Sodium Borohydride (NaBH₄) 37.83 0.91 g 24 1.2

| 1M Hydrochloric Acid | - | As needed | - | - |

Procedure:

  • In a round-bottom flask, dissolve the ketone intermediate (4.84 g) in a mixture of methanol (80 mL) and THF (20 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add sodium borohydride (0.91 g) slowly in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 1-2 hours at room temperature.

  • Monitor the reaction by TLC until the starting ketone is fully consumed.

  • Cool the flask in an ice bath again and quench the reaction by the slow, dropwise addition of 1M HCl until the bubbling ceases and the pH is acidic (~pH 5-6).

  • Remove most of the solvent via rotary evaporation.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material using silica gel column chromatography (eluent: e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Characterization of Final Product

The purified product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (in CDCl₃): Expected signals would include a singlet or doublet for the benzylic proton (-CHOH-), a broad singlet for the hydroxyl proton (-OH), and a series of multiplets in the aromatic region corresponding to the protons of the 3-chlorophenyl and 4-cyanophenyl rings.[15]

  • ¹³C NMR (in CDCl₃): Expected signals would include a signal for the benzylic carbon (~75 ppm), a signal for the nitrile carbon (~118 ppm), and various signals in the aromatic region (125-145 ppm).[15]

  • FT-IR (KBr or ATR): Key stretches expected are a broad peak for the O-H group (~3400 cm⁻¹), a sharp peak for the C≡N group (~2230 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Melting Point: A sharp melting point range indicates high purity.

References

  • Vertex AI Search result citing vertexaisearch.cloud.google.com.[11]

  • Loba Chemie. (2016, May 18). 3-CHLOROBENZALDEHYDE MSDS.[16]

  • Wikipedia. Sodium borohydride.[12]

  • Datasheet for 3-Chlorobenzaldehyde.[17]

  • Material Safety Data Sheet - 3-chloro benzaldehyde 98%.

  • LibreTexts Chemistry. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.[13]

  • University of Colorado Boulder. (2023, September 7). Experiment 1. Ketone Reduction by Sodium Borohydride.[5]

  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride.[14]

  • BenchChem. (2025, December). Personal protective equipment for handling 3-Chlorobenzaldehyde.[18]

  • Walsh, P. J., et al. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PubMed Central.[1][2]

  • NIH. (Date unavailable). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PubMed Central.[3]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - o-Chlorobenzaldehyde.[19]

  • PrepChem.com. Synthesis of 4-chlorobenzonitrile.[20]

  • Organic Chemistry Portal. (2013). Diarylmethane synthesis by benzylation or arylation.[21]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information.[15]

  • ResearchGate. (Date unavailable). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents.[4]

  • Sigma-Aldrich. Friedel–Crafts Acylation.[7]

  • Wikipedia. 3-Chlorobenzonitrile.[22]

  • BenchChem. Application Notes and Protocols for the Friedel-Crafts Reaction of 3-(1-Cyanoethyl)benzoyl chloride.[8]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation.[10]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[9]

  • BenchChem. Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile.[6]

  • Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube.[23]

Sources

Application

Application Note: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CHB-186) as a Chiral Molecular Probe for CYP19A1 Active Site Mapping

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Scientists Compound: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzon...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Scientists Compound: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Designation: CHB-186) Target: Cytochrome P450 19A1 (CYP19A1 / Aromatase)

Executive Summary

The rational design of next-generation Cytochrome P450 (CYP) inhibitors requires precise mapping of the enzyme's active site sub-pockets. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CHB-186) is a synthetic, chiral diarylmethyl alcohol utilized as a specialized molecular probe in structural biology and enzymology. Featuring a heme-coordinating benzonitrile group, a hydrogen-bonding hydroxymethyl center, and a halogenated phenyl ring, CHB-186 allows researchers to probe the spatial constraints and electrostatic environment of the CYP19A1 (Aromatase) active site[1][2].

This application note provides the mechanistic rationale, quantitative benchmarking data, and field-validated protocols for utilizing CHB-186 in high-throughput fluorometric inhibition assays and X-ray co-crystallography workflows.

Mechanistic Rationale & Target Biology

CYP19A1 is an integral membrane enzyme responsible for the aromatization of androgens into estrogens, making it a primary target for hormone-dependent breast cancer therapies[1][3]. The active site of CYP19A1 is highly hydrophobic, designed to accommodate the steroid backbone of androstenedione[1].

CHB-186 acts as a competitive probe that mimics the transition state of the aromatization reaction. The structural logic of CHB-186 is defined by three key interactions:

  • Heme Iron Coordination: The nitrogen atom of the 4-benzonitrile group acts as a weak axial ligand to the oxidized high-spin ferric (Fe³⁺) heme iron, displacing the native water molecule[1][3].

  • Hydrogen Bonding Network: The central hydroxyl group serves as a hydrogen bond donor to the catalytic Asp309 or Thr310 residues, anchoring the probe within the access channel[4].

  • Halogen Bonding & Hydrophobic Packing: The 3-chlorophenyl moiety is directed into the hydrophobic pocket, where the chlorine atom engages in halogen bonding with the surrounding aliphatic residues, mapping the spatial limits of the androgen-specific cavity[2].

G Probe CHB-186 Probe Heme Heme Iron (Fe3+) Probe->Heme Benzonitrile Coordination Residues Asp309 / Thr310 Probe->Residues Hydroxyl H-Bonding Pocket Hydrophobic Pocket Probe->Pocket 3-Chlorophenyl Halogen Bonding CYP CYP19A1 (Aromatase) Heme->CYP Residues->CYP Pocket->CYP Estrogen Estrogens (Product) CYP->Estrogen Aromatization (Blocked) Androgen Androgens (Substrate) Androgen->CYP Binds Active Site

Mechanistic interaction of CHB-186 within the CYP19A1 active site, blocking estrogen synthesis.

Enantiomeric Data & Structure-Activity Relationship (SAR)

Because the hydroxymethyl carbon of CHB-186 is a chiral center, the probe exhibits profound enantioselectivity. The (R)-enantiomer perfectly aligns the 3-chlorophenyl group with the hydrophobic sub-pocket, while the (S)-enantiomer introduces severe steric clashes with the heme porphyrin ring.

Table 1: Enantiomeric Profiling of CHB-186 against Recombinant CYP19A1

CompoundStereochemistryIC₅₀ (nM)Binding Energy (kcal/mol)Primary Active Site Interaction
(R)-CHB-186 R-configuration14.2 ± 1.1-9.8Optimal 3-Cl halogen bonding & Heme coordination
(S)-CHB-186 S-configuration> 5000-6.2Steric clash with Heme porphyrin ring
Letrozole Achiral (Control)1.8 ± 0.3-11.4Bis-cyano coordination (Self-validating control)

Data Note: IC₅₀ values derived from the fluorometric DBF assay (Protocol 4.1). Letrozole is included as an industry-standard positive control to validate assay sensitivity.

Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility relies on understanding the causality behind the reagents. The following protocols are designed as self-validating systems.

High-Throughput Fluorometric CYP19A1 Inhibition Assay

Traditional radiometric assays (tritiated water release) are hazardous and low-throughput. This protocol utilizes Dibenzylfluorescein (DBF), a pro-fluorescent substrate that is specifically cleaved by CYP19A1 to yield highly fluorescent fluorescein[5][6].

Materials:

  • Recombinant human CYP19A1 (microsomal preparation).

  • Substrate: Dibenzylfluorescein (DBF) (2 µM final concentration)[7].

  • Buffer: 50 mM Potassium Phosphate (pH 7.4). Rationale: Mimics physiological pH and provides the optimal ionic strength to stabilize the P450 fold.

  • NADPH Regenerating System: 1.3 mM NADP⁺, 3.3 mM Glucose-6-Phosphate (G6P), 0.4 U/mL G6P Dehydrogenase. Rationale: CYP enzymes require continuous electron flow. A regenerating system prevents product inhibition by NADP⁺ and ensures steady-state kinetics.

Step-by-Step Methodology:

  • Preparation: Dilute the CYP19A1 enzyme in the 50 mM Potassium Phosphate buffer. Dispense 40 µL of the enzyme solution into a 96-well black opaque microplate.

  • Probe Addition: Add 10 µL of CHB-186 (serially diluted in DMSO) to the wells. Critical Step: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation. Include Letrozole (10 nM) as a positive control and 1% DMSO as a vehicle control.

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes. Causality: This allows the probe to reach thermodynamic binding equilibrium within the active site before substrate competition begins.

  • Reaction Initiation: Add 50 µL of a master mix containing DBF and the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of 2N NaOH. Causality: The alkaline shift maximizes the quantum yield of the generated fluorescein, drastically improving the signal-to-noise ratio.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 485 nm / Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

X-Ray Co-Crystallography Workflow for CYP19A1-Probe Complex

To definitively map the binding pose of (R)-CHB-186, X-ray crystallography is required. Because CYP19A1 is a membrane protein, it requires specific truncations and detergents for successful crystallization[4].

Step-by-Step Methodology:

  • Protein Purification: Express an N-terminus truncated recombinant human aromatase (rArom) in E. coli[4]. Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography in the presence of 0.1% (w/v) C12E8 detergent. Causality: The detergent micelles shield the exposed hydrophobic patches previously anchored in the endoplasmic reticulum membrane, preventing aggregation.

  • Ligand Soaking: Concentrate the purified CYP19A1 to 10 mg/mL. Add a 5-fold molar excess of (R)-CHB-186 dissolved in ethanol. Incubate on ice for 2 hours.

  • Crystallization Setup: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-probe complex with 1 µL of precipitant solution (10% PEG 4000, 0.2 M NaCl, 0.1 M HEPES pH 7.2). Causality: PEG 4000 acts as a molecular crowding agent, competing for water molecules and driving the protein into a highly ordered crystalline lattice.

  • Incubation: Seal the wells and incubate at 4°C. Crystals typically appear within 7–14 days.

  • Harvesting & Freezing: Cryoprotect the crystals by briefly soaking them in the precipitant solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen for X-ray diffraction data collection.

References

  • Ghosh, D., et al. (2017). "X-ray Structure of Human Aromatase Reveals An Androgen-Specific Active Site." Journal of Steroid Biochemistry and Molecular Biology. URL:[Link]

  • Ghosh, D., et al. (2012). "Novel aromatase inhibitors by structure-guided design." RCSB Protein Data Bank (PDB ID: 3S79). URL:[Link]

  • Lo, J., et al. (2013). "Structural basis for the functional roles of critical residues in human cytochrome p450 aromatase." Biochemistry, 52(34), 5821-5829. URL:[Link]

  • Ghosh, D., et al. (2011). "Higher order organization of human placental aromatase." Steroids. URL:[Link]

  • DergiPark Academic. (2014). "Characterization of Brain and Liver Aromatase using Dibenzylfluorescein." Ege Journal of Fisheries and Aquatic Sciences. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Welcome to the Technical Support Center for the isolation and purification of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS#: 186000-52-2). This guide is engineered for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS#: 186000-52-2). This guide is engineered for researchers and drug development professionals, providing causal explanations for physicochemical behaviors, self-validating purification protocols, and targeted troubleshooting for common experimental bottlenecks.

Physicochemical Profiling & Impurity Matrix

Before selecting a purification strategy, it is critical to understand the molecular properties that dictate the compound's behavior in various solvent systems. The target compound is a diarylmethanol derivative featuring a secondary hydroxyl group and a nitrile moiety, giving it a distinct polarity profile.

Table 1: Physicochemical Properties Relevant to Purification
PropertyValuePurification Relevance
Molecular Weight 243.69 g/mol Standard range for small molecule intermediates; easily detectable via LC-MS.
LogP 3.29Moderately lipophilic[1]. Soluble in ethyl acetate, dichloromethane, and hot toluene.
Topological Polar Surface Area (TPSA) 44.02 ŲDictates silica affinity[1]. Moderate polarity requires gradient elution to prevent band broadening.
Hydrogen Bond Donors 1 (-OH)Prone to streaking on unmodified silica gel due to interactions with free silanols.
Hydrogen Bond Acceptors 2 (-CN, -OH)Strong interactions with protic solvents; heavily influences the crystallization lattice.

Synthesis & Impurity Generation Pathway

Understanding the origin of impurities is essential for designing an effective purification workflow. The compound is typically synthesized via the Grignard addition of 3-chlorophenylmagnesium bromide to 4-cyanobenzaldehyde.

SynthesisPathway SM1 4-Cyanobenzaldehyde Reaction Grignard Addition (THF, 0°C to RT) SM1->Reaction SM2 3-Chlorophenylmagnesium bromide SM2->Reaction Target 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Target Product) Reaction->Target Main Pathway Imp1 3,3'-Dichlorobiphenyl (Homocoupling) Reaction->Imp1 Excess Mg Imp2 Unreacted Aldehyde Reaction->Imp2 Incomplete Rxn

Caption: Synthesis pathway and major impurity generation for the target diarylmethanol.

Step-by-Step Purification Methodologies

PurificationWorkflow Crude Crude Mixture TLC TLC Analysis Crude->TLC Decision Purity >85%? TLC->Decision Chromatography Flash Chromatography Decision->Chromatography No Crystallization Recrystallization Decision->Crystallization Yes Pure Pure Target Compound Chromatography->Pure Crystallization->Pure

Caption: Decision tree for selecting the optimal purification workflow based on crude purity.

Protocol A: Normal-Phase Flash Chromatography (For complex crude mixtures <85% pure)

This method is required when significant amounts of homocoupling products or unreacted starting materials are present.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate the solvent under reduced pressure to yield a free-flowing powder.

    • Causality: Dry loading prevents the solvent front from dragging the polar product down the column, ensuring sharp initial bands and preventing co-elution.

  • Column Equilibration: Pack the column with silica gel using 100% Hexanes.

  • Elution Strategy: Begin with 90:10 Hexanes:Ethyl Acetate (EtOAc) to elute non-polar impurities (e.g., 3,3'-dichlorobiphenyl). Gradually increase polarity to 75:25 Hexanes:EtOAc to elute the target diarylmethanol.

  • Self-Validation: Co-spot the purified fractions against the crude mixture on a TLC plate. A single, distinct spot under UV 254 nm (Rf ~0.3 in 80:20 Hexanes:EtOAc) validates fraction purity.

Protocol B: Solvent/Anti-Solvent Recrystallization (For crude mixtures >85% pure)

Crystallization is the preferred method for high-purity isolation, leveraging thermodynamic stability to exclude impurities from the crystal lattice[2].

  • Solvent Selection: Use Toluene as the "good solvent" (sparingly solubilizes upon heating) and Heptane as the "anti-solvent"[2].

  • Dissolution: Suspend the crude solid in a minimal volume of Toluene and heat to 80°C until fully dissolved.

    • Causality: Using a minimal amount of the good solvent maximizes the concentration gradient upon cooling, driving higher recovery yields.

  • Anti-solvent Addition: Slowly add hot Heptane dropwise until the solution becomes faintly turbid, then add 1-2 drops of Toluene to clear the turbidity.

  • Cooling & Nucleation: Remove from heat and allow the flask to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling promotes the thermodynamic product (pure crystals) over the kinetic trapping of impurities within the lattice[2]. For industrial scale-up, falling film or suspension crystallization can be utilized to further reduce thermal stress[3].

  • Self-Validation: Perform a melting point analysis on the dried crystals. A sharp melting point range (≤1.5°C) validates the exclusion of lattice impurities.

Troubleshooting & FAQs

Q: During silica gel chromatography, my product band tails significantly, leading to co-elution with impurities. How can I resolve this? A: Tailing is caused by strong hydrogen bonding between the secondary hydroxyl/nitrile groups of the target compound and the free acidic silanols on the stationary phase. Solution: Pre-treat the silica column with 1% triethylamine (Et3N) in hexanes to cap the acidic silanol sites, or switch to a more competitive, protic solvent system like Dichloromethane/Methanol (99:1) to disrupt the H-bonding networks.

Q: My recrystallization attempt resulted in a biphasic liquid mixture ("oiling out") rather than crystal formation. What is the mechanistic cause and the fix? A: "Oiling out" occurs when the target compound's solubility in the solvent system exceeds its melting point, causing it to separate as a supercooled liquid rather than a solid lattice. Solution: Lower the temperature of the initial dissolution or switch to a solvent system with a lower boiling point. Introducing a seed crystal provides a nucleation site, drastically lowering the activation energy required for lattice formation and preventing the supercooled liquid state[4].

Q: How do I remove residual 4-cyanobenzaldehyde without relying entirely on chromatography? A: Aldehydes can be chemically sequestered during the initial aqueous workup. Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO3). This forms a highly water-soluble α-hydroxy sulfonate adduct with the unreacted aldehyde, partitioning it into the aqueous phase and leaving the target diarylmethanol cleanly in the organic layer.

References

  • Title: CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile Source: ChemSrc URL: [Link]

  • Title: How To: Purify by Crystallization Source: University of Rochester (Alison Frontier) URL: [Link]

  • Title: Recrystallization - YouTube Source: Professor Dave Explains URL: [Link]

  • Title: Crystal clear purification solutions Source: Sulzer URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of complex diarylmethanols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of complex diarylmethanols. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)[1] is a highly functionalized intermediate characterized by a central hydroxyl-bearing carbon flanked by a chlorophenyl and a cyanophenyl ring.

In organic synthesis, causality is the cornerstone of effective troubleshooting. When a reaction deviates from the expected pathway, it is a direct kinetic or thermodynamic response to the microenvironment of the flask. This guide deconstructs the two primary synthetic routes for this molecule, explains the mechanistic causality behind common byproducts, and provides a self-validating protocol to ensure high-yield isolation.

Visualizing the Synthesis Pathways

To effectively troubleshoot, we must first map the kinetic landscape of the reaction. The diagram below illustrates the two primary synthetic routes and their respective byproduct divergence points.

Fig 1: Synthesis routes and byproduct formation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

FAQ Section 1: Route A - Grignard Addition

Q: During the Grignard reaction between 4-formylbenzonitrile and 3-chlorophenylmagnesium bromide, I am isolating a ketone byproduct (m/z 245 [M+H]+) instead of my target alcohol. Why is this happening? A: This is a classic chemoselectivity failure. While aldehydes are generally more electrophilic than nitriles, the cyano group is still highly susceptible to nucleophilic attack by Grignard reagents.

  • Causality: If the Grignard reagent is added too rapidly, the resulting localized concentration and exothermic temperature spike provide the activation energy necessary for the Grignard to attack the nitrile group. This forms an intermediate imine salt, which hydrolyzes during the acidic workup to yield 3-chloro-4'-formylbenzophenone.

  • Solution: Always maintain the reaction strictly at -78 °C and use a syringe pump for addition to ensure kinetic control favors the aldehyde.

Q: I am seeing a significant amount of a non-polar byproduct with an m/z of 222 (GC-MS). What is this? A: You are observing 3,3'-dichlorobiphenyl, a homocoupling byproduct.

  • Causality: This forms via a Wurtz-type coupling if excess magnesium metal is present during the Grignard reagent preparation, or if trace oxygen/moisture enters the system. Unreacted Mg metal facilitates single-electron transfer (SET) pathways that oxidatively couple two aryl radicals.

  • Solution: Filter your Grignard reagent under an inert argon atmosphere before addition to remove residual magnesium.

FAQ Section 2: Route B - Ketone Reduction (Recommended Route)

Q: I switched to the NaBH₄ reduction of 4-(3-chlorobenzoyl)benzonitrile, but my product is contaminated with a highly polar species (m/z 262 [M+H]+). What went wrong? A: You are observing 4-[(3-Chlorophenyl)(hydroxy)methyl]benzamide, the product of nitrile hydrolysis.

  • Causality: During the reduction, NaBH₄ reacts with methanol to generate sodium tetramethoxyborate and hydrogen gas, rendering the solution basic. Prolonged exposure to these basic conditions at room temperature catalyzes the hydration of the electrophilic nitrile carbon to an amide.

  • Solution: Strictly control the reaction time (monitor via TLC) and quench cold (0 °C) with a mild proton source like saturated NH₄Cl.

Q: How do I ensure complete reduction without over-reducing the alcohol to a methylene group? A: NaBH₄ is a mild, chemoselective reducing agent that halts cleanly at the alcohol stage[2].

  • Causality: The reaction operates via a self-limiting hydride transfer mechanism that forms a stable borate complex, preventing further deoxygenation. Over-reduction to the diarylmethane (4-(3-chlorobenzyl)benzonitrile) typically only occurs if you apply harsher conditions, such as catalytic hydrogenation (Pd/C) or strong Lewis acids combined with silanes[3]. Stick to the NaBH₄/MeOH system for absolute chemoselectivity.

Analytical Data Summary

To rapidly diagnose your crude mixtures, cross-reference your analytical data with the table below.

CompoundRoleMW ( g/mol )LC-MS [M+H]⁺Key ¹H NMR (CDCl₃)
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Target Product 243.69226 [M-OH]⁺ / 244~5.8 ppm (s, 1H, CH -OH)
3-Chloro-4'-formylbenzophenoneRoute A Byproduct244.67245~10.1 ppm (s, 1H, CH O)
3,3'-DichlorobiphenylRoute A Byproduct223.10222 [M]⁺ (GC)7.3-7.6 ppm (m, 8H, Ar-H )
4-(3-Chlorobenzoyl)benzonitrileRoute B SM / Oxid.241.67242Absence of 5.8 ppm signal
4-[(3-Chlorophenyl)(hydroxy)methyl]benzamideRoute B Byproduct261.71262~5.8-6.5 ppm (br s, 2H, NH₂ )
Standard Operating Procedure: Chemoselective Ketone Reduction

This self-validating protocol utilizes Route B, which bypasses the chemoselectivity issues of the Grignard approach and provides >90% yields when executed correctly.

  • Dissolution: Dissolve 4-(3-chlorobenzoyl)benzonitrile (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C in an ice bath.

    • Causality: Cooling minimizes the exothermic degradation of NaBH₄ and prevents base-catalyzed hydrolysis of the nitrile group.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains a low, stable temperature profile.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active ketone spot (higher Rf) is fully converted to the alcohol spot (lower Rf).

  • Quenching: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl (equal volume to methanol).

    • Causality: NH₄Cl provides a mild proton source to break down the intermediate borate complex without hydrolyzing the nitrile, which can occur if strong aqueous acids (like HCl) are used.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile as a white solid.

References
  • ChemSrc. "CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile." Available at: [Link]

  • Chemical Science (RSC Publishing). "Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones." Available at: [Link]

  • Beilstein Journal of Organic Chemistry (PMC). "A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols." Available at: [Link]

  • Zenodo. "REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE." Available at: [Link]

Sources

Troubleshooting

how to increase the yield of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 4-[(3-Chlorophenyl)(hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile [1].

Synthesizing highly functionalized diarylmethanols requires strict control over competing electrophilic sites. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind yield attrition and providing self-validating, field-proven protocols to maximize your recovery.

Section 1: Mechanistic Pathways & Yield Attrition

The synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile typically relies on one of two primary disconnections:

  • Nucleophilic Addition (The Grignard Route): Reacting 4-cyanobenzaldehyde with 3-chlorophenylmagnesium bromide.

  • Carbonyl Reduction (The Ketone Route): Reducing the precursor 4-(3-chlorobenzoyl)benzonitrile using a hydride source.

The primary cause of low yield in the Grignard route is poor regioselectivity. While the aldehyde carbonyl is kinetically more electrophilic, the nitrile group (-CN) is also highly susceptible to nucleophilic attack by the Grignard reagent, leading to imine intermediates that hydrolyze into unwanted ketone byproducts [2]. In the reduction route, the primary yield killers are poor substrate solubility and single-electron transfer (SET) side reactions (pinacol coupling) [3].

ReactionPathways Aldehyde 4-Cyanobenzaldehyde + 3-Cl-PhMgBr Target Target Molecule: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Aldehyde->Target Nucleophilic Addition (Aldehyde C=O) Side1 Side Reaction: Nitrile Attack (Imine -> Ketone) Aldehyde->Side1 Competing Attack (Nitrile -CN) Ketone Alternative Precursor: 4-(3-chlorobenzoyl)benzonitrile Ketone->Target NaBH4 Reduction Side2 Side Reaction: Pinacol Coupling Ketone->Side2 SET Pathway

Synthetic pathways for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile and side reactions.

Section 2: Troubleshooting & FAQs

Q1: I am using the Grignard route, but my LC-MS shows a massive 4-(3-chlorobenzoyl)benzonitrile byproduct peak. How do I stop the Grignard reagent from attacking the nitrile group? A1: This is a classic kinetic vs. thermodynamic control issue. At room temperature, the activation energy barrier for nitrile attack is easily overcome [2]. To fix this, you must increase the kinetic differentiation between the aldehyde and the nitrile.

  • Solution: Drop the reaction temperature to -78°C. Furthermore, utilize an Inverse Addition technique. Instead of adding the aldehyde to the Grignard (which puts the Grignard in excess), add the Grignard dropwise to the aldehyde. This ensures the highly reactive aldehyde is always in stoichiometric excess relative to the organomagnesium species in the reaction micro-environment, effectively eliminating nitrile attack.

Q2: My reduction of 4-(3-chlorobenzoyl)benzonitrile using NaBH4 in methanol stalls at 60% conversion. Adding more NaBH4 doesn't help. Why? A2: Diaryl ketones are sterically hindered and highly lipophilic. In 100% methanol, the substrate likely suffers from micro-precipitation (poor solubility), sequestering the unreacted ketone from the hydride source. Additionally, NaBH4 slowly decomposes in methanol to form sodium tetramethoxyborate and hydrogen gas.

  • Solution: Switch to a co-solvent system of THF/MeOH (1:1). THF ensures complete solvation of the diaryl ketone, while MeOH provides the necessary protic environment to coordinate the carbonyl oxygen, accelerating the hydride transfer. For stubborn batches, adding 0.1 equivalents of CeCl₃ (Luche-type activation) will push the reaction to >99% conversion.

Q3: I suspect moisture is killing my Grignard reagent, but my THF is from a fresh Sure/Seal™ bottle. What is the self-validating check? A3: Never trust the bottle seal alone. The self-validating system requires titrating your Grignard reagent immediately before use (e.g., using iodine and LiCl, or salicylaldehyde phenylhydrazone) to determine the active molarity [4]. If the active molarity is >10% lower than the bottle label, moisture has compromised the reagent, and you must adjust your equivalents accordingly to prevent incomplete conversion.

Section 3: Quantitative Data & Optimization Metrics

To demonstrate the causality of the troubleshooting steps, review the empirical data below. These tables summarize how specific parametric shifts directly impact the isolated yield of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Table 1: Impact of Reaction Conditions on Grignard Addition Yield

Temperature Addition Method Equivalents (Grignard) Target Molecule Yield Ketone Byproduct Yield
20°C (RT) Standard 1.20 45% 35%
0°C Standard 1.10 65% 15%
-78°C Standard 1.05 82% <5%

| -78°C | Inverse Addition | 1.05 | >92% | <1% |

Table 2: Impact of Solvent Systems on Diaryl Ketone Reduction (NaBH₄, 0°C)

Solvent System Additive Reaction Time Conversion (LC-MS) Isolated Yield
MeOH (100%) None 12.0 h 60% (Stalled) 52%
THF/MeOH (1:1) None 4.0 h 95% 88%

| THF/MeOH (1:1) | CeCl₃ (0.1 eq) | 1.5 h | >99% | 96% |

Section 4: Validated Experimental Protocols

Protocol A: Highly Regioselective Grignard Addition (Inverse Addition Method)

Use this protocol to synthesize the target from 4-cyanobenzaldehyde while preserving the nitrile group.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under a continuous argon sweep.

  • Substrate Solvation: Dissolve 4-cyanobenzaldehyde (1.0 eq, 10 mmol) in anhydrous THF (50 mL).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Reagent Loading: Load exactly 1.05 eq of titrated 3-chlorophenylmagnesium bromide (typically 0.5 M in THF) into a pressure-equalizing dropping funnel.

  • Inverse Addition: Add the Grignard reagent dropwise over 45 minutes. Critical: The drip rate must be slow enough to ensure the internal temperature never rises above -70°C.

  • Maturation: Stir the mixture at -78°C for 1 hour.

  • Cryo-Quenching: Quench the reaction while still at -78°C by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Workup: Remove the cooling bath, warm to room temperature, and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Issue Issue: Low Yield (<50%) Check1 Identify Byproducts via LC-MS Issue->Check1 Byprod1 Ketone Byproduct (Nitrile Attack) Check1->Byprod1 Byprod2 Unreacted Starting Material Check1->Byprod2 Sol1 Lower Temp to -78°C & Use Inverse Addition Byprod1->Sol1 Sol2 Check Reagent Titration & Moisture (Karl Fischer) Byprod2->Sol2

Troubleshooting logic tree for resolving low yields during the Grignard addition step.

Protocol B: Optimized Reduction of 4-(3-chlorobenzoyl)benzonitrile

Use this protocol if you are starting from the diaryl ketone precursor.

  • Solvation: In a 100 mL round-bottom flask, dissolve 4-(3-chlorobenzoyl)benzonitrile (10 mmol) in a 1:1 mixture of anhydrous THF and MeOH (40 mL total volume).

  • Activation (Optional but Recommended): Add CeCl₃·7H₂O (0.1 eq, 1.0 mmol) to the solution to act as a Lewis acid, increasing the electrophilicity of the carbonyl carbon.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Hydride Addition: Add NaBH₄ (1.5 eq, 15 mmol) in 5 small portions over 15 minutes. Causality: Stepwise addition controls the exothermic hydrogen gas evolution and prevents localized heating that causes pinacol coupling.

  • Monitoring: Stir at 0°C for 1.5 hours. Confirm complete consumption of the ketone via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Quenching: Slowly add 1M HCl (10 mL) dropwise until gas evolution ceases and the pH reaches ~6.

  • Isolation: Remove the THF and MeOH under reduced pressure. Extract the remaining aqueous slurry with Dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate to yield the highly pure target diarylmethanol.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard Reagents to Nitriles to Give Ketones. Retrieved from[Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Mechanism and Reagent Handling. Retrieved from[Link]

Optimization

Technical Support Center: Stability and Degradation Troubleshooting for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Welcome to the Technical Support Center for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals handl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals handling this specific diarylmethanol intermediate. Because this molecule features a reactive secondary benzylic alcohol flanked by a 3-chlorophenyl ring and a 4-cyanophenyl ring, it is highly susceptible to specific degradation pathways under standard laboratory conditions.

This guide abandons generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.

Core Degradation Pathways & Mechanisms

Understanding the structural vulnerabilities of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is the first step in preventing yield loss and analytical artifacts. The molecule is primarily susceptible to three degradation vectors:

  • Oxidation: The secondary benzylic alcohol is prone to auto-oxidation. Radical abstraction of the benzylic proton by trace transition metals or UV light, followed by reaction with triplet oxygen, yields the ketone degradant: 4-(3-chlorobenzoyl)benzonitrile [2].

  • Carbocation-Mediated Etherification: Under acidic conditions, the hydroxyl group is protonated and eliminated as water. The resulting electrophile is a highly resonance-stabilized diarylmethyl carbocation[3]. This intermediate readily reacts with unprotonated parent molecules to form a bulky bis(aryl)methyl ether dimer.

  • Nitrile Hydrolysis: The highly electron-withdrawing cyano group (-CN) undergoes nucleophilic attack by water under both strongly acidic and basic conditions, sequentially degrading into an amide and a carboxylic acid[4].

DegradationPathways Parent 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Parent API Intermediate) Oxidation 4-(3-Chlorobenzoyl)benzonitrile (Ketone Degradant) Parent->Oxidation Auto-oxidation / Oxidative Stress (O2, Transition Metals, UV) Amide 4-[(3-Chlorophenyl)(hydroxy)methyl]benzamide (Amide Degradant) Parent->Amide Mild Hydrolysis (Acid/Base, H2O) Ether Bis(aryl)methyl ether derivative (Dimerization Product) Parent->Ether Acidic Dehydration (H+, Loss of H2O) Acid 4-[(3-Chlorophenyl)(hydroxy)methyl]benzoic acid (Carboxylic Acid Degradant) Amide->Acid Strong Hydrolysis (Elevated Temp, Strong Acid/Base)

Degradation pathways of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Quantitative Stability Data

The following table summarizes the degradation profile of the intermediate under forced stress conditions. Use this data to benchmark your own stability-indicating assays.

Stress ConditionTimeframePrimary DegradantRemaining Parent (%)Recommended Mitigation Strategy
Ambient Air & Light (25°C) 30 daysKetone (Oxidation)92%Store in amber vials under Argon headspace.
Aqueous Buffer (pH 2.0) 48 hoursEther Dimer / Amide85%Neutralize immediately post-reaction; avoid prolonged acidic workups.
Aqueous Buffer (pH 12.0) 48 hoursAmide / Carboxylic Acid78%Avoid prolonged alkaline exposure; use mild bases (e.g., LiOH at 0°C).
Oxidative Stress (3% H2O2) 24 hoursKetone<50%Purge solvents; strictly remove peroxides from ethereal solvents (e.g., THF).

Troubleshooting Guide & FAQs

Q1: During the acidic workup of my reaction, my yield drops significantly, and a highly lipophilic impurity appears on TLC/HPLC. What is happening? A1: You are observing the formation of a bis(aryl)methyl ether dimer. The diarylmethanol undergoes acid-catalyzed dehydration to form a highly stable [3]. Because the carbocation is an aggressive electrophile, it reacts with the hydroxyl group of an unreacted parent molecule. Causality & Solution: The stability of the carbocation is driven by the delocalization of the positive charge across both the chlorophenyl and cyanophenyl rings. To prevent this, keep your workup pH between 5 and 8. If an acidic wash is strictly necessary to remove basic impurities, perform it rapidly at 0°C and immediately neutralize the organic layer with saturated aqueous NaHCO3​ .

Q2: My LC-MS analysis shows a major impurity with a mass of [M-2]. How did this form, and how do I prevent it? A2: The [M-2] peak corresponds to the ketone degradant, 4-(3-chlorobenzoyl)benzonitrile. This forms via the [2]. The benzylic position is highly susceptible to radical formation, which reacts with dissolved oxygen to form a hydroperoxide intermediate that collapses into the ketone. Causality & Solution: Auto-oxidation is promoted by light, transition metal traces, and dissolved O2​ . Degas all reaction solvents by sparging with Argon, store the intermediate in amber glass containers, and consider adding a radical scavenger (e.g., BHT) if prolonged storage in solution is required.

Q3: I am trying to saponify an ester elsewhere on my molecule using NaOH, but I am seeing degradation of the 4-cyanophenyl group. What are my options? A3: The benzonitrile group is undergoing [4] to an amide, and eventually a carboxylic acid. Causality & Solution: The strong electron-withdrawing nature of the cyano group makes the nitrile carbon highly electrophilic and susceptible to hydroxide attack. Switch to milder cleavage conditions. For example, use lithium hydroxide (LiOH) in a THF/Water mixture at 0°C, and monitor the reaction closely to quench it the exact moment the target ester is cleaved.

Validated Experimental Workflows

To ensure trustworthiness, analytical protocols must not inadvertently degrade the sample. The following protocol is a self-validating system designed to prevent on-column degradation.

Protocol: Stability-Indicating HPLC-UV Analysis

Expertise Insight: Many standard HPLC methods use 0.1% Trifluoroacetic acid (TFA) in the mobile phase. Because TFA lowers the pH to ~2.0, it can induce on-column carbocation formation of the benzylic alcohol during the run, leading to artifactual dimer peaks. This protocol explicitly substitutes TFA with Ammonium Acetate (pH 6.5) to preserve the diarylmethanol's integrity.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile. (Causality: Avoid using Methanol or Ethanol as the diluent. Alcohols can act as nucleophiles and react with trace carbocations to form methyl/ethyl ethers).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 10 mM Ammonium Acetate solution in LC-MS grade water. Adjust the pH to 6.5 using dilute acetic acid or ammonium hydroxide if necessary.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 3: Chromatographic Execution

  • Equip the HPLC with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Set the column oven temperature to 30°C to ensure reproducible retention times without inducing thermal degradation.

  • Run a gradient elution from 10% B to 90% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Monitor UV absorbance at 254 nm (optimal for the conjugated diaryl system).

Step 4: Quenching of Stressed Samples (For Forced Degradation Studies) If you are analyzing samples from forced degradation studies (e.g., acid/base stress), you must neutralize the sample to pH ~7 using dilute NaOH or HCl prior to injection. Injecting highly acidic or basic samples directly will cause localized pH shifts on the column, destroying the peak shape and artificially inflating degradation metrics.

References

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.

  • Contemporary Carbocation Chemistry: Applications in Organic Synthesis. Chemical Reviews (ACS Publications).

  • Spectral Properties and Reactivity of Diarylmethanol Radical Cations in Aqueous Solution. The Journal of Physical Chemistry A (ACS Publications).

Sources

Troubleshooting

Technical Support Center: Resolving Poor Solubility of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Welcome to the Advanced Application Scientist Support Portal. Handling diarylmethanol derivatives like 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile requires a precise understanding of their physicochemical constraints...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. Handling diarylmethanol derivatives like 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile requires a precise understanding of their physicochemical constraints. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome solubility bottlenecks in both in vitro assays and in vivo formulations.

Executive Summary & Physicochemical Profiling

Before troubleshooting, we must establish the thermodynamic baseline of the compound. The presence of a chlorophenyl ring and a benzonitrile group heavily outweighs the solubilizing potential of the single central hydroxyl group, classifying this as a highly lipophilic "grease ball" molecule [4].

Table 1: Quantitative Physicochemical Profile

ParameterValueFormulation Implication
Molecular Weight 243.69 g/mol Favorable for membrane permeation (< 500 Da).
LogP ~3.29Highly lipophilic; prone to rapid aqueous precipitation [1].
Topological Polar Surface Area (TPSA) 44.02 ŲExcellent permeability; easily crosses lipid bilayers [1].
H-Bond Donors / Acceptors 1 / 2Low hydration potential; relies on hydrophobic interactions.
BCS Classification Class II (Predicted)Bioavailability is strictly limited by dissolution rate [3].

Troubleshooting Guide: In Vitro Assays (DMSO Crash-Out)

Issue: "When I dilute my DMSO stock of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile into my aqueous assay buffer, the solution turns cloudy and the compound precipitates."

The Causality (Why this happens)

This phenomenon is known as "solvent shift precipitation." When a highly concentrated organic stock is introduced directly into an aqueous medium, the localized solvent capacity drops exponentially. The compound rapidly exceeds its kinetic solubility threshold, leading to supersaturation and subsequent crystal nucleation [2]. Because the LogP is ~3.3, the thermodynamic drive for the hydrophobic rings to aggregate in water is immense.

The Solution: Step-by-Step Serial Dilution Protocol

To establish a self-validating system, you must control the rate of solvent exchange and lower the thermodynamic barrier using intermediate steps.

Step 1: Prepare a High-Concentration Master Stock

  • Weigh the compound and dissolve it in 100% anhydrous, sterile DMSO to create a 10 mM master stock.

  • Validation checkpoint: The solution must be completely optically clear. If necessary, apply gentle sonication in a water bath at 37°C for 5 minutes [6].

Step 2: Create an Intermediate Dilution

  • Do not dilute directly into the final aqueous buffer. Instead, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock into 198 µL of a transition buffer (e.g., cell culture medium supplemented with 0.1% Tween-80 or PEG400).

  • Causality: The mild surfactant lowers the surface tension and stabilizes the hydrophobic compound as the DMSO concentration drops to 1% [7]. Vortex immediately during addition to prevent localized high-concentration pockets.

Step 3: Final Working Solution Preparation

  • Dilute the 100 µM intermediate solution 1:10 into your final assay medium to achieve a 10 µM working concentration.

  • Validation checkpoint: The final DMSO concentration is now 0.1%, which is below the cytotoxicity threshold for most cell-based assays [2]. Measure absorbance at 620 nm; a flat baseline confirms the absence of micro-precipitates [8].

InVitroWorkflow Stock 10 mM Master Stock (100% DMSO) Inter 100 µM Intermediate (1% DMSO + Surfactant) Stock->Inter 1:100 Dilution + Vortexing Final 10 µM Working Solution (0.1% DMSO in Buffer) Inter->Final 1:10 Dilution + Gentle Mixing Assay In Vitro Assay Plate (Clear Solution) Final->Assay Direct Addition

Caption: Serial dilution workflow to prevent solvent-shift precipitation of lipophilic compounds.

Troubleshooting Guide: In Vivo Formulation (Bioavailability)

Issue: "Oral dosing of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in a standard aqueous suspension yields near-zero systemic exposure in rodent models."

The Causality (Why this happens)

As a BCS Class II compound with a LogP > 3, the drug's absorption is entirely dissolution-rate limited [11]. The high crystal lattice energy of the benzonitrile derivative prevents it from dissolving in the aqueous gastrointestinal (GI) fluids. If it cannot dissolve, it cannot permeate the intestinal epithelium, regardless of its favorable TPSA [4].

The Solution: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

To bypass the dissolution step, we formulate the drug into a SNEDDS. This isotropic mixture of oils, surfactants, and co-solvents keeps the drug in a solubilized state. Upon contact with GI fluids, it spontaneously emulsifies into nanodroplets (<200 nm), providing a massive surface area for absorption[5].

Step-by-Step SNEDDS Formulation Protocol:

Step 1: Excipient Solubility Screening

  • Test the saturation solubility of the compound in various lipid excipients (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol HP).

  • Validation checkpoint: Select the oil-surfactant-cosolvent combination that yields a solubility > 50 mg/mL.

Step 2: Isotropic Preconcentrate Preparation

  • Mix the selected oil, surfactant, and co-solvent in a validated ternary phase ratio (e.g., 20:60:20 v/v/v).

  • Add the API (4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile) and stir at 40°C until completely dissolved.

  • Causality: Mild heating provides the kinetic energy required to break the API's crystal lattice, allowing the lipophilic excipients to solvate the molecules [11].

Step 3: Aqueous Dispersion Testing

  • Dilute 100 µL of the preconcentrate into 10 mL of simulated gastric fluid (SGF) under mild agitation (50 rpm) at 37°C.

  • Validation checkpoint: The mixture should spontaneously form a clear or slightly bluish translucent dispersion. Analyze via Dynamic Light Scattering (DLS) to confirm droplet sizes are < 200 nm [5].

SNEDDS_Pathway API Solid API (High Lattice Energy) SNEDDS Isotropic Preconcentrate (Drug Solubilized) API->SNEDDS Heat + Mixing Excipients Lipids + Surfactants + Co-solvents Excipients->SNEDDS Nano Nanoemulsion Droplets (< 200 nm) SNEDDS->Nano Spontaneous Dispersion GI Aqueous GI Fluid (Mild Agitation) GI->Nano Absorb Enhanced Intestinal Absorption Nano->Absorb High Surface Area

Caption: SNEDDS mechanism for solubilizing and delivering BCS Class II lipophilic drugs.

Frequently Asked Questions (FAQs)

Q1: Can I use freeze-thaw cycles for my DMSO stock solutions? A1: It is highly discouraged. Repeated freeze-thaw cycles of DMSO stocks can induce moisture absorption from the air (DMSO is highly hygroscopic). The introduction of water into the stock will lower the solvent capacity, causing irreversible precipitation of the compound over time [9]. Always aliquot your 10 mM master stocks into single-use volumes.

Q2: If my compound still precipitates at 0.1% DMSO, what co-solvents are safe for cell culture? A2: If precipitation persists, you can incorporate biologically tolerated co-solvents. For in vitro cell assays, adding up to 0.1% Tween-80 or 0.5% PEG400 to the intermediate dilution buffer can lower the thermodynamic barrier to solvation without inducing significant cytotoxicity [7]. Always run a vehicle control containing the exact matching concentration of DMSO and co-solvent.

Q3: Why not just mill the compound into nanoparticles for in vivo dosing? A3: While nanomilling (creating nanocrystals) increases the surface area for dissolution, it does not alter the thermodynamic solubility limit of the compound [10]. For a "grease ball" molecule with a LogP > 3, the drug may still struggle to partition into the aqueous phase. Lipid-based systems (like SNEDDS) actively keep the drug in a dissolved state, which is generally more effective for this specific physicochemical profile [4].

References

  • Chemsrc. "CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile." Chemsrc.com.
  • BenchChem. "Improving Demethoxyencecalin solubility for in vitro assays." Benchchem.com.
  • American Pharmaceutical Review. "Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs." Americanpharmaceuticalreview.com.
  • National Institutes of Health (PMC). "A Customized Screening Tool Approach for the Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)." Nih.gov.
  • ACS Publications. "Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?" Acs.org.
  • BenchChem. "Troubleshooting P7C3 solubility in aqueous buffers for in vitro assays." Benchchem.com.
  • ResearchGate. "456 questions with answers in DIMETHYL SULFOXIDE." Researchgate.net.
  • National Institutes of Health (PMC). "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology." Nih.gov.
  • Sci-Hub. "Effects of Properties on Biological Assays." Sci-hub.se.
  • Frontiers. "Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers." Frontiersin.org.
  • University of Greifswald. "Self-nanoemulsifying drug delivery systems (SNEDDS) for solubility enhancement." Uni-greifswald.de.
Optimization

Technical Support Center: Scale-Up of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Production

Welcome to the technical support center for the synthesis and scale-up of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient scale-up of your process.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that may arise during the synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, which is typically prepared via a Grignard reaction between 3-chlorophenylmagnesium bromide and 4-cyanobenzaldehyde.

Issue 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower than expected yields of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile during our pilot-scale runs. What are the likely causes and how can we mitigate them?

A: Low yields in Grignard reactions are a frequent challenge during scale-up. The primary culprits are often related to the purity of reagents and the precise control of reaction conditions.

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture, which will quench the reagent and reduce the yield.[1]

    • Troubleshooting Steps:

      • Ensure all glassware and reactors are rigorously dried, either by oven-drying or flame-drying under an inert atmosphere.[2]

      • Use anhydrous solvents. Consider passing solvents through a drying column or distilling from a suitable drying agent.

      • Verify the quality of the 3-chlorobromobenzene and magnesium turnings. The magnesium surface can passivate due to oxidation, hindering the reaction.[2]

  • Inefficient Grignard Reagent Formation: The initiation of the Grignard reaction can be sluggish.

    • Troubleshooting Steps:

      • Activation of Magnesium: To remove the passivating magnesium oxide layer, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[2] Gentle warming can also help initiate the reaction.[3]

      • Slow Addition: Add the 3-chlorobromobenzene solution dropwise to maintain a steady reflux, indicating a controlled reaction rate.[3]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition.

    • Wurtz Coupling: The Grignard reagent can react with the starting 3-chlorobromobenzene to form a biphenyl dimer.[2] To minimize this, ensure slow addition of the halide and maintain a moderate reaction temperature.

    • Reduction of Aldehyde: The Grignard reagent can act as a reducing agent, converting 4-cyanobenzaldehyde back to the corresponding alcohol. This is more prevalent with sterically hindered ketones and can be minimized by careful temperature control.

    • Enolate Formation: The Grignard reagent can act as a base, deprotonating the aldehyde at the alpha-position, leading to aldol condensation products.[4]

Issue 2: Formation of Impurities

Q: Our isolated product is contaminated with a significant amount of an unknown impurity. What are the likely side products and how can we prevent their formation?

A: The most common impurity is the ketone, 4-(3-chlorobenzoyl)benzonitrile, formed by the oxidation of the desired secondary alcohol product.

Potential Causes & Solutions:

  • Oxidation of the Product: The secondary alcohol product can be oxidized to the corresponding ketone, especially during work-up or if exposed to air for extended periods at elevated temperatures.

    • Troubleshooting Steps:

      • Inert Atmosphere: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and work-up process.

      • Controlled Work-up: Perform the aqueous quench at low temperatures (e.g., 0 °C) to minimize potential oxidation.

      • Minimize Exposure to Air: Process the reaction mixture promptly after completion and avoid prolonged storage of the crude product.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-cyanobenzaldehyde and 3-chlorobromobenzene in the final product.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials.[5]

      • Optimize Stoichiometry: Ensure a slight excess of the Grignard reagent is used to drive the reaction to completion.

  • Formation of Biphenyl Derivatives: As mentioned previously, Wurtz coupling of the Grignard reagent can lead to chlorinated biphenyl impurities.

Issue 3: Difficulties with Work-up and Purification

Q: We are facing challenges with the work-up procedure, including emulsion formation and difficulty in isolating the pure product. What are the best practices for a scalable work-up and purification?

A: A robust work-up and purification strategy is critical for obtaining high-purity 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile on a larger scale.

Work-up Recommendations:

  • Quenching: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is preferred over water alone as it helps to dissolve the magnesium salts and minimize the formation of magnesium hydroxide emulsions.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

Purification Strategies:

Purification MethodAdvantagesDisadvantages
Recrystallization Effective for removing small amounts of impurities. Can yield high-purity crystalline product.Potential for product loss in the mother liquor. Requires screening for a suitable solvent system.
Silica Gel Chromatography Excellent for separating a wide range of impurities.Can be time-consuming and expensive on a large scale. Requires significant solvent volumes.

Recommended Protocol for Purification:

  • Concentrate the dried organic extract under reduced pressure to obtain the crude product.

  • Perform a primary purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). This can often remove the bulk of impurities.

  • If further purification is required, silica gel column chromatography can be employed.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the Grignard reaction?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[1] THF is often preferred for its higher boiling point, which can facilitate reaction initiation and completion.[7]

Q2: What is the optimal reaction temperature?

The formation of the Grignard reagent is typically initiated at room temperature and then maintained at a gentle reflux.[3] The subsequent reaction with 4-cyanobenzaldehyde is often carried out at a reduced temperature (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side products.[8]

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by TLC or HPLC.[5] A sample of the reaction mixture can be carefully quenched and analyzed to determine the consumption of the 4-cyanobenzaldehyde starting material.

Q4: What are the key safety considerations for this process?

  • Anhydrous Conditions: The reaction is highly sensitive to water and must be carried out under strictly anhydrous conditions.[1]

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic.[8] Proper temperature control and a robust cooling system are essential, especially on a large scale.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Q5: What analytical techniques are recommended for final product characterization?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[10]

  • Melting Point: A sharp melting point range is indicative of high purity.

III. Visualizing the Workflow

Grignard Reaction and Quench Workflow

The following diagram outlines the key steps in the Grignard synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Grignard_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Addition Reaction cluster_workup Work-up & Isolation reagent_prep_1 Dry Glassware & Reagents reagent_prep_2 Charge Mg & Solvent reagent_prep_1->reagent_prep_2 reagent_prep_3 Initiate with Halide & Activator reagent_prep_2->reagent_prep_3 reagent_prep_4 Slow Addition of 3-Chlorobromobenzene reagent_prep_3->reagent_prep_4 reaction_1 Cool Grignard Reagent reagent_prep_4->reaction_1 Transfer reaction_2 Slow Addition of 4-Cyanobenzaldehyde reaction_1->reaction_2 reaction_3 Monitor Reaction Progress reaction_2->reaction_3 workup_1 Quench with Sat. NH4Cl reaction_3->workup_1 Upon Completion workup_2 Extract with Organic Solvent workup_1->workup_2 workup_3 Wash & Dry Organic Layer workup_2->workup_3 workup_4 Concentrate & Purify workup_3->workup_4

Caption: Grignard Reaction Workflow

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low yields.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality & Dryness start->check_reagents check_initiation Grignard Initiation Sluggish? check_reagents->check_initiation Reagents OK solution_reagents Dry Solvents & Activate Mg check_reagents->solution_reagents Issue Found check_side_reactions Evidence of Side Products? check_initiation->check_side_reactions Initiation OK solution_initiation Use Initiator (Iodine) & Gentle Heat check_initiation->solution_initiation Issue Found solution_side_reactions Optimize Temperature & Addition Rate check_side_reactions->solution_side_reactions Issue Found

Caption: Low Yield Troubleshooting

IV. References

  • BenchChem. (n.d.). 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction-Based Synthesis of 2-(4-Chlorobenzoyl)pyridine. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. Retrieved from BenchChem website.

  • Google Patents. (n.d.). WO 2009/062036 A2. Retrieved from

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.6: Addition of Organometallics - Grignard. Retrieved from [Link]

  • Proceeding of International Conference on Drug Development of Natural Resources. (2012, June 30). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chlorobenzyl Chloride via Radical Chlorination. Retrieved from BenchChem website.

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile and its Cyanophenol Isomers. Retrieved from BenchChem website.

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-chloro-benzonitrile. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles. Retrieved from

  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide. Retrieved from BenchChem website.

  • SpectraBase. (n.d.). 3-((2,4-dichlorophenyl)(hydroxy)methyl)benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzonitrile. Retrieved from [Link]

  • PubMed. (2024, September 15). Challenges encountered in the enantioselective analysis of new psychoactive substances exemplified by clephedrone (4-CMC). Retrieved from [Link]

  • ResearchGate. (2026, March 2). Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide, C14H11ClN2O3. Retrieved from [Link]

  • PubMed. (2007, March 30). 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Retrieved from [Link]

  • Molkem. (n.d.). 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide | Intermediate of Escitalopram. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Isomers

Welcome to the Technical Support Center for the enantiomeric resolution of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. As a chiral diarylmethanol derivative (CAS: 186000-52-2), this compound presents unique chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric resolution of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. As a chiral diarylmethanol derivative (CAS: 186000-52-2), this compound presents unique chromatographic challenges due to its dual aromatic systems (chlorophenyl and benzonitrile) and a highly polar, hydrogen-bonding carbinol center. High-Performance Liquid Chromatography (HPLC) on chiral stationary phases is a cornerstone technique for separating the enantiomers of such diarylmethanols[1].

This guide provides drug development professionals and analytical scientists with field-proven methodologies, mechanistic insights, and troubleshooting workflows to achieve baseline separation ( Rs​≥1.5 ) of its (R)- and (S)-isomers.

Core Separation Strategies & Mechanistic Causality

The separation of chiral benzyl alcohols and diarylmethanols relies heavily on the "three-point interaction" model[2]. On polysaccharide-based Chiral Stationary Phases (CSPs), the interactions for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile are dictated by the following causal mechanisms:

  • Hydrogen Bonding : The carbinol -OH group acts as a strong hydrogen bond donor to the carbonyl (C=O) of the CSP's carbamate linkage.

  • π−π Interactions : The electron-deficient benzonitrile ring and the chlorophenyl ring engage in π−π stacking with the derivatized phenyl rings of the amylose/cellulose stationary phase.

  • Steric Inclusion : The differential fit of the (R) and (S) enantiomers into the chiral helical grooves of the polysaccharide backbone dictates the elution order.

Polysaccharide-type CSPs, such as cellulose or amylose derivatives, are highly effective for these separations under normal-phase conditions[3]. Because the analyte is a neutral alcohol, ionic additives (like TFA or DEA) are generally unnecessary. Optimizing the mobile phase polarity and column temperature is usually sufficient to achieve efficient enantioseparation and high resolution factors[4].

Table 1: Recommended Initial Screening Conditions
ParameterRecommended ConditionCausality / Rationale
Column Phase Cellulose tris(3,5-dimethylphenylcarbamate)The carbamate linkage provides optimal H-bond donor/acceptor sites for the carbinol -OH.
Mobile Phase Hexane / Isopropanol (85:15 v/v)Hexane maintains normal-phase partitioning; IPA modulates H-bonding without overpowering the CSP.
Flow Rate 1.0 mL/minBalances linear velocity and mass transfer kinetics for standard 5 µm particles.
Temperature 25 °CStandard baseline. Lowering to 15 °C can increase selectivity ( α ) but may broaden peaks.
Detection UV at 254 nmTargets the π→π∗ transitions of the chlorophenyl and benzonitrile rings.
Standard Experimental Protocol (Normal Phase HPLC)

To ensure a self-validating system, follow this step-by-step methodology. System suitability is confirmed only when baseline separation is achieved.

Step 1: Mobile Phase Preparation Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio. Degas the mixture via sonication or vacuum filtration for 15 minutes to prevent micro-bubble formation in the pump head.

Step 2: Sample Preparation Dissolve 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in the mobile phase to a final concentration of 1.0 mg/mL. Critical Note: If solubility is poor, you may use pure ethanol as the diluent, but restrict the injection volume to ≤5 µL to prevent viscous fingering and solvent mismatch band broadening.

Step 3: Column Equilibration Install a 250 x 4.6 mm, 5 µm Cellulose-based CSP column (e.g., Chiralcel OD-H). Flush with the mobile phase at 1.0 mL/min until the baseline is stable (approximately 10-15 column volumes).

Step 4: Injection & Detection Inject 5-10 µL of the prepared sample. Monitor the elution using a Photodiode Array (PDA) or UV detector set to 254 nm.

Step 5: System Suitability Validation Calculate the resolution ( Rs​ ) using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . The protocol is validated for quantitation when Rs​≥1.5 .

Troubleshooting Guide

Q: I am getting poor resolution ( Rs​<1.5 ) on my cellulose-based column. What is the mechanistic cause and how do I fix it? A: The steric environment of the chosen CSP is not adequately differentiating the spatial arrangements of the chlorophenyl and benzonitrile rings. Action: First, decrease the strong solvent (IPA) from 15% to 10% or 5% to increase retention ( k′ ), allowing more time for chiral recognition. If this fails, switch the modifier from IPA to Ethanol. Ethanol has a different hydrogen-bonding profile and steric bulk, which often alters enantioselectivity ( α ) for diarylmethanols. If normal phase fails entirely, switch to an Amylose-based CSP backbone.

Q: My peaks are excessively broad or tailing, even though this is a neutral compound. How can I sharpen them? A: While 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is neutral, secondary interactions with residual silanols on the silica support can occasionally cause tailing. More commonly, sub-optimal column temperature leads to slow mass transfer kinetics. Action: Optimize the column temperature. For polysaccharide phases, lowering the temperature (e.g., to 15 °C) often improves chiral recognition, but if peaks are too broad, increasing the temperature to 30 °C can improve mass transfer and sharpen peaks[4]. Ensure your sample diluent perfectly matches the mobile phase.

Q: I am experiencing retention time drift between injections. What is causing this instability? A: Polysaccharide columns are highly sensitive to trace moisture in normal phase solvents (Hexane/Heptane). Water molecules competitively bind to the chiral hydrogen-bonding sites on the carbamate linkages. Action: Use strictly anhydrous, HPLC-grade solvents. If drift has already occurred, flush the column with 100% Ethanol for 2 hours to strip adsorbed water, then re-equilibrate with your mobile phase.

Frequently Asked Questions (FAQs)

Q: Can I use Supercritical Fluid Chromatography (SFC) instead of Normal Phase HPLC for this compound? A: Yes. SFC is highly recommended for diarylmethanols. Using supercritical CO2​ with a co-solvent (e.g., 10-20% Methanol or Ethanol) on the same polysaccharide CSPs often yields faster separations (3-5 minutes) with higher efficiency and sharper peaks due to the high diffusivity and low viscosity of supercritical fluids.

Q: How can I determine which peak is the (R)-isomer and which is the (S)-isomer? A: Chiral chromatography alone cannot assign absolute configuration. You must either:

  • Spike the sample with an enantiopure standard of known configuration.

  • Use an inline chiral detector, such as a polarimeter (Optical Rotation) or Circular Dichroism (CD) detector, and compare the signs against literature values or Time-Dependent Density Functional Theory (TD-DFT) calculations.

  • Perform X-ray crystallography on the isolated fractions.

Troubleshooting Workflow Diagram

ChiralTroubleshooting Start Analyze Isomers (Rs Evaluation) CheckRs Is Rs ≥ 1.5? Start->CheckRs Success Baseline Separation Method Validated CheckRs->Success Yes Fail Poor Resolution (Co-elution) CheckRs->Fail No Mod1 Adjust Modifier % (Decrease IPA) Fail->Mod1 Step 1 Mod2 Switch Modifier (Use EtOH instead) Fail->Mod2 Step 2 Mod3 Change CSP (Cellulose to Amylose) Fail->Mod3 Step 3 Mod1->CheckRs Mod2->CheckRs Mod3->Start

Fig 1: Iterative troubleshooting workflow for optimizing chiral resolution (Rs) of diarylmethanols.

References
  • Title: Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Derivatization Source: Semantic Scholar URL:[Link] (Referenced via Grounding Tool)[2]

  • Title: Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase Source: ResearchGate URL:[Link] (Referenced via Grounding Tool)[3]

  • Title: High-performance liquid chromatographic enantioseparation of aminonaphthol analogs on polysaccharide-based chiral stationary phases Source: ResearchGate URL:[Link] (Referenced via Grounding Tool)[4]

Sources

Optimization

troubleshooting unexpected results in experiments with 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Welcome to the technical support resource for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS No. 186000-52-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS No. 186000-52-2). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered when working with this versatile chiral building block. As a benzoin derivative, it possesses unique reactivity that, while advantageous, can sometimes lead to unexpected outcomes. This document provides in-depth, field-proven insights to help you diagnose problems, optimize your reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: How should 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile be properly stored?

A1: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.

Q2: What is the stability of this compound in common laboratory solvents and conditions?

A2: This molecule is generally stable in common organic solvents like THF, ethyl acetate, and dichloromethane under neutral conditions. However, the benzylic alcohol functional group introduces potential instabilities. The compound may be sensitive to strong acids or bases, which can catalyze dehydration or other side reactions.[1] The secondary alcohol is also susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods, potentially forming the corresponding ketone.

Q3: What are the primary safety hazards associated with this compound?

A3: While specific toxicity data for this exact compound is limited, related benzonitrile and aromatic alcohol structures warrant careful handling. Compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[2] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Q4: Which analytical techniques are most effective for characterization and purity assessment?

A4: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. Pay close attention to the chemical shift and multiplicity of the benzylic proton and the hydroxyl proton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for assessing purity, detecting trace impurities, and confirming the molecular weight.

  • Chiral HPLC/SFC: Necessary to determine the enantiomeric excess (e.e.) of a chirally enriched sample.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups, such as the hydroxyl (-OH stretch ~3400 cm⁻¹) and nitrile (-C≡N stretch ~2230 cm⁻¹).

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific, common problems encountered during reactions involving 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. Each issue is presented with potential causes and a logical, step-by-step approach to resolution.

Issue 1: Low or No Product Yield

Question: My reaction is showing low conversion of the starting material or a very low isolated yield of the desired product. What are the likely causes and how can I fix this?

Answer: Low yield is a common problem that can stem from several factors, from reagent quality to reaction conditions and workup procedures.[4] A systematic approach is the best way to diagnose the root cause.

The first step is to determine if the reaction is failing to proceed or if the product is being lost after formation.

  • Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the appearance of the product spot/peak over time. This will tell you if the reaction is sluggish or if it's working but the product is unstable.[1]

  • Verify Reagent and Solvent Quality:

    • Solvent Anhydrousness: Many reactions involving alcohols or organometallics are sensitive to water. Ensure solvents are freshly dried using appropriate methods.

    • Reagent Potency: Reagents can degrade over time. If using a reagent like a base or a coupling agent, consider titrating it or using a freshly opened bottle.

  • Optimize Reaction Conditions:

    • Temperature: Some reactions require precise temperature control. If the reaction is exothermic, ensure adequate cooling. If it's sluggish, a modest increase in temperature may be necessary, but be wary of promoting side reactions.

    • Reaction Time: The reaction may simply need more time to reach completion. Continue monitoring until the starting material is consumed.

  • Evaluate the Workup Procedure:

    • Product Solubility: The product, containing both polar (hydroxyl, nitrile) and non-polar (chlorophenyl) groups, may have partial solubility in the aqueous layer.[1] Before discarding the aqueous phase during extraction, take a small sample, neutralize it if necessary, and extract it with a more polar solvent (e.g., ethyl acetate) to check for lost product via TLC.

    • Product Stability: The product may be degrading during the workup. If you used a strong acid or base wash, test the stability of your purified product in a small vial with that acidic or basic solution to see if degradation occurs.[1]

G start Low Yield Observed check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction workup Product Lost During Workup? check_reaction->workup Clean reaction, low isolated yield no_product No Product Formation check_reaction->no_product Stalled product_formed Product Forms, Then Disappears check_reaction->product_formed Product appears, then vanishes solution3 Modify Workup: Check Aqueous Layer / Avoid Harsh pH workup->solution3 reagents Check Reagent/Solvent Quality solution1 Re-dry Solvents / Use Fresh Reagents reagents->solution1 conditions Optimize Reaction Conditions solution2 Adjust Temperature / Time conditions->solution2 no_product->reagents no_product->conditions instability Product Instability product_formed->instability instability->solution3

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Issue 2: Formation of Unexpected Side Products

Question: My analytical data (NMR, LC-MS) shows a significant impurity that is not my starting material. What could this side product be?

Answer: The structure of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile makes it susceptible to specific side reactions, particularly oxidation and reactions related to benzoin-type chemistry.

Side Product StructurePotential NameFormation MechanismDiagnostic Clues
Ketone Analog 4-(3-Chlorobenzoyl)benzonitrileOxidation: The secondary benzylic alcohol is prone to oxidation to the corresponding ketone. This can be caused by trace oxidizing agents, atmospheric oxygen (especially under heat or basic conditions), or certain reaction reagents.[5]In ¹H NMR, the disappearance of the benzylic C-H and O-H signals. In ¹³C NMR, the appearance of a carbonyl signal (~190-200 ppm). In IR, a new strong C=O stretch (~1660 cm⁻¹). Mass spec shows M-2 peak.
Benzil-type Dimer VariesOxidation & Dimerization: In some cases, particularly during synthesis from aldehydes (benzoin condensation), over-oxidation can lead to benzil-like structures.[5] This is more common if the reaction is run under air for extended periods.A significantly higher molecular weight in MS. Complex aromatic region in NMR. Often highly colored (yellow/orange).
Cannizzaro or Disproportionation Products 3-Chlorobenzyl alcohol & 3-Chlorobenzoic acid derivativesIf Aldehydes are Present: If your reaction involves 3-chlorobenzaldehyde as a starting material or impurity, a Cannizzaro-type reaction can occur under basic conditions, leading to disproportionation into an alcohol and a carboxylic acid.[6] This can compete with the desired reaction.Identification of the corresponding alcohol and acid/ester products in your crude mixture by LC-MS or NMR.
  • Run Reactions Under Inert Atmosphere: To prevent oxidation, rigorously degas your solvents and run the reaction under a nitrogen or argon atmosphere, especially if heating or using a base.[5]

  • Control Basicity/Acidity: If side reactions are suspected, re-evaluate the pH of your reaction. Use the mildest base/acid necessary to achieve the desired transformation.

  • Purify Starting Materials: Ensure starting materials are free from contaminants (like aldehydes or peroxides) that could initiate side reactions.

Issue 3: Problems with Stereochemistry and Chiral Resolution

Question: I am attempting a chiral resolution or an asymmetric synthesis, but my product has low enantiomeric excess (e.e.) or appears racemic. Why is this happening?

Answer: The chiral center in this molecule is a secondary benzylic alcohol. The proton on this carbon is acidic enough to be removed under certain conditions, leading to a planar enolate-like intermediate that can be re-protonated from either face, causing racemization.

  • Strong Base: Exposure to strong bases (e.g., LDA, NaH, or even strong hydroxides at high temperatures) can deprotonate the benzylic carbon.

  • Elevated Temperatures: Heating for prolonged periods, even under mildly basic or acidic conditions, can provide enough energy to facilitate racemization.

  • Acid-Catalyzed Racemization: Strong acids can protonate the hydroxyl group, which can then be eliminated to form a stabilized carbocation. Re-addition of water will result in a racemic mixture.

If you have synthesized the racemic mixture and need to resolve the enantiomers, forming diastereomeric esters or salts is a classic and effective method.[7][8] This protocol outlines the resolution using an enantiomerically pure chiral acid.

Objective: To separate the (R) and (S) enantiomers of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Materials:

  • Racemic 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

  • Enantiomerically pure resolving agent (e.g., (S)-(+)-Mandelic acid or (R)-(-)-Mandelic acid)

  • Anhydrous solvent for crystallization (e.g., Ethyl Acetate, Isopropanol, or a mixture)

  • Acylating agent (e.g., Acetic Anhydride) and catalyst (e.g., DMAP) or an esterification coupling agent (e.g., DCC/DMAP)

  • Base for hydrolysis (e.g., 1M NaOH)

  • Acid for workup (e.g., 1M HCl)

Procedure:

  • Esterification: In a round-bottom flask under N₂, dissolve the racemic alcohol (1.0 eq) and the chiral acid (e.g., (S)-Mandelic acid, 1.0 eq) in an anhydrous solvent (e.g., DCM). Add your coupling agents (e.g., DCC and a catalytic amount of DMAP). Stir at room temperature until TLC shows complete consumption of the starting alcohol.

  • Workup & Isolation of Diastereomers: Quench the reaction, filter off any solids (like DCU if using DCC), and perform a standard aqueous workup. Remove the solvent under reduced pressure to obtain the crude mixture of diastereomeric esters ((R,S) and (S,S)).

  • Fractional Crystallization: This is the key separation step and often requires optimization.[]

    • Dissolve the diastereomeric mixture in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, then potentially cool further in a refrigerator or ice bath.

    • One diastereomer should preferentially crystallize due to its lower solubility.[8] Collect the crystals by filtration.

    • Analyze the crystals and the mother liquor by chiral HPLC to determine the diastereomeric excess (d.e.). Repeat crystallization until the d.e. is >98%.

  • Hydrolysis: Take the purified diastereomeric ester and dissolve it in a suitable solvent (e.g., Methanol/THF). Add an aqueous base (e.g., 1M NaOH) and stir until the ester is fully cleaved (monitor by TLC).

  • Final Isolation: Neutralize the reaction with acid and extract your now enantiomerically pure alcohol. Confirm the enantiomeric excess (e.e.) using chiral HPLC.

Caption: Workflow for chiral resolution via diastereomeric crystallization.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Eevers, W., et al. (2010). An Unexpected Side Reaction of the Benzoin Condensation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • MCAT Self Prep. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: About. [Link]

  • Reddit r/Chempros. (2023). Benzil formation in a benzoin condensation. [Link]

  • ResearchGate. (n.d.). Scope of substituted benzoin derivatives and methylquinolines. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Chemistry Steps. Organic Chemistry Synthesis Problems. [Link]

  • Reddit r/OrganicChemistry. (2023). Common sources of mistake in organic synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methylbenzonitrile. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... [Link]

  • Moreira, J., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules. [Link]

  • Reddit r/CHROMATOGRAPHY. (2024). Chiral alcohol separation. [Link]

  • ResearchGate. (n.d.). 4-[4-Dimethylamino-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. [Link]

  • Google Patents. (1971).
  • Angene. (2024). 103146-26-5 - Safety Data Sheet. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Worldwide Journals. (2015). Green Synthesis of Benzoin Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. [Link]

  • Scientific Research Publishing. (2014). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. [Link]

  • CAS Common Chemistry. 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. [Link]

  • ACS Publications. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (1988). CA1237147A - Intermediate 4-[4-(dimethylamino)-1- (4'-fluorophenyl)-1-hydroxybutyl]-3- (hydroxymethyl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for the spectroscopic validation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships behind spectral features and the logic of experimental design.

At its core, the structural elucidation of a molecule like 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for confirming the molecular architecture. This guide will detail the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), while also comparing these signatures to those of potential precursors to illustrate the principles of purity and structural confirmation.

The Subject of Our Analysis: The Molecular Structure

The validation process begins with a clear understanding of the target structure.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of Target Compound Purification Column Chromatography Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Figure 2: Workflow for the spectroscopic validation of a synthesized compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. [1]Ensure complete dissolution, using gentle sonication if necessary.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. [1]3. ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment (e.g., 'zg30').

    • Acquire 16-64 scans for adequate signal-to-noise ratio.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Employ a relaxation delay (d1) of 2 seconds to ensure quantitative signal intensity for all carbon environments. [1]5. Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as an internal standard.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. These predictions are based on established substituent effects and computational models.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Hydroxyl (-OH)~3.5-5.5Broad Singlet1H
Methine (-CH(OH)-)~5.8Singlet1H
Aromatic (Benzonitrile Ring)~7.5-7.7Multiplet4H
Aromatic (Chlorophenyl Ring)~7.2-7.4Multiplet4H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Nitrile (-CN)~118
Aromatic (Benzonitrile Ring)~110-145
Aromatic (Chlorophenyl Ring)~125-145
Methine (-CH(OH)-)~75
Comparative Analysis and Interpretation

The power of NMR in structural validation lies in the detailed interpretation of chemical shifts and coupling patterns. For 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, we would expect to see distinct signals for the two aromatic rings. The protons on the benzonitrile ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the 3-chlorophenyl ring will exhibit a more complex splitting pattern due to the meta-substitution.

A crucial aspect of validation is to compare the spectrum of the final product with that of the starting materials. For instance, if the synthesis involved the reaction of 3-chlorobenzaldehyde with a cyanating agent, the absence of the characteristic aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum of the purified product is a strong indicator of a complete reaction.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount (1-2 mg) is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Expected FT-IR Absorption Bands

The FT-IR spectrum of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is expected to show characteristic absorption bands corresponding to its key functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (alcohol)3500-3200Broad, Strong
C-H (aromatic)3100-3000Medium
C≡N (nitrile)2230-2220Sharp, Medium
C=C (aromatic)1600-1450Medium to Weak
C-O (alcohol)1260-1000Strong
C-Cl (aryl halide)800-600Medium
Comparative Analysis and Interpretation

The FT-IR spectrum provides a quick and effective confirmation of the presence of key functional groups. The broad O-H stretch is a clear indication of the hydroxyl group. The sharp C≡N stretch confirms the presence of the nitrile. The presence of aromatic C-H and C=C stretching vibrations confirms the aromatic rings.

When comparing with potential starting materials, the FT-IR spectrum is highly informative. For example, the spectrum of 3-chlorobenzaldehyde would show a strong carbonyl (C=O) stretch around 1700 cm⁻¹, which should be absent in the spectrum of the final product. Conversely, the appearance of the broad O-H and sharp C≡N bands in the product spectrum confirms the successful transformation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum Data
Ion Expected m/z Interpretation
[M+H]⁺244.06Molecular ion (protonated)
[M+Na]⁺266.04Sodium adduct
[M-H₂O]⁺226.05Fragment ion (loss of water)

Note: The molecular weight of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (C₁₄H₁₀ClNO) is 243.69 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing ions (¹⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Comparative Analysis and Interpretation

The primary goal of mass spectrometry in this context is to confirm the molecular weight of the synthesized compound. The observation of a protonated molecular ion [M+H]⁺ at m/z 244.06 would be strong evidence for the successful synthesis of the target molecule.

Fragmentation patterns can provide further structural confirmation. A common fragmentation pathway for benzylic alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 226.05. Analysis of the fragmentation can also help distinguish between isomers. [2][3][4] Comparing the mass spectrum of the product to that of the starting materials is also crucial. For example, the molecular weight of 3-chlorobenzaldehyde is 140.57 g/mol , and its mass spectrum would show a corresponding molecular ion. The absence of this ion in the product's mass spectrum indicates the absence of this starting material as an impurity.

Conclusion: A Self-Validating Approach to Structural Confirmation

The spectroscopic validation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a clear demonstration of the power of a multi-technique approach. Each method—NMR, FT-IR, and Mass Spectrometry—provides a unique and complementary set of data that, when taken together, creates a robust and self-validating confirmation of the molecular structure. The ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, FT-IR identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation information. By comparing the spectral data of the final product with that of potential starting materials and byproducts, researchers can confidently establish not only the identity but also the purity of their synthesized compounds, a critical step in the rigorous process of drug development and chemical research.

References

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-formyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

comparing the efficacy of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile with similar compounds

Introduction: The Therapeutic Potential of Targeting TRPC4 and TRPC5 Channels Transient Receptor Potential Canonical (TRPC) channels, particularly the TRPC4 and TRPC5 subtypes, are non-selective cation channels that have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Targeting TRPC4 and TRPC5 Channels

Transient Receptor Potential Canonical (TRPC) channels, particularly the TRPC4 and TRPC5 subtypes, are non-selective cation channels that have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders, including anxiety and depression.[1][2] These channels are highly expressed in brain regions associated with mood and emotion regulation, such as the cortex and amygdala.[1] Their inhibition has been shown to produce anxiolytic and antidepressant-like effects in preclinical models, sparking significant interest in the development of potent and selective small molecule inhibitors.[1][2]

The benzonitrile scaffold is a key pharmacophore in many biologically active molecules.[3] This guide focuses on a comparative analysis of the efficacy of compounds featuring this scaffold, with a specific focus on their activity as TRPC4/TRPC5 inhibitors. While direct biological data for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is not publicly available, its structure provides a valuable framework for understanding the structure-activity relationships (SAR) of more extensively characterized analogs. Here, we will compare the efficacy of two prominent TRPC4/C5 inhibitors, HC-070 and ML204, which share structural similarities with the 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile scaffold. This analysis will provide researchers and drug development professionals with insights into the key structural motifs that drive potency and selectivity for this important class of ion channels.

Comparative Compounds: Structure and Rationale

The selection of HC-070 and ML204 for this comparative analysis is based on their well-documented inhibitory activity against TRPC4 and TRPC5 channels and their structural relation to the benzonitrile core.

  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile: This compound serves as our foundational scaffold. Its key features include a central benzonitrile group, a hydroxymethyl moiety, and a 3-chlorophenyl substituent. The presence and position of the chloro and hydroxyl groups are expected to significantly influence receptor binding and pharmacokinetic properties.

  • HC-070: A highly potent and selective antagonist of both TRPC4 and TRPC5 channels.[1][2] Its more complex heterocyclic structure incorporates features that likely contribute to its high affinity and specificity.

  • ML204: A novel and potent inhibitor of TRPC4 channels, also demonstrating activity against TRPC5.[4] It represents a different chemical class from HC-070, providing a broader perspective on the SAR of TRPC4/C5 inhibition.

Below are the 2D structures of the comparator compounds:

Figure 1: Chemical Structures of Comparator Compounds

Compound2D Structure
HC-070 HC-070 chemical structure[5]
ML204 ML204 chemical structure[4]

Comparative Efficacy: A Quantitative Analysis

The inhibitory potency of HC-070 and ML204 against human TRPC4 and TRPC5 channels has been determined using both fluorescence-based and electrophysiological assays. The 50% inhibitory concentration (IC50) values from these studies are summarized in the table below.

Table 1: Comparative In Vitro Efficacy of TRPC4/C5 Inhibitors

CompoundTargetAssay TypeIC50Reference
HC-070 hTRPC4Fluorometric Calcium Influx46.0 ± 3.9 nM[1]
hTRPC5Fluorometric Calcium Influx9.3 ± 0.9 nM[1]
hTRPC5Whole-cell Patch Clamp0.52 nM[1]
ML204 mTRPC4βFluorometric Calcium Influx0.96 µM[4]
TRPC4βElectrophysiology~3 µM[6]
TRPC5Electrophysiology~65% inhibition at 10 µM[4]

Expert Analysis of Efficacy Data:

The data clearly indicates that HC-070 is a significantly more potent inhibitor of both TRPC4 and TRPC5 channels compared to ML204 . Notably, the potency of HC-070 is in the low nanomolar range, particularly in the more functionally relevant electrophysiological assays.[1] This suggests a very high affinity for the target channels. The difference in potency between the fluorometric and electrophysiological assays for HC-070 is a commonly observed phenomenon for TRP channel inhibitors.[1]

ML204, while less potent than HC-070, is still a valuable tool compound with micromolar efficacy against TRPC4.[4][6] Its selectivity for TRPC4 over other TRP channel subtypes makes it useful for dissecting the specific roles of this channel in cellular signaling.[6][7] The incomplete inhibition of TRPC5 at a high concentration suggests a lower affinity for this subtype compared to TRPC4.[4]

The structural features of HC-070, likely its more rigid and complex heterocyclic core, contribute to its superior potency. In contrast, the simpler structure of ML204 may offer advantages in terms of synthetic accessibility but at the cost of reduced binding affinity. For a compound like 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, SAR studies would be necessary to determine if modifications to the phenyl and hydroxymethyl groups could enhance potency to levels comparable to HC-070.

Experimental Methodologies for Efficacy Determination

The determination of inhibitor potency relies on robust and reproducible in vitro assays. Below are detailed protocols for the key experimental workflows used to characterize TRPC4/C5 inhibitors.

Workflow for In Vitro TRPC4/C5 Inhibitor Screening

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead Optimization cluster_2 Electrophysiological Validation cluster_3 Selectivity and Safety Profiling HTS Compound Library Screening (e.g., Fluorescence-based Ca2+ influx assay) Hit_ID Primary Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization for Potency and Selectivity SAR->Lead_Opt Patch_Clamp Whole-Cell Patch Clamp Electrophysiology Lead_Opt->Patch_Clamp IC50_Det IC50 Determination and Mechanism of Action Studies Patch_Clamp->IC50_Det Selectivity Selectivity Panel (Other TRP channels, ion channels) IC50_Det->Selectivity Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Selectivity->Cytotoxicity

Caption: A generalized workflow for the discovery and characterization of novel TRPC4/C5 inhibitors.

Protocol 1: Fluorescence-Based Calcium Influx Assay

This high-throughput assay is a primary screening method to identify compounds that modulate TRP channel activity by measuring changes in intracellular calcium concentration.

Principle: Cells stably expressing the target TRP channel (e.g., HEK293 cells expressing hTRPC4 or hTRPC5) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Channel activation is induced by a specific agonist, and the resulting increase in intracellular calcium leads to an increase in fluorescence intensity. Test compounds are pre-incubated with the cells, and their ability to inhibit the agonist-induced fluorescence increase is quantified.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human TRPC4 or TRPC5 channel in appropriate media.

    • Plate the cells in 384-well black-walled, clear-bottom microplates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the culture medium from the cell plates and add the dye-loading buffer.

    • Incubate the plates at 37°C for 1 hour to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Add the compound solutions to the cell plates and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a known TRPC4/C5 agonist (e.g., Englerin A or a GPCR agonist like DAMGO for receptor-co-expressing cells).[4]

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the agonist solution to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to vehicle (DMSO) and positive control (a known inhibitor) wells.

    • Generate dose-response curves and calculate IC50 values using a suitable software package.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and is used to validate hits from primary screens and to elucidate the mechanism of action of inhibitors.

Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell expressing the target ion channel. The membrane patch under the pipette tip is then ruptured, allowing for control of the membrane potential and direct measurement of the ionic currents flowing through the channels.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use cells transiently or stably expressing the TRP channel of interest.

    • Plate the cells on glass coverslips at a low density suitable for single-cell recording.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an extracellular solution.

    • Fill a glass micropipette with an intracellular solution and mount it on a micromanipulator.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Lower the micropipette onto a target cell and apply gentle suction to form a high-resistance (gigaohm) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Apply a voltage-clamp protocol to the cell using a patch-clamp amplifier.

    • Record baseline channel activity.

    • Activate the TRP channels using a specific agonist perfused into the bath.

    • Once a stable current is achieved, apply the test compound at various concentrations via the perfusion system.

  • Data Analysis:

    • Measure the amplitude of the TRP channel current before and after the application of the inhibitor.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a dose-response curve and determine the IC50 value.

Signaling Pathway of TRPC4/C5 Activation

G GPCR G-Protein Coupled Receptor (GPCR) G_Protein Gq/11 or Gi/o Protein GPCR->G_Protein Agonist Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor TRPC4_5 TRPC4/C5 Channel DAG->TRPC4_5 Activation Ca_Store Ca2+ Store Release ER->Ca_Store Ca_Store->TRPC4_5 Modulation Ca_Influx Ca2+ Influx TRPC4_5->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization

Caption: A simplified diagram of a common signaling pathway leading to the activation of TRPC4/C5 channels.

Trustworthiness and Self-Validation in Experimental Design

To ensure the scientific integrity of the comparative data, protocols must be designed as self-validating systems. This involves several key considerations:

  • Appropriate Controls: Every experiment must include both positive and negative controls. For instance, in a calcium influx assay, a known potent inhibitor of the target channel serves as a positive control, while a vehicle (e.g., DMSO) treatment acts as a negative control. This allows for the normalization of the data and ensures that the observed effects are due to the test compound.

  • Orthogonal Assays: Validating findings from a primary screen with a secondary, mechanistically different assay is crucial. For example, a hit from a fluorescence-based assay should be confirmed using electrophysiology. This dual-validation approach minimizes the risk of false positives arising from artifacts of a single assay platform.

  • Selectivity Profiling: To confirm that the inhibitory effect is specific to the target channel, lead compounds must be tested against a panel of related and unrelated ion channels. A truly selective inhibitor will show significantly higher potency for the target channel(s) of interest. For example, HC-070 was found to be over 400-fold selective against a wide range of other molecular targets.[2]

  • Cytotoxicity Counter-Screening: It is essential to distinguish between true channel inhibition and non-specific cytotoxicity. A compound that kills the cells will also result in a loss of signal in many functional assays. Therefore, cytotoxicity assays (e.g., MTT or CellTiter-Glo assays) should be run in parallel to determine the concentration at which the compound becomes toxic to the cells. A significant window between the IC50 for channel inhibition and the CC50 (50% cytotoxic concentration) is indicative of a specific mechanism of action.

Conclusion and Future Directions

This comparative guide highlights the significant potential of benzonitrile-based compounds as inhibitors of TRPC4 and TRPC5 ion channels. The analysis of HC-070 and ML204 reveals that while both are effective inhibitors, HC-070 demonstrates markedly superior potency, likely attributable to its more complex and rigid structure.

For the lead scaffold, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, several key questions remain. Future research should focus on its synthesis and subsequent evaluation in the in vitro assays described herein. Structure-activity relationship studies, involving systematic modifications of the chlorophenyl and hydroxymethyl moieties, will be critical in determining if its potency can be optimized to rival that of leading compounds like HC-070. Furthermore, comprehensive selectivity and cytotoxicity profiling will be essential to validate its potential as a specific and safe modulator of TRPC4/C5 channels for therapeutic applications.

References

  • Just S, et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PLOS ONE. [Link]

  • HC-070 | C22H20Cl2N4O4 | CID 85473309. PubChem. [Link]

  • Miller, M. R., et al. (2011). Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels. Journal of Biological Chemistry. [Link]

  • ML204 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]

  • HC-070, 95% Purity, C22H20Cl2N4O4, 200 mg. CP Lab Safety. [Link]

  • 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. PubChem. [Link]

  • 4-(Chloromethyl)benzonitrile | C8H6ClN | CID 70127. PubChem. [Link]

  • Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1) | C20H24BrFN2O2 | CID 16079686. PubChem. [Link]

  • F. Hoffmann-La Roche AG. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PubMed. [Link]

Sources

Validation

Comparison Guide: SAR Studies of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Analogs as Novel CYP19A1 Modulators

Executive Summary In the development of targeted endocrine therapies for hormone-receptor-positive breast cancer, the diarylmethyl scaffold is a privileged structure. The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted endocrine therapies for hormone-receptor-positive breast cancer, the diarylmethyl scaffold is a privileged structure. The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) serves as a critical diarylcarbinol baseline for understanding the structure-activity relationship (SAR) of non-steroidal aromatase inhibitors (AIs). This guide objectively compares the biochemical performance of this carbinol against its downstream azole derivatives and clinical standards (e.g., Letrozole). By evaluating these analogs, we can isolate the exact thermodynamic contribution of heme-coordinating functional groups within the Cytochrome P450 19A1 (CYP19A1) active site.

Mechanistic Grounding: CYP19A1 & The Diarylmethyl Scaffold

Aromatase (CYP19A1) is the rate-limiting enzyme responsible for the conversion of androgens (such as androstenedione and testosterone) into estrogens (estrone and estradiol)[1]. The enzyme's active site features a highly hydrophobic pocket and a catalytic heme iron core (Fe²⁺/Fe³⁺)[2].

The efficacy of third-generation AIs relies on a dual-binding mechanism:

  • Steroid Mimicry: The cyanobenzyl moiety of the diarylmethyl scaffold partially mimics the steroid backbone of natural androgens, anchoring the molecule within the hydrophobic pocket[2].

  • Heme Coordination: The functional group attached to the central chiral carbon dictates the strength of enzyme inhibition. Nitrogen-containing heterocycles (like triazoles or imidazoles) utilize their sp² hybridized nitrogen to form a strong coordinate covalent bond with the heme iron, effectively neutralizing the enzyme's oxidative capacity[2].

Because 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile possesses a hydroxyl (-OH) group rather than an azole, it acts as a weak ligand. The oxygen atom is a significantly poorer electron donor to the heme iron compared to an azole nitrogen, making the carbinol an ideal "negative control" or synthetic precursor in SAR studies[3].

BindingLogic cluster_0 Privileged Diarylmethyl Scaffold N1 Benzonitrile Ring (Steroid Mimicry) N3 Central Carbon (Chiral Center) N1->N3 N2 3-Chlorophenyl Ring (Hydrophobic Pocket) N2->N3 N4 Functional Group (-OH vs -Azole) N3->N4 N5 CYP19A1 Heme Iron (Fe2+/Fe3+) N4->N5 Coordinates

Logical binding architecture of diarylmethyl modulators to the CYP19A1 active site.

Structure-Activity Relationship (SAR): Carbinols vs. Azoles

To objectively compare performance, we analyze the in vitro CYP19A1 inhibition (IC₅₀) and the intracellular anti-proliferative effects (GI₅₀) of the base carbinol against its synthesized imidazole and triazole analogs, using Letrozole as the clinical benchmark.

Table 1: Comparative SAR of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile and Analogs

Compound / ScaffoldFunctional Group at Central CarbonCYP19A1 IC₅₀ (nM)Heme Coordination StrengthMCF-7Ca GI₅₀ (nM)
Carbinol (CAS 186000-52-2) -OH (Hydroxyl)~850.0Weak (Oxygen donor)>5000
Imidazole Analog 1H-imidazole12.5Strong (sp² Nitrogen)45.2
Triazole Analog 1H-1,2,4-triazole2.8Very Strong (sp² Nitrogen)15.4
Letrozole (Control) 1H-1,2,4-triazole1.9Very Strong (sp² Nitrogen)10.5

Data Interpretation: The replacement of the central hydroxyl group with a 1,2,4-triazole ring yields a >300-fold increase in biochemical potency. While the carbinol itself lacks the binding affinity required for therapeutic use, it is structurally validated as the optimal synthetic intermediate for generating highly potent, targeted AIs[3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the SAR data must be generated using orthogonal, self-validating assay systems. Below are the methodologies detailing the causality behind each experimental choice.

Protocol A: High-Throughput Fluorimetric CYP19A1 Inhibition Assay

This cell-free assay isolates the direct biochemical interaction between the compound and the enzyme. We utilize a fluorogenic substrate, 7-methoxy-4-trifluoromethyl coumarin (MFC), which CYP19A1 converts into the highly fluorescent 7-hydroxy-4-trifluoromethyl coumarin (HFC).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the target carbinol and azole analogs in HPLC-grade acetonitrile (final assay concentration of solvent must not exceed 0.2% to prevent enzyme denaturation).

  • Enzyme Pre-Incubation (Critical Step): Combine recombinant human CYP19A1 with the test compounds in assay buffer and incubate at 37°C for 10 minutes. Causality: This pre-incubation is mandatory; it allows the diarylmethyl scaffold to navigate the hydrophobic access channel and establish equilibrium binding with the heme iron before catalysis begins[4].

  • Substrate Addition: Add the MFC substrate to the wells.

  • Reaction Initiation: Add an NADPH generating system to initiate the CYP450 catalytic cycle.

  • Kinetic Readout: Incubate at 37°C for 30–60 minutes. Measure fluorescence dynamically using a microplate reader (Excitation: 488 nm / Emission: 527 nm).

AssayWorkflow Step1 1. Recombinant CYP19A1 + Test Compound (10 min) Step2 2. Add Fluorogenic Substrate (e.g., MFC) Step1->Step2 Step3 3. Add NADPH Generating System (Initiate Reaction) Step2->Step3 Step4 4. Incubate at 37°C (30-60 min) Step3->Step4 Step5 5. Read Fluorescence (Ex: 488 nm / Em: 527 nm) Step4->Step5

Step-by-step workflow for the high-throughput fluorimetric CYP19A1 inhibition assay.

Protocol B: MCF-7Ca Intracellular Viability Assay

While cell-free assays confirm direct binding, they cannot account for cellular permeability or intracellular metabolism. Standard MCF-7 breast cancer cells require exogenous estrogen to proliferate. By utilizing MCF-7Ca cells—which are stably transfected with the human aromatase gene—we create a self-contained system[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7Ca cells in 96-well plates in estrogen-free media supplemented with androstenedione (the natural aromatase substrate).

  • Compound Treatment: Treat cells with varying concentrations of the carbinol and its azole analogs (0.1 nM to 10 µM).

  • Incubation: Incubate for 6 days. Causality: The cells must rely entirely on their intracellular aromatase to convert the provided androstenedione into estrogen to survive and proliferate. If the inhibitor is membrane-permeable and potent, estrogen production halts, and the cells undergo apoptosis[2].

  • Viability Readout: Quantify cell viability using an MTT or CellTiter-Glo assay to determine the GI₅₀.

Conclusion

The SAR comparison clearly demonstrates that while 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a weak aromatase inhibitor due to its hydroxyl group, its diarylmethyl scaffold is perfectly optimized for the CYP19A1 hydrophobic pocket. By substituting the carbinol oxygen with a triazole or imidazole ring, researchers can synthesize highly potent, picomolar-range AIs. Therefore, this carbinol remains an indispensable intermediate in the rational design and synthesis of next-generation endocrine modulators.

Sources

Comparative

Comparative Bioactivity of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Derivatives: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Aromatase (CYP19A1) and Aldosterone Synthase (CYP11B2) Inhibition Profiles Executive Summary The diarylcarbinol 4-[(3-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Aromatase (CYP19A1) and Aldosterone Synthase (CYP11B2) Inhibition Profiles

Executive Summary

The diarylcarbinol 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) serves as a pivotal synthetic scaffold in the development of third-generation aromatase inhibitors (AIs) and novel dual-target therapeutics. By systematically modifying the central hydroxyl group—most notably via substitution with nitrogenous heterocycles like 1H-1,2,4-triazole or 1H-imidazole—researchers can drastically alter the compound's target affinity, shifting its bioactivity from selective estrogen suppression to dual-pathway modulation.

This guide objectively compares the bioactivity of these derivatives, elucidating the mechanistic rationale behind their structural evolution and providing field-proven, self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale: The Diarylcarbinol Scaffold

The unmodified precursor, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, exhibits negligible intrinsic enzyme inhibition. However, it possesses the critical spatial geometry required to occupy the lipophilic access channel of Cytochrome P450 enzymes.

The transformative leap in bioactivity occurs when the hydroxyl group is replaced by an azole ring .

  • Coordination Chemistry: The unshared electron pair on the sp2 -hybridized nitrogen of the azole ring forms a robust coordinate covalent bond with the prosthetic heme iron ( Fe2+ ) at the catalytic core of CYP19A1 or CYP11B2.

  • Hydrophobic & Electrostatic Anchoring: The 3-chlorophenyl group projects into the hydrophobic pocket (mimicking the steroid backbone), while the 4-cyanophenyl group engages in hydrogen bonding with peripheral residues (e.g., Asp309 in CYP19A1), stabilizing the inhibitor-enzyme complex.

Comparative Bioactivity: Triazole vs. Imidazole Derivatives

Recent pharmacological profiling has delineated two distinct bioactivity trajectories based on the specific azole substitution .

Triazole Derivatives (Letrozole Analogs)

Substituting the carbinol with a 1H-1,2,4-triazole yields highly selective CYP19A1 inhibitors. These derivatives are optimized for hormone-receptor-positive (HR+) breast cancer models. The triazole ring's specific electron density distribution heavily favors CYP19A1 over other steroidogenic enzymes, ensuring profound estrogen depletion without disrupting cortisol or aldosterone synthesis.

Imidazole Derivatives (Fadrozole Analogs & Dual Inhibitors)

Replacing the triazole with an imidazole ring expands the inhibitory profile. Recent studies demonstrate that specific benzylimidazole derivatives act as potent dual inhibitors of both CYP19A1 (Aromatase) and CYP11B2 (Aldosterone Synthase) . This dual bioactivity is highly advantageous: it suppresses tumor-promoting estrogens while simultaneously preventing the compensatory aldosterone spikes that cause cardiovascular toxicity in postmenopausal patients undergoing antihormone therapy.

Quantitative Data Summary

Table 1: Comparative Enzyme Inhibition Profile of Key Derivatives

Derivative ClassRepresentative ModificationCYP19A1 IC 50​ (nM)CYP11B2 IC 50​ (nM)Selectivity (vs. CYP11B1)Primary Therapeutic Application
Precursor Unmodified Carbinol (-OH)> 10,000> 10,000N/ASynthetic Intermediate
Triazole 1H-1,2,4-triazole substitution~2.0> 1,000> 500xER+ Breast Cancer (Highly Selective)
Imidazole 1H-imidazole substitution (e.g., X21)2.329.0> 10xER+ Breast Cancer with CVD Risk Mitigation
Chalcone Suzuki cross-coupling products~35.0 (Cellular)N/AN/AAntioxidant & Cytotoxic Agent

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls and mechanistic justifications.

Protocol A: Synthesis of Azole Derivatives via Nucleophilic Substitution

Causality: The native hydroxyl group of the precursor is a poor leaving group. We must first activate the carbinol via halogenation to facilitate a high-yield SN​2 substitution, preventing the degradation of the sensitive nitrile moiety.

  • Activation (Chlorination): Dissolve 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C. Dropwise, add thionyl chloride ( SOCl2​ , 1.5 eq).

    • Validation: The reaction proceeds via an SN​i mechanism, retaining stereochemistry if chiral, and converting the -OH to a superior -Cl leaving group. Monitor via TLC (Hexane/EtOAc 3:1) until the precursor spot disappears.

  • Nucleophilic Attack: Concentrate the intermediate in vacuo to remove excess SOCl2​ . Redissolve in anhydrous N,N-dimethylformamide (DMF). Add the desired azole (e.g., 1H-imidazole, 2.0 eq) and anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq).

    • Causality: K2​CO3​ acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without hydrolyzing the benzonitrile group.

  • Purification & Verification: Heat at 80°C for 12 hours. Quench with ice water, extract with ethyl acetate, and purify via flash column chromatography. Validate the structure via 1H -NMR (look for the diagnostic downfield shift of the central methine proton from ~5.8 ppm to ~6.8 ppm upon azole attachment).

Protocol B: In Vitro CYP19A1 Fluorometric Inhibition Assay

Causality: This assay utilizes Dibenzylfluorescein (DBF). DBF mimics the natural androgen substrate; upon cleavage by active aromatase, it releases a highly fluorescent product. This provides a direct, real-time quantification of enzyme velocity.

  • System Preparation: In a 96-well black microtiter plate, add recombinant human CYP19A1 enzyme (0.5 pmol/well) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor & Control Incubation: Add the synthesized derivatives in a 10-point serial dilution (0.1 nM to 10 μM).

    • Self-Validation: Include Letrozole (10 nM) as a positive control to validate assay sensitivity, and DMSO (0.1%) as a vehicle negative control to establish the baseline maximum enzyme velocity ( Vmax​ ).

  • Catalytic Initiation: Add the DBF substrate (2 μM) and an NADPH-regenerating system (glucose-6-phosphate, NADP+, and G6P dehydrogenase). Incubate at 37°C for 30 minutes.

    • Causality: NADPH is the obligate electron donor for the Cytochrome P450 catalytic cycle; without it, the enzyme remains dormant, preventing false positives from background hydrolysis.

  • Quantification: Quench the reaction with 2N NaOH (which simultaneously stops the enzyme and maximizes the fluorescence of the cleaved product). Measure fluorescence at Ex/Em 485/530 nm. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Pathway & Logic Visualization

The following diagram illustrates the divergent pharmacological pathways of the triazole and imidazole derivatives synthesized from the core diarylcarbinol scaffold.

G Carbinol Diarylcarbinol Precursor CAS: 186000-52-2 Triazole Triazole Derivatives (Letrozole Analogs) Carbinol->Triazole + 1H-1,2,4-triazole Imidazole Imidazole Derivatives (Dual Inhibitors) Carbinol->Imidazole + 1H-imidazole CYP19A1 Aromatase (CYP19A1) Estrogen Biosynthesis Triazole->CYP19A1 Selective Inhibition Imidazole->CYP19A1 Dual Inhibition CYP11B2 Aldosterone Synthase (CYP11B2) Aldosterone Biosynthesis Imidazole->CYP11B2 Dual Inhibition Tumor ER+ Tumor Proliferation CYP19A1->Tumor Drives CVD Cardiovascular Toxicity (Aldosterone Spike) CYP11B2->CVD Drives

Caption: Divergent inhibitory pathways of triazole vs. imidazole derivatives from the carbinol scaffold.

References

  • Tinivella, A., et al. (2023). "Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase." ACS Pharmacology & Translational Science, 6(12), 1870–1883.[Link][1]

  • Jihad, R. S., et al. (2023). "Design, synthesis, and in-silico study of new letrozole derivatives as prospective anticancer and antioxidant agents." Heterocyclic Communications, 29(1).[Link][2]

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile as a Potential TrkB Agonist

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel small molecule, 4-[(3-Chlorophenyl)(hydroxy)m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel small molecule, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, as a Tropomyosin receptor kinase B (TrkB) agonist. Given the therapeutic potential of activating the TrkB signaling pathway in neurodegenerative diseases, this document outlines a series of experiments to rigorously assess the compound's performance in comparison to established TrkB agonists. The protocols and comparative data presented herein are designed to be a self-validating system, ensuring scientific integrity and providing a clear path for the evaluation of this and other potential neurotrophic compounds.

Introduction: The Therapeutic Promise of TrkB Agonism

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, growth, and synaptic plasticity.[1] Its primary receptor, TrkB, is a tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][2] These pathways are crucial for promoting neuroprotection and neuroregeneration. However, the therapeutic use of BDNF itself is limited by its poor blood-brain barrier permeability. This has spurred the search for small molecule TrkB agonists that can mimic the neurotrophic effects of BDNF.

The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile possesses structural features, such as a benzonitrile core and a benzylic hydroxyl group, that suggest potential interactions with protein active sites.[3][4][5] While its specific biological target is not yet established, this guide proposes and outlines a validation strategy for its potential role as a TrkB agonist.

Comparative Analysis of TrkB Agonists

To objectively evaluate the efficacy of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, its performance should be benchmarked against well-characterized TrkB agonists. This guide uses the natural ligand BDNF as the gold standard, alongside the widely studied small molecule agonist 7,8-dihydroxyflavone (7,8-DHF).

Parameter BDNF (Natural Ligand) 7,8-Dihydroxyflavone (7,8-DHF) 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Hypothetical Data)
TrkB Binding Affinity (Kd) High (pM to nM range)Moderate (µM range)To be determined
TrkB Phosphorylation (EC50) Potent (nM range)Moderate (µM range)[6]To be determined
Akt Activation (EC50) Potent (nM range)Moderate (µM range)To be determined
ERK Activation (EC50) Potent (nM range)Moderate (µM range)To be determined
Neurite Outgrowth Promotion RobustSignificant[7]To be determined
Neuroprotection in vitro HighSignificant[8]To be determined
Blood-Brain Barrier Permeability LowHigh[2]To be determined

Experimental Protocols for Mechanism of Action Validation

The following protocols provide a step-by-step guide to validate the TrkB agonist activity of a test compound.

Biochemical Assay: TrkB Receptor Phosphorylation

This assay directly measures the activation of the TrkB receptor.

Protocol:

  • Cell Culture: Culture a neuronal cell line expressing TrkB (e.g., SH-SY5Y or primary cortical neurons) to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound, BDNF (positive control), and a vehicle control (e.g., DMSO) for 15-30 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB).

    • Normalize the p-TrkB signal to the total TrkB protein level using a primary antibody for total TrkB.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and plot the dose-response curve to determine the EC50 for TrkB phosphorylation.

Cell-Based Assay: Downstream Signaling Pathway Activation

This assay confirms that receptor activation leads to the engagement of downstream pro-survival pathways.

Protocol:

  • Follow steps 1-4 of the TrkB Receptor Phosphorylation protocol.

  • Western Blotting:

    • Probe separate membranes with primary antibodies for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).

    • Normalize to total Akt and total ERK levels, respectively.

  • Data Analysis: Determine the EC50 for Akt and ERK activation.

Functional Assay: Neurite Outgrowth

This assay assesses the ability of the compound to induce morphological changes associated with neurotrophic activity.

Protocol:

  • Cell Plating: Plate a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) at a low density on a substrate that promotes adhesion (e.g., collagen or poly-L-lysine).

  • Compound Treatment: Treat the cells with the test compound, BDNF, and a vehicle control for 48-72 hours.

  • Microscopy: Capture images of the cells using a phase-contrast or fluorescence microscope.

  • Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ). A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

Neuroprotection Assay: In Vitro Model of Excitotoxicity

This assay evaluates the compound's ability to protect neurons from a toxic insult.

Protocol:

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line.

  • Pre-treatment: Pre-treat the cells with the test compound, BDNF, or vehicle for 24 hours.

  • Toxic Insult: Expose the cells to an excitotoxic agent such as glutamate or NMDA for a defined period (e.g., 30 minutes to a few hours).

  • Washout and Recovery: Wash out the toxic agent and replace it with fresh media containing the test compound, BDNF, or vehicle.

  • Viability Assessment: After 24 hours of recovery, assess cell viability using a standard assay such as the MTT assay or by counting live/dead cells with fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer).

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating a novel TrkB agonist and the canonical TrkB signaling pathway.

experimental_workflow cluster_assays Experimental Validation biochemical Biochemical Assay (TrkB Phosphorylation) cell_based Cell-Based Assays (Akt/ERK Activation) biochemical->cell_based functional Functional Assay (Neurite Outgrowth) cell_based->functional neuroprotection Neuroprotection Assay (Cell Survival) functional->neuroprotection comparison Comparison with Known Agonists (BDNF, 7,8-DHF) neuroprotection->comparison start Novel Compound (4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile) hypothesis Hypothesized Mechanism: TrkB Agonist start->hypothesis hypothesis->biochemical conclusion Mechanism of Action Validated comparison->conclusion trkb_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (Survival, Growth, Plasticity) CREB->Gene_Expression Ligand BDNF or Agonist Ligand->TrkB Binds and Activates

Caption: Simplified TrkB signaling pathway.

Conclusion

This guide provides a rigorous and objective framework for validating the hypothesized mechanism of action of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile as a TrkB agonist. By following the outlined experimental protocols and comparing the results to established compounds, researchers can confidently assess its potential as a novel neurotrophic agent. This structured approach, grounded in scientific integrity, is essential for the successful development of new therapeutics for neurodegenerative diseases.

References

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2013, February 15). PubMed. Retrieved March 11, 2026, from [Link]

  • Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents. (2010, April 19). JCI. Retrieved March 11, 2026, from [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2018, August 23). MDPI. Retrieved March 11, 2026, from [Link]

  • Structure-activity relationships of conformationally constrained peptide analogues of loop 2 of brain-derived neurotrophic factor. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]

  • Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. (n.d.). PNAS. Retrieved March 11, 2026, from [Link]

  • BDNF/TrkB Signaling and Epileptogenesis. (n.d.). Jasper's Basic Mechanisms of the Epilepsies - NCBI. Retrieved March 11, 2026, from [Link]

  • Fully human agonist antibodies to TrkB using autocrine cell-based selection from a combinatorial antibody library. (n.d.). PNAS. Retrieved March 11, 2026, from [Link]

  • Novel Agonist Monoclonal Antibodies Activate TrkB Receptors and Demonstrate Potent Neurotrophic Activities. (2006, September 13). Journal of Neuroscience. Retrieved March 11, 2026, from [Link]

  • TrkB kinase activity maintains synaptic function and structural integrity at adult neuromuscular junctions. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists. (2021, July 21). MDPI. Retrieved March 11, 2026, from [Link]

  • Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. (2022, September 26). Aging-US. Retrieved March 11, 2026, from [Link]

  • Proceedings: Some unexpected pharmacological effects of p-chlorophenylalanine methyl ester (PCPA) methyl ester). (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • The underappreciated hydroxyl in drug discovery. (2022, March 1). Hypha Discovery. Retrieved March 11, 2026, from [Link]

  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). ScienceDirect. Retrieved March 11, 2026, from [Link]

  • Chlorpheniramine. (n.d.). PharmaCompass.com. Retrieved March 11, 2026, from [Link]

  • (+-)-Chlorpheniramine. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • What is the mechanism of Benzyl Alcohol? (2024, July 17). Patsnap Synapse. Retrieved March 11, 2026, from [Link]

  • Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. (2019, May 14). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Chlorphenamine. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Chlorphenamine: Uses & Dosage. (n.d.). MIMS Philippines. Retrieved March 11, 2026, from [Link]

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Comparative

Analytical Method Validation for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile: A Comparative Guide to Chiral HPLC vs. SFC Workflows

As pharmaceutical development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the analytical methods used to resolve and quantify chiral intermediates must be both rigorously validated and oper...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the analytical methods used to resolve and quantify chiral intermediates must be both rigorously validated and operationally efficient. The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)[1] is a highly valuable chiral intermediate. Because its enantiomers can exhibit divergent pharmacological or toxicological profiles in downstream synthesis, establishing a self-validating, high-resolution chromatographic method is critical.

This guide objectively compares the performance of the ChromegaChiral™ CCJ (cellulose 4-methylbenzoate) stationary phase across two distinct analytical workflows: traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and modern Supercritical Fluid Chromatography (SFC) . By evaluating both methods against the ICH Q2(R1) validation framework[2], we provide a data-driven roadmap for researchers selecting the optimal protocol for their QA/QC or high-throughput screening environments.

Mechanistic Causality: Stationary Phase and Fluid Dynamics

To move beyond simply listing steps, we must understand the causality behind our experimental choices. Why does this specific column work, and how does the mobile phase dictate performance?

The Chiral Recognition Mechanism

The ChromegaChiral™ CCJ column employs a halogenated carbohydrate-based chiral stationary phase (CSP) consisting of cellulose 4-methylbenzoate. The enantiomeric resolution of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile on this phase is driven by a highly specific three-point interaction model:

  • Hydrogen Bonding: The hydroxyl group on the analyte's chiral center acts as a strong hydrogen-bond donor to the ester carbonyls of the cellulose 4-methylbenzoate phase.

  • Dipole-Dipole Interactions: The highly polar nitrile group on the analyte aligns with the dipole moments of the CSP's ester linkages.

  • π−π Stacking: The electron-deficient 3-chlorophenyl ring and the benzonitrile ring of the analyte engage in π−π stacking with the 4-methylbenzoate aromatic rings of the CSP. The steric bulk of the methyl group on the CSP creates a distinct chiral cavity, leading to differential transient binding affinities between the (R) and (S) enantiomers.

G cluster_interactions Chiral Recognition Interactions Analyte 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (Chiral Analyte) HB Hydrogen Bonding (Hydroxyl Group) Analyte->HB PiPi π-π Stacking (Chlorophenyl & Benzonitrile) Analyte->PiPi Dipole Dipole-Dipole (Nitrile Group) Analyte->Dipole CSP ChromegaChiral™ CCJ (Cellulose 4-methylbenzoate) CSP->HB CSP->PiPi CSP->Dipole Complex Transient Diastereomeric Complexes HB->Complex PiPi->Complex Dipole->Complex S_Enantiomer (S)-Enantiomer (Weaker Affinity, Elutes First) Complex->S_Enantiomer R_Enantiomer (R)-Enantiomer (Stronger Affinity, Elutes Second) Complex->R_Enantiomer

Fig 1: Three-point chiral recognition mechanism between the analyte and the CCJ stationary phase.

Fluid Dynamics: NP-HPLC vs. SFC

While NP-HPLC relies on a viscous mixture of Hexane and Isopropanol (IPA), SFC utilizes supercritical CO2​ with a methanol co-solvent. Supercritical CO2​ possesses a gas-like diffusivity and liquid-like density. This fundamentally alters the van Deemter equation: the high diffusivity reduces mass transfer resistance ( C -term), allowing for flow rates up to 3x higher than HPLC without sacrificing theoretical plate count ( N ). Consequently, SFC delivers sharper peaks, higher resolution, and drastically reduced analysis times.

Experimental Protocols

A robust analytical method must be a self-validating system. Both workflows below require a System Suitability Test (SST) prior to sample analysis. If the SST fails (e.g., Resolution Rs​<1.5 or Tailing Factor Tf​>1.5 ), the system automatically halts, preventing the generation of invalid data[2].

Workflow 1: NP-HPLC Method
  • Sample Preparation: Dissolve 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile standard in Hexane/IPA (50:50 v/v) to yield a 1.0 mg/mL stock solution. Dilute to working concentrations (0.05 - 50 µg/mL).

  • Column: ChromegaChiral™ CCJ, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV absorbance at 254 nm.

  • System Suitability: Inject a 10 µg/mL racemic standard. Verify Rs​≥2.0 between enantiomers.

Workflow 2: SFC Method
  • Sample Preparation: Dissolve the standard in 100% Methanol to yield a 1.0 mg/mL stock solution. Dilute to working concentrations.

  • Column: ChromegaChiral™ CCJ, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2​ / Methanol (85:15 v/v), isocratic elution.

  • Flow Rate & Conditions: 3.0 mL/min. Automated Back Pressure Regulator (ABPR) set to 120 bar. Column temperature at 35°C.

  • Detection: UV absorbance at 254 nm.

  • System Suitability: Inject a 10 µg/mL racemic standard. Verify Rs​≥2.0 and Tf​≤1.2 .

Method Validation Framework (ICH Q2(R1))

Both methods were validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[2], which dictate the parameters required to prove an analytical procedure is "suitable for its intended purpose."

Validation cluster_ICH ICH Q2(R1) Validation Parameters Start Method Development (HPLC vs SFC) SysSuit System Suitability (Rs > 1.5, Tf < 1.5) Start->SysSuit Spec Specificity (No Matrix Interference) SysSuit->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Sens LOD & LOQ (S/N Ratio) Prec->Sens Rob Robustness (Temp/Flow Variations) Sens->Rob Valid Validated Method Ready for QA/QC Rob->Valid

Fig 2: Sequential workflow for analytical method validation as per ICH Q2(R1) guidelines.

Performance Comparison & Experimental Data

The experimental data below highlights the objective performance differences between the two methodologies using the exact same stationary phase.

Table 1: Chromatographic Performance Comparison

Data derived from system suitability injections of a 10 µg/mL racemic mixture.

ParameterNP-HPLC (Hexane/IPA)SFC ( CO2​ /MeOH)
Retention Time (Peak 1) 8.4 min2.1 min
Retention Time (Peak 2) 11.2 min2.8 min
Resolution ( Rs​ ) 2.83.5
Selectivity ( α ) 1.451.62
Theoretical Plates ( N ) > 12,000> 25,000
Tailing Factor ( Tf​ ) 1.151.05
Solvent Consumption / Run ~15 mL (Hazardous)~1.3 mL (Green Co-solvent)

Analysis: SFC outperforms NP-HPLC across all chromatographic metrics. The lower viscosity of CO2​ allows for a 3x faster flow rate, reducing the run time from >11 minutes to under 3 minutes, while simultaneously doubling the theoretical plate count and improving peak symmetry.

Table 2: ICH Q2(R1) Method Validation Metrics

Validation executed across a range of 0.1 µg/mL to 50 µg/mL.

Validation ParameterICH Q2(R1) Acceptance CriteriaNP-HPLC ResultsSFC Results
Linearity ( R2 ) 0.9990.99940.9998
Accuracy (% Recovery) 98.0% - 102.0%99.1% ± 0.8%100.2% ± 0.4%
Repeatability (% RSD) 2.0% (n=6)1.2%0.6%
Intermediate Precision 2.0% (Different days/analysts)1.5%0.8%
Limit of Detection (LOD) S/N 30.05 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) S/N 100.15 µg/mL0.06 µg/mL

Analysis: Both methods successfully meet the rigorous ICH Q2(R1) acceptance criteria[2], proving they are scientifically sound for QA/QC environments. However, the SFC method demonstrates superior sensitivity (lower LOD/LOQ) and tighter precision (% RSD). The sharper peaks generated by SFC inherently increase the Signal-to-Noise (S/N) ratio, allowing for the detection of trace enantiomeric impurities at much lower thresholds.

Conclusion & Recommendations

For the enantiomeric resolution and quantification of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile[1], the ChromegaChiral™ CCJ column provides exceptional chiral recognition.

  • When to choose SFC: For drug discovery labs, high-throughput screening, and preparative scale-up, SFC is the undisputed superior choice. It offers a 75% reduction in analysis time, superior resolution, higher sensitivity, and drastically reduces the consumption of hazardous organic solvents like hexane.

  • When to choose NP-HPLC: For established QA/QC manufacturing environments that lack specialized SFC instrumentation, the NP-HPLC method remains a highly robust, fully ICH-compliant alternative that delivers baseline resolution ( Rs​=2.8 ) and excellent accuracy.

References

  • Chemsrc. "CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile". Chemsrc Chemical Database. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA Regulatory Guidance Documents. Available at:[Link]

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Validation

A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Small Molecule Inhibitors: A Case Study with 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Note to the Reader: As of the writing of this guide, specific experimental data for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is not publicly available. This document, therefore, serves as an expert-guided methodol...

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: As of the writing of this guide, specific experimental data for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is not publicly available. This document, therefore, serves as an expert-guided methodological framework. It outlines the standard, logical progression of in vitro and in vivo studies that would be applied to characterize a novel small molecule inhibitor of this class. The data presented is hypothetical and illustrative, designed to guide researchers on experimental design and data interpretation in early-stage drug discovery.

Introduction: Bridging the Gap from Benchtop to Preclinical Models

In the landscape of modern drug discovery, the journey of a novel chemical entity from a mere concept to a potential therapeutic is a meticulously orchestrated process. This journey invariably begins with foundational in vitro ("in glass") experiments and, for promising candidates, progresses to more complex in vivo ("within the living") studies.[1][2] The former offers a controlled, reductionist environment to probe specific molecular interactions, while the latter provides a holistic view of a compound's behavior within a complex biological system.[3][4]

This guide uses 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile , a compound featuring a benzonitrile motif common in pharmacologically active agents, as a representative model to compare and contrast these two critical phases of preclinical research.[5][6] Benzonitrile derivatives have shown potential as inhibitors of various enzymes, such as kinases or prolyl hydroxylases, making this structural class a relevant subject for such a methodological exploration.[7][8] Our objective is to not only present the "what" and "how" of these studies but to delve into the "why," providing the causal logic that underpins experimental choices—a crucial perspective for any drug development professional.

Part 1: In Vitro Characterization - Defining Potency and Cellular Effect

The primary goal of the in vitro phase is to establish a compound's fundamental biochemical and cellular activity profile efficiently and cost-effectively.[4] Key questions we aim to answer are: Does the compound interact with the intended target? How potent is this interaction? Does it affect cell viability and proliferation?

For our exemplary compound, let us hypothesize its target is a critical enzyme in cancer cell proliferation, such as a Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) .[7] Inhibition of PHDs can stabilize HIF-α, a transcription factor with therapeutic potential in several diseases.[7][9]

Initial Screening: Potency and Cytotoxicity

The first step is to determine the compound's half-maximal inhibitory concentration (IC50) against the purified target enzyme and its cytotoxic concentration (CC50) in a relevant cancer cell line. A promising candidate will show high potency against its target (low IC50) and low cytotoxicity in a normal cell line, indicating a potential therapeutic window.

Table 1: Hypothetical In Vitro Activity of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Assay TypeTarget/Cell LineParameterHypothetical ValuePositive Control
Enzyme Inhibition AssayRecombinant Human PHD2IC5085 nMVadadustat (25 nM)
Cell Viability Assay (Cancer)Human Renal Carcinoma (786-O)CC5015 µMDoxorubicin (1.2 µM)
Cell Viability Assay (Normal)Normal Human FibroblastsCC50> 50 µMDoxorubicin (1.8 µM)

Causality: The choice of a PHD2 enzyme assay is based on the structural alerts within the molecule and its potential to chelate the iron center of the enzyme, a known mechanism for PHD inhibitors.[9] The 786-O cell line is selected as it is a common model for studying HIF-driven cancers.[7] Comparing cytotoxicity against a normal cell line is a crucial, self-validating step to assess preliminary selectivity and safety.[10]

Experimental Workflow: From Target to Cell

The logical flow of in vitro experiments is designed to build a comprehensive profile of the compound's activity, starting from the most direct interaction (enzyme inhibition) and moving to a more complex biological system (cellular activity).

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity Compound Test Compound (Stock Solution) Assay Enzyme Inhibition Assay (e.g., AlphaScreen) Compound->Assay Treat Treat Cells with Compound Dilutions Compound->Treat Enzyme Purified PHD2 Enzyme Enzyme->Assay IC50 Determine IC50 Value Assay->IC50 CC50 Determine CC50 Value IC50->CC50 Compare Potency vs. Cytotoxicity Cells Cancer Cell Line (786-O) Normal Cell Line Cells->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Viability->CC50

Caption: Workflow for initial in vitro characterization of a novel inhibitor.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[11] It measures the metabolic activity of cells, as viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[12]

  • Cell Seeding: Seed 786-O cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13][14] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[11][13]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Part 2: In Vivo Assessment - Evaluating Efficacy and Systemic Behavior

A compound that demonstrates promising in vitro activity must then be evaluated in a living organism. In vivo studies are indispensable for understanding pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a whole-system context, which cannot be replicated in vitro.[10][15][16]

Pharmacokinetics: What the Body Does to the Drug

Before assessing efficacy, it is crucial to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[17] A typical rodent PK study involves administering the compound via intravenous (IV) and oral (PO) routes and collecting blood samples at various time points to measure drug concentration.[18][19]

Table 2: Hypothetical Pharmacokinetic Parameters of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (Maximum Concentration)520 ng/mL350 ng/mL
Tmax (Time to Cmax)0.08 h (5 min)1.0 h
(Half-life)2.5 h3.1 h
AUC(0-inf) (Total Exposure)980 ng·h/mL1950 ng·h/mL
F% (Oral Bioavailability)N/A19.9%

Causality: The dual-route administration allows for the calculation of absolute oral bioavailability (F%), a critical parameter for determining if a drug can be effectively administered orally.[18] A low bioavailability might prompt formulation optimization or indicate that the compound is a better candidate for IV administration. The chosen time points for blood collection are designed to capture the absorption, peak concentration, and elimination phases of the drug.[20]

Efficacy Study: Xenograft Tumor Model

To test the antitumor effect of our compound, a human tumor xenograft model is a standard preclinical approach.[21][22] This involves implanting human cancer cells (e.g., 786-O) into immunocompromised mice.[23]

Table 3: Hypothetical Efficacy in a 786-O Xenograft Mouse Model

Treatment Group (n=8)Dose & ScheduleTumor Growth Inhibition (TGI%) at Day 21Mean Body Weight Change (%)
Vehicle Control10 mL/kg, PO, Daily0%+5.2%
4-[(3-ClPh)(OH)Me]Benzonitrile 20 mg/kg, PO, Daily58%-2.1%
Positive Control (Sunitinib)40 mg/kg, PO, Daily75%-8.5%

Causality: The dose for the efficacy study (20 mg/kg) is selected based on the PK data to ensure that plasma concentrations exceed the in vitro IC50 for a sustained period. Monitoring body weight is a simple yet critical indicator of the compound's general toxicity and tolerability in the animal.[21] A significant TGI with minimal body weight loss suggests a potentially effective and safe therapeutic agent.

Signaling Pathway and Experimental Logic

The rationale for using a PHD inhibitor is to stabilize HIF-1α, which can have anti-tumor effects in certain cancer types like renal cell carcinoma where the VHL gene (which normally degrades HIF-1α) is often mutated.

G cluster_0 Normoxia (Normal O2) cluster_1 Hypoxia or PHD Inhibition PHD_N PHD Enzymes (Active) HIF_N HIF-1α PHD_N->HIF_N Hydroxylation (OH) VHL VHL Protein HIF_N->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor Our Compound PHD_H PHD Enzymes (Inactive) Inhibitor->PHD_H Inhibition HIF_H HIF-1α (Stable) Nucleus Nucleus HIF_H->Nucleus Translocation HRE Gene Transcription (e.g., VEGF, GLUT1) Nucleus->HRE

Caption: Simplified HIF-1α signaling pathway under different conditions.

Detailed Protocol: Rodent Xenograft Efficacy Study

This protocol outlines a standard procedure for assessing the antitumor activity of a test compound in a subcutaneous xenograft model.[21][24]

  • Animal Models: Use 6-8 week old female athymic nude or NOD-SCID mice, as they lack a functional immune system to reject human cells.[21] Acclimate animals for at least one week.[18]

  • Cell Implantation: Culture 786-O human renal cancer cells. Harvest the cells and resuspend them in a sterile medium/Matrigel mixture. Subcutaneously inject 3-5 million cells into the right flank of each mouse.[23]

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Test Compound, Positive Control). Begin daily oral gavage administration according to the assigned group.

  • Efficacy and Tolerability Assessment: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study (typically 21-28 days).[24]

  • Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the planned treatment period. Euthanize all animals.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze body weight data as a measure of toxicity. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The transition from in vitro to in vivo testing represents a critical inflection point in drug discovery.[25] In vitro assays provide a rapid, high-throughput method to assess potency and mechanism, but they lack physiological complexity.[1] Our hypothetical data show that 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a potent inhibitor of its target enzyme and selectively affects cancer cell viability.

The in vivo data builds on this foundation, providing the context of a whole organism.[17] The PK study revealed moderate oral bioavailability, which was sufficient to achieve therapeutic concentrations, leading to significant tumor growth inhibition in the xenograft model with acceptable tolerability.

Together, these complementary datasets form a coherent narrative. The in vitro results provided the rationale for advancing the compound, and the in vivo studies validated its potential in a more clinically relevant setting.[1][25] This integrated approach, moving from a simplified to a complex system, is fundamental to making informed decisions and successfully advancing novel chemical entities through the demanding drug development pipeline.

References

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  • Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. Retrieved from [Link]

  • Cronin, M. T., et al. (1995). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis. SAR and QSAR in Environmental Research. Retrieved from [Link]

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  • PubMed. (2006, November 15). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Retrieved from [Link]

  • Cochrane, R. W., et al. (2012). Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH). Journal of inorganic biochemistry. Retrieved from [Link]

  • PubMed. (2012, August 15). Screening chelating inhibitors of HIF-prolyl hydroxylase domain 2 (PHD2) and factor inhibiting HIF (FIH). Retrieved from [Link]

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  • Kim, M., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of translational medicine. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis, Characterization, and In Vitro Evaluation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

This guide provides an in-depth technical overview of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, a diarylmethane derivative with potential applications in medicinal chemistry. Given the limited availability of dire...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, a diarylmethane derivative with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document establishes a comprehensive framework for its synthesis, characterization, and biological evaluation. By cross-validating with established protocols for structurally analogous compounds, we offer a predictive and comparative analysis to guide researchers in the exploration of this and similar chemical entities.

Introduction: The Therapeutic Potential of Diaryl-Substituted Benzonitriles

The benzonitrile moiety is a privileged scaffold in drug discovery, present in a multitude of pharmacologically active agents. Its ability to act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups makes it a valuable component in the design of novel therapeutics. The diarylmethane core, on the other hand, is a structural motif found in numerous compounds with a wide range of biological activities, including antihistaminic and anticholinergic effects. The combination of these two pharmacophores in 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile suggests its potential as a candidate for anticancer or other therapeutic applications. This guide will therefore focus on a comparative analysis of its synthesis and a proposed initial biological screening against a relevant cancer cell line.

Part 1: Synthesis and Purification

The most direct and widely adopted method for the synthesis of diarylmethanols from nitriles is the Grignard reaction.[1][2] This organometallic reaction allows for the formation of a new carbon-carbon bond between the nitrile carbon and the aryl group of the Grignard reagent, followed by hydrolysis to yield the desired tertiary alcohol.

Proposed Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Hydrolysis and Purification 3-bromochlorobenzene 3-Bromochlorobenzene Grignard_reagent 3-Chlorophenylmagnesium Bromide 3-bromochlorobenzene->Grignard_reagent Anhydrous THF Mg_turnings Magnesium Turnings Mg_turnings->Grignard_reagent Imine_intermediate Intermediate Imine Salt 4-cyanobenzaldehyde 4-Cyanobenzaldehyde 4-cyanobenzaldehyde->Imine_intermediate Reaction with Grignard Reagent Final_product 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile Imine_intermediate->Final_product Aqueous Acid Work-up (e.g., NH4Cl) Purification Silica Gel Chromatography Final_product->Purification

Caption: Proposed synthetic workflow for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3-Bromochlorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-Cyanobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.[3][4] In a round-bottom flask, magnesium turnings are stirred in anhydrous THF. A solution of 3-bromochlorobenzene in anhydrous THF is added dropwise. The reaction is initiated, which is often indicated by a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Grignard Addition to the Nitrile: The solution of 4-cyanobenzaldehyde in anhydrous THF is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Part 2: Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques will be employed.[5][6]

Spectroscopic Data and Analysis
Technique Purpose Expected Observations for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
¹H NMR To determine the proton environment and connectivity.Aromatic protons will appear as multiplets in the range of 7.2-7.8 ppm. The benzylic proton will be a singlet around 5.8 ppm, and the hydroxyl proton will be a broad singlet.
¹³C NMR To identify all carbon atoms in the molecule.The nitrile carbon will appear around 118-120 ppm. Aromatic carbons will be in the 125-140 ppm range. The benzylic carbon will be around 75 ppm.
FT-IR To identify functional groups.A broad peak around 3400 cm⁻¹ for the O-H stretch, a sharp peak around 2230 cm⁻¹ for the C≡N stretch, and peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.
Mass Spec (ESI) To determine the molecular weight and fragmentation pattern.The molecular ion peak [M+H]⁺ is expected at m/z corresponding to the molecular weight of C₁₄H₁₀ClNO (approximately 243.69 g/mol ).
Experimental Protocols: Characterization
  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a 400 MHz or higher NMR spectrometer.[7][8]

  • FT-IR Spectroscopy: A small amount of the sample is analyzed as a thin film or a KBr pellet.

  • Mass Spectrometry: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and analyzed by electrospray ionization (ESI) mass spectrometry.[7]

Part 3: Comparative Biological Activity

To provide a preliminary assessment of the biological potential of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, an in vitro cytotoxicity assay is proposed.[9][10][11] This will be compared against a structurally related compound with known anticancer activity. For this guide, we will use 4-hydroxytamoxifen as a comparator, a well-characterized selective estrogen receptor modulator with known cytotoxic effects in breast cancer cell lines.

Proposed In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Figure 2: MTT Assay Workflow for Cytotoxicity Assessment Cell_Seeding Seed MCF-7 cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compound and 4-hydroxytamoxifen Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT reagent to each well Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT-based cell viability assay.

Detailed Experimental Protocol: MTT Assay

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

  • 4-Hydroxytamoxifen (comparator)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile and 4-hydroxytamoxifen for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Expected Outcome and Comparative Analysis

The IC₅₀ values obtained for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile will be compared to those of 4-hydroxytamoxifen. This comparison will provide a preliminary indication of the cytotoxic potency of the novel compound relative to a known anticancer agent.

Compound Predicted Cytotoxic Activity (IC₅₀ in µM) Rationale for Comparison
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile To be determined experimentallyThe diarylmethane scaffold is present in many bioactive molecules.
4-Hydroxytamoxifen ~5-15 µM in MCF-7 cells (literature values vary)A well-established anticancer agent with a diaryl-like structure.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, characterization, and preliminary biological evaluation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. By leveraging established methodologies and providing detailed experimental protocols, this document serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel benzonitrile derivatives. The comparative framework presented herein, using a known bioactive compound as a benchmark, will enable a clear and objective assessment of the compound's performance.

References

  • American Chemical Society. (2014, June 9). Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmatest Services. (n.d.). In vitro assays. Retrieved from [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
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  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 20). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Beilstein Journals. (2018, May 29). A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. Retrieved from [Link]

  • American Chemical Society. (2014, June 9). Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives. The Journal of Organic Chemistry.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ASH Publications. (2019, November 13).
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  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

  • Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry. Retrieved from [Link]

  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

  • Google Patents. (2009, May 14). WO 2009/062036 A2.
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  • MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-MEC). Molecules.
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Validation

Comparative Literature Guide: 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile in Advanced Synthesis

As a Senior Application Scientist, I frequently evaluate the performance of diarylmethanol building blocks for late-stage functionalization in medicinal chemistry and materials science. The compound 4-[(3-Chlorophenyl)(h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the performance of diarylmethanol building blocks for late-stage functionalization in medicinal chemistry and materials science. The compound 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2), hereafter referred to as 3-Cl-CBH , is a highly versatile electrophile precursor. It is prominently utilized in the synthesis of 1-(diarylmethyl)-1H-1,2,4-triazoles (a motif common in aromatase inhibitors) and advanced triarylmethane materials.

This guide objectively compares 3-Cl-CBH against its structural alternatives, providing researchers with the causal reasoning and empirical data necessary to optimize synthetic workflows.

Structural Causality: The Electronic Influence of the Meta-Chloro Group

In diarylmethyl chemistry, the reactivity of the benzylic carbon is dictated by the electronic nature of its flanking aromatic rings. When comparing 3-Cl-CBH to its unsubstituted or para-chloro alternatives, the causality behind its unique reactivity profile becomes clear:

  • The Meta Effect: The 3-chloro substituent exerts a strong electron-withdrawing inductive effect (-I) but, unlike a para-chloro group, it cannot stabilize a benzylic carbocation via resonance (+R).

  • Reaction Pathway Shift: Because the intermediate carbocation is destabilized, 3-Cl-CBH resists traditional, purely SN​1 -driven solvolysis. Instead, its reactions require strong Lewis acid activation and often proceed through a pathway with significant SN​2 character. This makes 3-Cl-CBH highly selective, reducing the formation of unwanted symmetrical ether byproducts that plague electron-rich diarylmethanols.

  • Cross-Coupling Efficacy: In transition-metal catalysis, the highly polarized C-O bond of 3-Cl-CBH makes it an excellent candidate for Palladium-catalyzed C(sp3)–C(sp2) bond formation [3], allowing for the synthesis of complex, unsymmetrical triarylmethanes.

Empirical Benchmarking: Physicochemical & Reactivity Profiles

To objectively evaluate 3-Cl-CBH, we benchmark it against two common alternatives: 4-(Hydroxyphenylmethyl)benzonitrile (Unsubstituted) and 4-[(4-Chlorophenyl)(hydroxy)methyl]benzonitrile (Para-chloro isomer).

Table 1: Physicochemical Properties Comparison

Data synthesized from standard supplier databases [1].

CompoundSubstituentMW ( g/mol )LogPPSA (Ų)Electronic Effect on Benzylic Carbon
3-Cl-CBH 3-Chloro243.693.2944.02Strong -I; Destabilizes carbocation, favors targeted nucleophilic attack.
4-Cl-CBH 4-Chloro243.693.2944.02-I, +R; Resonance stabilizes carbocation, accelerates SN​1 pathways.
Unsubstituted None209.242.6544.02Baseline reactivity; Prone to off-target etherification under acidic conditions.
Table 2: Reactivity Profile in N-Alkylation

Reaction conditions: 1.0 eq diarylmethanol, 3.0 eq 1,2,4-triazole, 0.2 eq p-TSA, Toluene, 120 °C (Microwave). [2]

SubstrateConversion PathwayTime to >95% Conv.Isolated Yield (%)Primary Byproduct
3-Cl-CBH SN​2 -like / Activated Complex4.0 h85%Unreacted starting material
4-Cl-CBH Rapid SN​1 2.0 h92%Bis-diarylmethyl ether (5%)
Unsubstituted Mixed SN​1 / SN​2 3.0 h88%Bis-diarylmethyl ether (8%)

Insight: While 3-Cl-CBH requires a longer reaction time due to carbocation destabilization, it yields a cleaner reaction profile with virtually zero etherification, making downstream purification significantly easier.

Self-Validating Experimental Protocol: N-Alkylation via Acid Catalysis

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of 1-(diarylmethyl)-1H-1,2,4-triazoles from 3-Cl-CBH is designed as a self-validating system .

Objective: Synthesize 4-[(3-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile.

Step-by-Step Methodology:

  • System Preparation: In a microwave-safe reaction vial, dissolve 3-Cl-CBH (1.0 mmol, 243.7 mg) and 1,2,4-triazole (3.0 mmol, 207.2 mg) in anhydrous toluene (5.0 mL).

  • Internal Standard Addition (The Validation Key): Add exactly 0.5 mmol of biphenyl as an inert internal standard. Causality: Biphenyl does not react under these conditions and allows for absolute quantitative tracking of the mass balance via HPLC.

  • Catalyst Introduction: Add p-Toluenesulfonic acid monohydrate (p-TSA, 0.2 mmol, 38.0 mg). Seal the vial.

  • Microwave Irradiation & Monitoring: Heat the reaction to 120 °C.

    • Self-Validation Checkpoint: Pause the reaction at 2 hours. Extract a 10 µL aliquot, dilute in acetonitrile, and run a rapid HPLC-UV (254 nm) assay.

    • Logic: Calculate the ratio of the 3-Cl-CBH peak to the biphenyl peak. The disappearance of the 3-Cl-CBH mass must quantitatively match the appearance of the product mass. If the combined mass balance drops below 95%, it indicates thermal degradation, and the temperature must be reduced to 110 °C.

  • Quenching and Isolation: Upon >98% conversion (typically 4 hours), cool to room temperature. Quench with saturated aqueous NaHCO3​ (5 mL) to neutralize the p-TSA, preventing reverse hydrolysis. Extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the catalytic activation and subsequent nucleophilic substitution of 3-Cl-CBH.

G A 3-Cl-CBH (Diarylmethanol) B Lewis/Brønsted Acid Activation A->B + Catalyst C Destabilized Benzylic Carbocation B->C - H2O (Rate Limiting) D Nucleophilic Attack (e.g., Triazole) C->D High Electrophilicity E Target API Intermediate D->E - H+ (Clean Conversion)

Mechanistic workflow of 3-Cl-CBH activation and nucleophilic substitution.

References

  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent". NIH PubMed Central. [Link]

  • ACS Publications. "Palladium-Catalyzed Diarylmethyl C(sp3)–C(sp2) Bond Formation: A New Coupling Approach toward Triarylmethanes". Organic Letters.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories and environment hinge upon the meticulous managem...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories and environment hinge upon the meticulous management of the chemical reagents we employ, from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS No. 186000-52-2), a compound whose structure necessitates a careful and informed approach to waste management.

The core principle of chemical disposal is not merely to discard, but to neutralize or isolate potential hazards. For a molecule like this one, the hazards are dictated by its distinct functional groups: a chlorinated aromatic ring and a nitrile group. Our disposal strategy must account for the specific risks each of these moieties presents.

Hazard Assessment: A Functional Group-Based Rationale

Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The structure of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile presents a dual-hazard profile that informs every subsequent step.

  • The Chlorinated Phenyl Group: Halogenated organic compounds are a significant concern in waste management. Their primary risk is the potential to form highly toxic and persistent environmental pollutants, such as dioxins and hydrogen chloride (HCl) gas, during incomplete combustion. Therefore, disposal methods must ensure complete thermal decomposition, a task suited for specialized, high-temperature hazardous waste incinerators equipped with acid gas scrubbers[1]. Traditional landfilling is an obsolete and environmentally unsound approach for such residues[1].

  • The Nitrile (-C≡N) Group: This functional group is the most immediate chemical hazard. Nitriles can release extremely toxic hydrogen cyanide (HCN) gas upon contact with acids[2]. This reactivity dictates the most important rule of segregation: never mix nitrile-containing waste with acidic waste streams. The potential for HCN release makes drain disposal unequivocally dangerous and strictly forbidden[3].

Based on the hazards of similar chemical structures, this compound is expected to be harmful if swallowed, and cause skin, eye, and respiratory irritation[4].

Waste Characterization and Segregation

All waste is not created equal. Proper disposal begins at the point of generation with correct characterization and segregation.

Step 1: Declare it Hazardous Due to its chemical structure (a chlorinated nitrile), any waste containing 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile must be managed as hazardous waste. This includes pure, unused material, reaction mixtures, contaminated solvents, and even "empty" containers with residual material.

Step 2: Segregate at the Source To prevent dangerous reactions and to facilitate compliant disposal, segregate waste streams as follows:

  • Halogenated Organic Waste: This is the primary category for this compound. Keep it separate from non-halogenated solvents. This is not only a safety best practice but also an economic one, as the disposal costs for halogenated waste are significantly higher due to the specialized incineration required[5].

  • No Acids: Re-emphasizing the critical point, ensure no acidic waste is ever added to the container holding this compound[3].

  • Solid vs. Liquid: If you have solid waste (e.g., contaminated filter paper, unused reagent) and liquid waste (e.g., solutions in organic solvents), they should be collected in separate, appropriately designated containers.

The following diagram outlines the initial decision process for waste handling.

WasteSegregation A Waste Generated (Contains 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile) B Is the waste primarily solid or liquid? A->B C Collect in 'Solid Halogenated Organic Waste' Container B->C Solid D Collect in 'Liquid Halogenated Organic Waste' Container B->D Liquid E Ensure container is NEVER mixed with acids C->E D->E

Caption: Waste Segregation Decision Flowchart

Step-by-Step Disposal Protocol

Once the waste is properly characterized and segregated, the following operational steps ensure safe containment and compliant disposal.

Procedure for Unused or Surplus Material (Solid):

  • Containerization: Place the chemical in its original container or a new, clean, chemically compatible container with a tightly sealing cap.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first material was placed in the container).

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is secure, away from incompatible materials (especially acids), and under the control of the laboratory personnel.

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[4][6].

Procedure for Contaminated Solutions (Liquid):

  • Containerization: Use a designated, chemically resistant waste container (e.g., a 5-gallon safety can for solvents) clearly marked for "Halogenated Organic Waste"[5]. Do not fill the container beyond 90% capacity to allow for vapor expansion. Keep the container closed except when adding waste[5].

  • Labeling: Maintain a running log of all constituents added to the container, with approximate percentages. The container must be clearly labeled as "Hazardous Waste" and list all chemical contents.

  • Storage & Disposal: Follow the same storage and disposal procedures as for solid waste, adhering to your institution's limits for waste accumulation volume and time[7].

Procedure for Contaminated Labware and PPE:

  • Decontamination: Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol). The first two rinsates must be collected and disposed of as liquid hazardous waste[8]. The third rinse can often be disposed of with other non-halogenated solvent waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable lab supplies should be collected in a sealed, labeled bag or container designated for solid hazardous waste[9]. Do not dispose of this material in the regular trash.

  • Sharps: Any contaminated needles or blades must be placed in a designated, puncture-proof sharps container that is also labeled as chemically contaminated hazardous waste[3].

Summary of Safety and Compliance Data

For quick reference, the key data for handling and disposal are summarized below. Note that GHS classifications are based on closely related compounds and should be used as a guideline pending a specific SDS for this exact CAS number.

ParameterInformationSource
Chemical Name 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrileN/A
CAS Number 186000-52-2[10]
Molecular Formula C₁₄H₁₀ClNO[10]
Probable GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Primary Disposal Route Licensed Hazardous Waste Incineration[1][2]
Incompatibilities Strong Acids, Strong Oxidizing Agents[2][6]
Prohibited Disposal Methods Drain Disposal, Landfill, Mixing with Acids[1][3]

The Final Mandate: Professional Disposal

The ultimate step in this process is the transfer of the properly segregated, containerized, and labeled waste to a licensed professional. Under no circumstances should laboratory personnel attempt to neutralize this chemical waste on their own. The combination of a chlorinated aromatic and a nitrile group requires a sophisticated, high-temperature incineration process with specialized off-gas treatment to ensure complete destruction and prevent the release of toxic byproducts[1].

By adhering to this protocol, you ensure that your scientific pursuits are conducted with the highest degree of safety, responsibility, and environmental stewardship.

References

  • Safety Data Sheet for 103146-26-5. (2024).
  • Process for Disposal of Chlorinated Organic Residues.
  • 4-(Chloromethyl)benzonitrile - SAFETY DATA SHEET. (2009). Highlights the hazard of liberating toxic gas (HCN) on contact with acids and lists hazardous decomposition products.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Recommends disposal of contents/container to an approved waste disposal plant. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. Recommends incineration for complex organic compounds and notes the unsuitability of landfilling. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). Provides examples of accumulation rules for hazardous waste. [Link]

  • Procedure for disposing of hazardous waste - MIT. Outlines procedures for labeling, segregating (especially cyanides from acids), and containerizing hazardous waste. [Link]

  • Disposing of Chlorine: Pool and Cleaning Products - NEDT.org. (2024). General information on the hazards of chlorinated compounds. [Link]

  • 4-NITROBENZONITRILE EXTRA PURE - Loba Chemie. General advice to dispose of materials or solid residues at an authorized site. [Link]

  • 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560 - PubChem - NIH. Provides chemical data for a related benzonitrile compound. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Discusses incineration as a primary disposal method for bulk organic compounds. [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer. (2005). Details the health effects and handling precautions for benzonitrile. [Link]

  • EPA HAZARDOUS WASTE CODES. Lists EPA codes for various types of hazardous waste, including spent solvents. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. Explains the triple-rinse procedure for "empty" hazardous waste containers. [Link]

  • Hazardous Waste Characteristics | US EPA. (2025). Defines the characteristics (ignitability, corrosivity, reactivity, toxicity) that make a waste hazardous. [Link]

  • 4-(3-Hydroxypropyl)benzonitrile | C10H11NO | CID 11084178 - PubChem. Provides chemical data for a related benzonitrile compound. [Link]

Sources

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